molecular formula C11H10FNO2 B1333212 (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid CAS No. 71987-67-2

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B1333212
CAS No.: 71987-67-2
M. Wt: 207.2 g/mol
InChI Key: VJZAMNBVIWOUJR-UHFFFAOYSA-N
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Description

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZAMNBVIWOUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378226
Record name (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
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Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71987-67-2
Record name (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid
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Record name (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
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Record name 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are based on established and widely recognized chemical transformations, offering a comparative analysis to aid in the selection of the most suitable pathway for specific research and development needs.

Core Synthesis Strategies

The synthesis of this compound can be primarily achieved through three well-established methods for indole ring formation and subsequent functionalization:

  • Fischer Indole Synthesis: A classic and versatile method involving the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

  • Leimgruber-Batcho Indole Synthesis: A high-yielding and milder alternative to the Fischer synthesis, which proceeds via an enamine intermediate from an o-nitrotoluene derivative.

  • Friedel-Crafts Acylation of a Pre-formed Indole: This approach involves the direct introduction of the acetic acid moiety onto the 5-fluoro-2-methyl-1H-indole core.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely employed method for constructing the indole nucleus.[1] In the context of synthesizing this compound, this pathway commences with the reaction of 4-fluorophenylhydrazine with levulinic acid (4-oxopentanoic acid) under acidic conditions.

Signaling Pathway

Fischer_Indole_Synthesis A 4-Fluorophenylhydrazine C Hydrazone Intermediate A->C + H+ B Levulinic Acid B->C D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Cyclization & Aromatization D->E F This compound E->F - NH3

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol

A detailed experimental protocol for the Fischer indole synthesis of the target molecule is as follows:

  • Hydrazone Formation:

    • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add levulinic acid (1.1 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Indolization:

    • To the hydrazone mixture, a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride is added.

    • The mixture is then heated to 80-100 °C for 2-4 hours. The cyclization and subsequent aromatization lead to the formation of the indole ring.

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Materials 4-Fluorophenylhydrazine, Levulinic AcidGeneral Fischer Indole Synthesis Principles
Key Reagents Strong Acid Catalyst (e.g., PPA, H₂SO₄)General Fischer Indole Synthesis Principles
Typical Reaction Time 3-6 hoursGeneral Fischer Indole Synthesis Principles
Typical Reaction Temperature 80-100 °CGeneral Fischer Indole Synthesis Principles
Reported Yield Moderate to GoodGeneral Fischer Indole Synthesis Principles

Method 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers a milder and often higher-yielding alternative to the Fischer indole synthesis. This two-step process begins with the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization.

Signaling Pathway

Leimgruber_Batcho_Synthesis A 4-Fluoro-2-nitrotoluene C Enamine Intermediate A->C B DMFDMA & Pyrrolidine B->C E 5-Fluoro-2-methyl-1H-indole C->E Reduction D Reductive Cyclization (e.g., Raney Ni, H2) G Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate E->G F Alkylation with Ethyl Bromoacetate F->G I This compound G->I H Hydrolysis H->I

Caption: Leimgruber-Batcho Synthesis and Subsequent Functionalization.

Experimental Protocol

The synthesis via the Leimgruber-Batcho method involves the following steps:

  • Enamine Formation:

    • A mixture of 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq), and pyrrolidine (1.5 eq) in a suitable solvent like DMF is heated at reflux for 2-4 hours.[2]

    • The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.

  • Reductive Cyclization:

    • The crude enamine is dissolved in a solvent such as methanol or ethanol, and a reducing agent is added. Common reducing systems include Raney nickel with hydrazine hydrate or palladium on carbon with hydrogen gas.[2]

    • The reaction is typically stirred at room temperature or with gentle heating until the reduction and subsequent cyclization are complete.

  • Alkylation and Hydrolysis:

    • The resulting 5-fluoro-2-methyl-1H-indole is then alkylated at the C3 position. To a solution of the indole in a solvent like acetone or THF, a base such as sodium hydride is added, followed by the addition of ethyl bromoacetate.

    • The resulting ester, ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, is then hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution, followed by acidification.

Quantitative Data
ParameterValueReference
Starting Materials 4-Fluoro-2-nitrotoluene[2]
Key Reagents DMFDMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni/H₂NNH₂), Ethyl Bromoacetate, Base (e.g., NaOH)[2]
Typical Reaction Time 6-12 hours (multi-step)[2]
Typical Reaction Temperature Reflux for enamine formation, RT for reduction[2]
Reported Yield High[2]

Method 3: Friedel-Crafts Acylation

This method involves the direct acylation of the pre-synthesized 5-fluoro-2-methyl-1H-indole at the electron-rich C3 position. This is a common strategy for introducing side chains to indole rings.

Signaling Pathway

Friedel_Crafts_Acylation A 5-Fluoro-2-methyl-1H-indole D Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate A->D B Ethyl Chloroacetate B->D C Lewis Acid (e.g., AlCl3) C->D F This compound D->F E Hydrolysis E->F

Caption: Friedel-Crafts Acylation and Subsequent Hydrolysis.

Experimental Protocol

A general procedure for the Friedel-Crafts acylation is as follows:

  • Acylation:

    • To a cooled (0 °C) solution of 5-fluoro-2-methyl-1H-indole (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide, a Lewis acid catalyst like aluminum chloride (1.1 eq) is added portion-wise.

    • Ethyl chloroacetate (1.2 eq) is then added dropwise to the stirred suspension.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • Work-up and Ester Isolation:

    • The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to give the crude ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, which can be purified by column chromatography.

  • Hydrolysis:

    • The purified ester is dissolved in a mixture of ethanol and water, and a base such as sodium hydroxide or potassium hydroxide is added.

    • The mixture is heated at reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with a non-polar solvent like ether.

    • The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Quantitative Data
ParameterValueReference
Starting Materials 5-Fluoro-2-methyl-1H-indole, Ethyl ChloroacetateGeneral Friedel-Crafts Acylation Principles
Key Reagents Lewis Acid (e.g., AlCl₃), Base for hydrolysis (e.g., NaOH)General Friedel-Crafts Acylation Principles
Typical Reaction Time 4-8 hours (multi-step)General Friedel-Crafts Acylation Principles
Typical Reaction Temperature 0 °C to refluxGeneral Friedel-Crafts Acylation Principles
Reported Yield Variable, depends on substrate and conditionsGeneral Friedel-Crafts Acylation Principles

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the sensitivity of other functional groups in the molecule. The Fischer indole synthesis offers a direct but potentially harsh route. The Leimgruber-Batcho synthesis provides a milder and often higher-yielding alternative, though it involves more steps. The Friedel-Crafts acylation is a viable option if the substituted indole precursor is readily available. Each method has its advantages and can be optimized to achieve the desired product with high purity and yield. Careful consideration of the experimental parameters outlined in this guide will be crucial for successful synthesis.

References

physicochemical properties of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a fluorinated derivative of indole-3-acetic acid, is a compound of interest in medicinal chemistry and drug development. The indole scaffold is a prominent feature in many biologically active molecules, and the strategic introduction of a fluorine atom can significantly alter key physicochemical properties. These modifications can influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core , details relevant experimental protocols for their determination, and presents logical workflows and pathways to aid in its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting the compound's behavior in biological systems.

PropertyValueData Type
IUPAC Name 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acidIdentifier
CAS Number 71987-67-2[1][2]Identifier
Chemical Formula C₁₁H₁₀FNO₂[1][3]Structural
Molecular Weight 207.2 g/mol [1][2][3]Physical
Melting Point 179-182 °C (in Acetonitrile)[1]Physical
Boiling Point 421.1 ± 40.0 °C[1]Predicted
Density 1.383 ± 0.06 g/cm³[1]Predicted
pKa 4.11 ± 0.30[1]Ionization
LogP (XLogP3) 2.24[1]Lipophilicity
Polar Surface Area (PSA) 53.09 Ų[1]Topological
Flash Point 208.5 °C[1]Safety
Refractive Index 1.647[1]Predicted

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections describe standard experimental methodologies for key parameters.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration in the saturated solution.

G cluster_workflow Workflow: Shake-Flask Solubility Determination prep 1. Prepare Supersaturated Solution (Excess solid in solvent) equil 2. Equilibrate (Shake at constant temp for 24-48h) prep->equil separate 3. Separate Phases (Centrifuge/Settle) equil->separate sample 4. Sample Supernatant separate->sample quant 5. Quantify Concentration (e.g., HPLC) sample->quant report 6. Report Solubility quant->report

Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of a compound.[5]

Protocol:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, typically a co-solvent like methanol/water, to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point. Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve; it is the pH at which half of the acid has been neutralized (the half-equivalence point).

  • Analysis: For more accurate results, calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.

G cluster_workflow Workflow: pKa Determination by Potentiometric Titration prep 1. Dissolve Compound in co-solvent setup 2. Calibrate pH Meter & Setup Titration Cell prep->setup titrate 3. Titrate with Standard Base (e.g., NaOH) setup->titrate record 4. Record pH vs. Titrant Volume titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot calc 6. Calculate pKa (pH at half-equivalence point) plot->calc

Workflow for Potentiometric pKa Determination.

Relevance and Potential Biological Pathways

The physicochemical properties of a compound dictate its pharmacokinetic and pharmacodynamic profile.

Structure-Property Relationships

The interplay between LogP and pKa is fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A LogP of 2.24 suggests moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability. The pKa of 4.11 indicates that the compound is a weak acid; at physiological pH (~7.4), it will exist predominantly in its ionized (deprotonated) carboxylate form, which typically increases aqueous solubility but may reduce passive diffusion across membranes.

G cluster_relationships Physicochemical Properties and Their Influence in Drug Development Compound (5-fluoro-2-methyl-1H-indol-3-yl) acetic acid pKa pKa (4.11) Compound->pKa LogP LogP (2.24) Compound->LogP Solubility Solubility Compound->Solubility Ionization Ionization State at Physiological pH pKa->Ionization Lipophilicity Lipophilicity LogP->Lipophilicity Absorption Absorption & Permeability Solubility->Absorption Ionization->Absorption Distribution Distribution Ionization->Distribution Lipophilicity->Absorption Lipophilicity->Distribution

Influence of Physicochemical Properties on ADME.
Potential Bioactivation Pathway

Studies on related compounds suggest that indole-3-acetic acid derivatives can function as prodrugs. Specifically, 5-fluoroindole-3-acetic acid can be activated by peroxidases, such as horseradish peroxidase (HRP), which may be targeted to tumor cells. This enzymatic oxidation is proposed to generate cytotoxic products, offering a potential mechanism for targeted cancer therapy.[6]

G cluster_pathway Hypothetical Bioactivation by Peroxidase Prodrug 5-Fluoroindole-3-acetic Acid (Prodrug) Radical Radical-Cation Intermediate Prodrug->Radical Oxidation HRP Horseradish Peroxidase (HRP) HRP->Radical Oxindole 3-Methylene-2-oxindole (Cytotoxic Product) Radical->Oxindole Decarboxylation Target Cellular Nucleophiles (e.g., Thiols, DNA) Oxindole->Target Conjugation CellDeath Cell Death Target->CellDeath

Peroxidase-Mediated Prodrug Activation Pathway.

References

Technical Guide: Mechanism of Action of (5-fluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack detailed information regarding the specific mechanism of action for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. To provide a comprehensive technical guide that adheres to the structural and data requirements of your request, this document will focus on the closely related and well-studied compound, (5-fluoro-1H-indol-3-yl)acetic acid (also referred to as 5-fluoroindole-3-acetic acid or 5-F-IAA). The core mechanism of action for this compound has been elucidated, particularly in the context of targeted cancer therapy.

Core Mechanism of Action: Peroxidase-Mediated Prodrug Activation

(5-fluoro-1H-indol-3-yl)acetic acid acts as a prodrug that can be converted into a potent cytotoxic agent by peroxidases, such as horseradish peroxidase (HRP).[1][2] This targeted activation forms the basis of a novel cancer therapy strategy, where the peroxidase enzyme is delivered to tumor cells, for example, through antibody-drug conjugates or gene-directed therapy. The core mechanism involves the enzymatic oxidation of the indole-3-acetic acid moiety.

The process begins with the one-electron oxidation of the (5-fluoro-1H-indol-3-yl)acetic acid molecule by horseradish peroxidase, which does not require an added hydrogen peroxide cofactor.[3] This oxidation forms a radical-cation. This intermediate is unstable and rapidly undergoes fragmentation, which includes the elimination of carbon dioxide (CO2) from the acetic acid sidechain.[1][3]

This fragmentation results in the formation of a highly reactive carbon-centered free radical. The subsequent products are believed to be electrophilic species, such as 5-fluoro-3-methylene-2-oxindole.[1][2] These cytotoxic products can then readily react with and form covalent bonds with various intracellular nucleophiles, including thiols (like glutathione) and biological macromolecules such as DNA.[1][2][3] This adduction to critical cellular components is believed to be the ultimate cause of the observed cytotoxicity and subsequent cell death.[1][4]

Signaling and Activation Pathway

The biochemical cascade from the inactive prodrug to the active cytotoxic agent is a linear pathway initiated by the presence of a peroxidase enzyme.

Activation_Pathway Figure 1: Activation Pathway of 5-Fluoroindole-3-acetic Acid cluster_enzyme Horseradish Peroxidase (HRP) Prodrug (5-fluoro-1H-indol-3-yl)acetic Acid (Prodrug) Radical Radical-Cation Intermediate Prodrug->Radical HRP Cytotoxin 5-Fluoro-3-methylene-2-oxindole (Active Cytotoxin) Radical->Cytotoxin Fragmentation (-CO2) Target Cellular Nucleophiles (Thiols, DNA) Cytotoxin->Target Covalent Adduction Effect Cytotoxicity & Cell Death Target->Effect leads to Enzyme One-Electron Oxidation

Caption: Figure 1: Activation Pathway of 5-Fluoroindole-3-acetic Acid

Quantitative Data Summary

The cytotoxic potential of (5-fluoro-1H-indol-3-yl)acetic acid has been quantified in several studies. While it is oxidized more slowly by horseradish peroxidase than its non-fluorinated counterpart, indole-3-acetic acid (IAA), it paradoxically exhibits significantly greater cytotoxicity upon activation.[1][2]

Table 1: Comparative Reactivity and Cytotoxicity
CompoundRelative Oxidation Rate by HRP Compound ICytotoxicity in V79 Cells (with HRP)
Indole-3-acetic acid (IAA)10xLower
(5-fluoro-1H-indol-3-yl)acetic acid1xMuch Higher
Data sourced from Biochemical Pharmacology, 2002.[1]
Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines
Cell LineCancer TypeExposure for 90-99% Cell Kill (with HRP)
MCF7BreastApprox. 10-12 mM min
HT29ColonApprox. 10-12 mM min
CaNTMurine CarcinomaApprox. 10-12 mM min
T24Bladder CarcinomaMore resistant
Data reflects the integrated area under the concentration/time curve required for significant cell kill. Sourced from Biochemical Pharmacology, 2002.[1]
Table 3: In Vivo Pharmacokinetics in Mice
Administration RouteDosePeak Plasma ConcentrationPeak Tumor ConcentrationTumor AUC (2 hr)
Intraperitoneal50 mg/kg~1 mM~200 µM~20 mM min
Pharmacokinetic data from studies in mice with murine carcinoma NT xenografts. Sourced from Biochemical Pharmacology, 2002.[1]

Experimental Protocols

The mechanism and efficacy of (5-fluoro-1H-indol-3-yl)acetic acid have been investigated using a variety of in vitro and in vivo experimental models.

In Vitro Cytotoxicity Assay (Clonogenic Survival)

This protocol is a standard method for evaluating the cytotoxic effects of the prodrug/enzyme combination on cancer cell lines.

Objective: To determine the cell-killing efficacy of (5-fluoro-1H-indol-3-yl)acetic acid in the presence of horseradish peroxidase.

Materials:

  • V79 hamster fibroblasts, MCF7, or HT29 human cancer cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • (5-fluoro-1H-indol-3-yl)acetic acid stock solution.

  • Horseradish Peroxidase (HRP) solution.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • 6-well culture plates.

  • Staining solution (e.g., crystal violet in methanol).

Methodology:

  • Cell Seeding: Plate cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of (5-fluoro-1H-indol-3-yl)acetic acid and HRP. Include controls for cells alone, cells with prodrug only, and cells with HRP only.

  • Incubation: Incubate the cells with the treatment medium for a defined period (e.g., 1 to 4 hours).

  • Recovery: After the incubation period, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Return the plates to the incubator and allow colonies to form over 7-14 days.

  • Staining and Counting: Once colonies are visible ( >50 cells), wash the wells with PBS, fix with methanol, and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Peroxidase Activity Assay

This assay can be used to confirm the enzymatic activity of HRP.

Objective: To measure the catalytic activity of horseradish peroxidase.

Materials:

  • Horseradish Peroxidase (HRP) solution.

  • Phosphate buffer (e.g., 0.2 M Potassium phosphate, pH 7.0).

  • Hydrogen peroxide solution (e.g., 0.0017 M).

  • Chromogenic substrate solution (e.g., 0.0025 M 4-aminoantipyrine with 0.17 M phenol).

  • Spectrophotometer and cuvettes.

Methodology:

  • Reaction Mixture: In a cuvette, combine the phosphate buffer, hydrogen peroxide solution, and chromogenic substrate solution.

  • Temperature Equilibration: Incubate the cuvette in a spectrophotometer set to the appropriate wavelength (e.g., 510 nm) and temperature (e.g., 25°C) for 3-4 minutes to establish a baseline.

  • Initiate Reaction: Add a small volume of the diluted HRP enzyme solution to the cuvette and mix.

  • Measure Absorbance: Immediately begin recording the increase in absorbance at 1-minute intervals for 4-5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. One unit of activity is typically defined as the amount of enzyme that decomposes one micromole of hydrogen peroxide per minute.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Workflow for In Vitro Cytotoxicity Evaluation start Start seed Seed Cells (MCF7, HT29, etc.) in 6-well plates start->seed attach Allow Attachment (Overnight Incubation) seed->attach treat Treat Cells with: - Prodrug + HRP - Prodrug only - HRP only - Control (media) attach->treat incubate Incubate for Exposure Period (1-4h) treat->incubate wash Remove Treatment Wash & Add Fresh Media incubate->wash grow Incubate for Colony Growth (7-14 days) wash->grow fix Fix, Stain, and Count Colonies grow->fix analyze Calculate Surviving Fraction & Determine Cytotoxicity fix->analyze end End analyze->end

Caption: Figure 2: Workflow for In Vitro Cytotoxicity Evaluation

References

The Biological Activity of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic auxin derivative belonging to the family of indoleacetic acids (IAAs). While extensive research has been conducted on the parent compound, indole-3-acetic acid, and some of its halogenated analogs, specific biological data for the 5-fluoro, 2-methyl substituted variant remains limited in publicly accessible literature. This technical guide consolidates the available information on closely related compounds to infer the probable biological activities, potential mechanisms of action, and relevant experimental protocols for the comprehensive evaluation of this compound. The primary focus of related fluoro-indole acetic acids has been on their potential as anticancer agents, particularly as prodrugs activated by peroxidases. This document aims to provide a foundational resource for researchers initiating studies on this specific compound.

Introduction

Indole-3-acetic acid (IAA) is a pivotal phytohormone that regulates various aspects of plant growth and development. Its synthetic derivatives have been extensively explored for diverse pharmacological applications, including anticancer and anti-inflammatory activities. The introduction of a fluorine atom into the indole ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate biological activity. The 5-fluoro substitution, in particular, has been shown to confer potent cytotoxic properties in the presence of activating enzymes. This whitepaper will explore the biological activity of this compound, drawing parallels from its close structural analogs.

Inferred Biological Activity and Mechanism of Action

Peroxidase-Mediated Cytotoxicity

The primary investigated activity of 5-fluoroindole-3-acetic acid is its function as a prodrug with potent cytotoxic effects upon activation by horseradish peroxidase (HRP) or other peroxidases.[1][2] This suggests that this compound may exhibit similar properties.

The proposed signaling pathway for this activation is as follows:

G Compound This compound HRP Horseradish Peroxidase (HRP) Compound->HRP Oxidation Radical Radical-Cation Intermediate HRP->Radical Decarboxylation Decarboxylation (-CO2) Radical->Decarboxylation Cytotoxic_Product Cytotoxic Product (e.g., 3-methylene-2-oxindole analog) Decarboxylation->Cytotoxic_Product Nucleophiles Cellular Nucleophiles (Thiols, DNA) Cytotoxic_Product->Nucleophiles Conjugation Cell_Death Cell Death Nucleophiles->Cell_Death

Caption: Proposed peroxidase-mediated activation pathway.

This pathway illustrates the enzymatic conversion of the parent compound into a highly reactive radical-cation, which then undergoes decarboxylation to form a cytotoxic species capable of interacting with essential cellular components, ultimately leading to cell death.[1]

Potential as an Anti-inflammatory Agent

Derivatives of indole acetic acid have also been investigated for their anti-inflammatory properties. While no direct studies on this compound were found, a related indene derivative, cis-5-fluoro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid, has been evaluated as a potent anti-inflammatory agent. This suggests that the core (5-fluoro-2-methyl-indol-3-yl)acetic acid scaffold may also possess anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.

Quantitative Data from Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes the cytotoxic activity of the closely related 5-fluoroindole-3-acetic acid in the presence of horseradish peroxidase.

Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
V79Hamster FibroblastsPotent CytotoxicityNot Specified[1]
MCF7Human Breast Cancer~10 (estimated for 90-99% cell kill)2[1]
HT29Human Colon Cancer~10 (estimated for 90-99% cell kill)2[1]
CaNTMurine Carcinoma~10 (estimated for 90-99% cell kill)2[1]
T24Human Bladder CarcinomaMore resistant2[1]

Recommended Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

In Vitro Cytotoxicity Assay (Peroxidase-Mediated)

This protocol is designed to assess the cytotoxic potential of the compound in the presence of an activating enzyme.

G start Start cell_culture Culture Cancer Cell Lines (e.g., MCF7, HT29) start->cell_culture treatment Treat cells with This compound +/- Horseradish Peroxidase (HRP) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Assess Cell Viability (e.g., MTT, SRB assay) incubation->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

Methodology:

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF7, HT29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound. Treat the cells with the compound in the presence and absence of a fixed concentration of horseradish peroxidase (e.g., 1 µg/mL). Include appropriate controls (vehicle, HRP alone, compound alone).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Perform a cell viability assay, such as the MTT or Sulforhodamine B (SRB) assay, according to standard procedures.

  • Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Plating: Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

While direct biological data for this compound is sparse, the available literature on structurally similar compounds provides a strong rationale for investigating its potential as a peroxidase-activated anticancer prodrug and as an anti-inflammatory agent. The experimental protocols outlined in this whitepaper offer a starting point for the systematic evaluation of its biological activities. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its therapeutic potential. The provided diagrams and data tables serve as a valuable reference for researchers in the field of drug discovery and development.

References

The Unseen Player: A Technical History of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: In the annals of medicinal chemistry, for every celebrated drug that reaches the market, there are thousands of related molecules synthesized and studied in the quest for improved efficacy and safety. (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS No. 71987-67-2) is one such molecule. While not a therapeutic agent in its own right, its history is intrinsically linked to the development of one of the most important classes of medicines: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This technical guide explores the discovery, synthesis, and likely biological rationale for this compound, situating it within the broader context of NSAID development.

Historical Context and Discovery

The story of this compound begins not with its own discovery, but with the revolutionary impact of Indomethacin in the 1960s. Developed by Merck, Indomethacin, a potent anti-inflammatory agent, is an indole-3-acetic acid derivative. Its success spurred extensive research into structurally related compounds to optimize its therapeutic profile—namely, to enhance potency while minimizing severe gastrointestinal side effects.

This wave of research focused on systematic modifications of the indole core. Key areas of investigation included altering substituents on the indole nitrogen, the benzene ring portion of the indole, and the acetic acid side chain. The introduction of a fluorine atom onto the indole ring, as seen in the target molecule, was a common strategy in medicinal chemistry to modulate a compound's metabolic stability and electronic properties, often leading to enhanced biological activity.

While a singular "discovery" paper for this compound is not prominent in the literature, its structure strongly suggests it was synthesized as an analog during the broad, systematic investigations of indole-3-acetic acids that followed the launch of Indomethacin. It is a logical derivative within the structure-activity relationship (SAR) studies of that era, which explored how different functional groups at various positions on the indole scaffold influenced anti-inflammatory activity. Its structural relative, (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, is known as a precursor and impurity in the synthesis of Sulindac, another major NSAID from Merck, further cementing the target molecule's origin in this research domain.

Synthesis and Chemical Properties

The synthesis of indole-3-acetic acids is well-established, with the Fischer indole synthesis being a cornerstone method. Discovered in 1883 by Emil Fischer, this reaction creates the indole ring from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2]

Plausible Synthesis Protocol

A plausible and efficient synthesis for this compound would employ the Fischer indole synthesis. The logical starting materials are 4-fluorophenylhydrazine and ethyl levulinate (ethyl 4-oxopentanoate).

Step 1: Phenylhydrazone Formation 4-fluorophenylhydrazine is condensed with ethyl levulinate in a suitable solvent like ethanol, typically with an acid catalyst, to form the corresponding phenylhydrazone intermediate.

Step 2: Fischer Indolization The formed hydrazone undergoes acid-catalyzed cyclization. A strong acid such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride is used to promote the[3][3]-sigmatropic rearrangement that is central to the Fischer synthesis.[1] This step forms the indole ring, resulting in ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate.

Step 3: Saponification The resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide, in an aqueous alcohol solution, followed by acidification to precipitate the final product, this compound.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization cluster_2 Step 3: Saponification A 4-Fluorophenylhydrazine D Ethyl 4-((4-fluorophenyl)hydrazono)pentanoate A->D B Ethyl Levulinate B->D C Acid Catalyst (e.g., AcOH) Ethanol C->D D_ref E Strong Acid (e.g., PPA) Heat F Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate E->F F_ref D_ref->F G 1. NaOH, H₂O/EtOH 2. HCl (aq) H This compound (Final Product) G->H F_ref->H

Plausible synthetic route via Fischer Indolization.


Chemical and Physical Properties

A summary of the key physicochemical properties for the compound is provided below.

PropertyValueSource
CAS Number 71987-67-2[4]
Molecular Formula C₁₁H₁₀FNO₂[4]
Molecular Weight 207.2 g/mol [4]
Melting Point 179-182 °C[4]
pKa 4.11 ± 0.30 (Predicted)[4]
Appearance White to off-white powder-

Biological Activity and Mechanism of Action

Expected Mechanism: Cyclooxygenase (COX) Inhibition

Given its structural similarity to Indomethacin and other indole-based NSAIDs, the primary mechanism of action for this compound is almost certainly the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are largely due to the concurrent inhibition of COX-1.[7] Research in the field has heavily focused on developing compounds with higher selectivity for COX-2 over COX-1.

Diagram: Prostaglandin Synthesis Pathway

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 (Cyclooxygenase activity) AA->COX O₂ PGG2 Prostaglandin G₂ (PGG₂) POX COX-1 / COX-2 (Peroxidase activity) PGG2->POX PGH2 Prostaglandin H₂ (PGH₂) PGs Prostaglandins (PGE₂, PGI₂, etc.) PGH2->PGs Isomerases COX->PGG2 POX->PGH2 Inhibitor This compound Inhibitor->COX

Inhibition of the COX pathway by the title compound.


Quantitative Data

Key Experimental Protocols

To determine the biological activity of a novel compound like this compound, a standard in vitro COX inhibitor screening assay would be employed.

Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[3][8] It measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC₅₀).

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Arachidonic Acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Test compound: this compound, dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at ~590 nm.

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX-1, and COX-2 according to standard protocols. Prepare a series of dilutions of the test compound in DMSO.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the appropriate enzyme, and 10 µL of the diluted test compound.

  • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed by 10 µL of Arachidonic Acid solution to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for all wells.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a classic example of a molecule synthesized during the intensive structure-activity relationship studies that defined modern NSAID development. While it did not emerge as a final drug candidate, its logical design, based on the successful Indomethacin scaffold, makes it an important piece of the historical puzzle. Its synthesis follows well-trodden chemical pathways, and its biological activity can be confidently predicted to involve the inhibition of COX enzymes. This compound serves as a valuable case study for researchers and professionals in drug development, illustrating the systematic, analog-based approach that has been fundamental to medicinal chemistry for decades.

References

An In-depth Technical Guide on (5-fluoro-2-methyl-1H-indol-3-yl)acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and its derivatives represent a promising class of indole compounds with a wide range of potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this class of compounds, with a focus on their potential in anticancer and enzyme inhibition therapies.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves modification of the carboxylic acid moiety. One common approach is the formation of amide or ester linkages. A key intermediate for creating a variety of derivatives is the corresponding acetohydrazide.

Synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide

The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide is a two-step process starting from this compound. The first step is an esterification reaction, followed by hydrazinolysis.[4]

Experimental Protocol:

Step 1: Synthesis of Methyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

  • Reflux a solution of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in an excess of methanol.

  • Use a catalytic amount of sulfuric acid to facilitate the esterification.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess methanol under reduced pressure.

  • Purify the resulting methyl ester by column chromatography.

Step 2: Synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide

  • Dissolve Methyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate (100 g, 0.45 mol) in methanol (500 mL) in a one-liter three-neck flask at room temperature and stir for 10 minutes.[4]

  • Add hydrazine hydrate (10 g, 0.31 mol) dropwise to the solution.[4]

  • Reflux the resulting mixture for 10 hours.[4]

  • Monitor the reaction progress by TLC (20% Ethyl acetate in Hexane).[4]

  • After completion, cool the reaction mixture to 10°C for 2 hours and filter the precipitate.[4]

  • Recrystallize the crude solid from ethanol to obtain 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide as a white solid.[4]

Synthesis_Workflow A This compound B Methyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate A->B Methanol, H₂SO₄ (cat.) Reflux C 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide B->C Hydrazine Hydrate, Methanol Reflux D Derivatives (Amides, etc.) C->D Various Reagents

Caption: General synthesis workflow for derivatives.

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, most notably as anticancer agents and enzyme inhibitors.

Anticancer Activity

Indole-3-acetic acid (IAA) derivatives have been investigated for their potential as anticancer agents. One promising strategy involves their use as prodrugs that can be selectively activated in the tumor microenvironment.

3.1.1. Horseradish Peroxidase (HRP) Mediated Prodrug Therapy

IAA and its analogs can be oxidized by horseradish peroxidase (HRP) to generate cytotoxic species.[5][6] This forms the basis of a targeted cancer therapy approach where HRP is delivered to the tumor site, followed by systemic administration of a non-toxic IAA prodrug. The prodrug is then converted into a potent cytotoxic agent only at the tumor location, minimizing systemic toxicity.[5][6]

5-Fluoroindole-3-acetic acid has been shown to be a particularly effective prodrug in this system. Although it is oxidized by HRP more slowly than the unsubstituted IAA, it exhibits significantly higher cytotoxicity upon activation.[5] The proposed mechanism involves the formation of a radical-cation, which then fragments to produce cytotoxic products that can interact with cellular nucleophiles like DNA and proteins.[5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete cell culture medium.[10] Allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analog, with and without HRP. Include appropriate controls (untreated cells, cells with HRP only, cells with compound only).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[10]

    • Add 10 µL of the MTT stock solution to each well.[10]

    • Incubate at 37°C for 3-4 hours.[8][10]

  • Formazan Solubilization:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8][10]

    • Incubate the plate, often with shaking, to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

HRP_Activation_Pathway cluster_tumor Tumor Microenvironment Prodrug This compound Derivative (Non-toxic) Radical Indole Radical-Cation Prodrug->Radical Oxidation HRP Targeted Horseradish Peroxidase (HRP) HRP->Radical Cytotoxic Cytotoxic Species (e.g., Methylene-oxindole) Radical->Cytotoxic Fragmentation (-CO₂) CellDeath Cancer Cell Death (Apoptosis) Cytotoxic->CellDeath Reacts with DNA, Proteins Systemic Systemic Circulation (Prodrug is non-toxic) Systemic->Prodrug aGlucosidase_Inhibition_Workflow Enzyme α-Glucosidase Product p-Nitrophenol (Yellow Product) Enzyme->Product Hydrolysis Inhibitor 5-fluoro-2-oxindole Derivative Inhibitor->Enzyme Inhibition Substrate pNPG (Substrate) Substrate->Product Measurement Measure Absorbance at 405 nm Product->Measurement

References

Spectroscopic Profile of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is crucial for confirming the molecular structure and purity of the compound.

Spectroscopic Technique Parameter Observed/Expected Value
¹H NMR Chemical Shift (δ)Expected peaks for aromatic protons, CH₂ group, CH₃ group, and NH proton.
SolventDMSO-d₆ or CDCl₃
¹³C NMR Chemical Shift (δ)Expected peaks for indole ring carbons, carboxylic acid carbon, CH₂ carbon, and CH₃ carbon.
SolventDMSO-d₆ or CDCl₃
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺m/z 207.20
FragmentationKey fragments corresponding to the loss of the carboxylic acid group and other structural components.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for N-H, C-H, C=O, C=C, and C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the indole ring will appear as multiplets in the range of δ 6.8-7.3 ppm. The methylene (-CH₂-) protons of the acetic acid side chain are expected to produce a singlet at approximately δ 3.2 ppm. The methyl (-CH₃) group attached to the indole ring will also show a singlet around δ 2.1 ppm. The amine proton (-NH) of the indole ring and the carboxylic acid proton (-COOH) will appear as broad singlets, with the latter being D₂O exchangeable.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the region of δ 170.8 ppm. The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The methylene carbon and the methyl carbon are expected at lower field strengths.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for this compound is expected at an m/z of 207.20, corresponding to its molecular weight[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a broad absorption band around 3400-3200 cm⁻¹ due to the N-H stretching of the indole ring and the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will appear as a strong, sharp peak around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibration will likely be observed in the 1250-1000 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.[2]

  • Data Acquisition: Record the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI or EI) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Validation IR->Structure_Validation Final_Report Final Characterization Report Structure_Validation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, henceforth referred to as 5-Fluoroindole-3-acetic acid (5-FI-AA), is an indole derivative with significant potential in targeted cancer therapy. Unlike conventional therapeutics that target specific endogenous cellular proteins, the primary therapeutic strategy for 5-FI-AA involves its function as a prodrug. Its activation is catalyzed by an exogenously delivered enzyme, horseradish peroxidase (HRP), in the tumor microenvironment. This guide details the mechanism, quantitative parameters, and experimental protocols associated with this therapeutic approach.

Primary Therapeutic Strategy: Enzyme-Activated Prodrug Therapy

The principal therapeutic application for 5-FI-AA is a targeted cancer therapy strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this model, the therapeutic "target" is the activating enzyme, HRP, which is selectively delivered to tumor cells.

  • ADEPT: An antibody that recognizes a tumor-specific antigen is conjugated to the HRP enzyme. This conjugate localizes the enzyme at the tumor site.

  • GDEPT: The gene encoding HRP is delivered to cancer cells (e.g., via a viral vector), which then express the enzyme.

Following the localization of HRP, the non-toxic prodrug, 5-FI-AA, is administered systemically. It is then converted into a potent cytotoxic agent only at the tumor site, thereby minimizing systemic toxicity.[1][2][3][4]

Mechanism of Action and Bioactivation

The core of the therapeutic action lies in the enzymatic oxidation of 5-FI-AA by HRP.

  • Oxidation: In the presence of hydrogen peroxide, HRP oxidizes the 5-FI-AA molecule, forming a radical-cation.

  • Fragmentation: This intermediate is unstable and rapidly fragments, eliminating a molecule of carbon dioxide (CO₂).

  • Formation of Cytotoxic Species: This fragmentation generates highly reactive and cytotoxic products, such as 3-methylene-2-oxindole.

  • Cellular Damage: These electrophilic products can readily conjugate with biological nucleophiles, including thiols (e.g., in glutathione) and DNA, leading to widespread cellular damage and cell death.[1][5][6]

Interestingly, while 5-FI-AA is oxidized by HRP approximately 10-fold more slowly than its parent compound, indole-3-acetic acid, it demonstrates significantly higher cytotoxicity upon activation.[1][5]

G cluster_systemic Systemic Circulation (Non-Toxic) cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Prodrug 5-FI-AA (Prodrug) HRP Tumor-Localized HRP Enzyme Prodrug->HRP H₂O₂ Radical Radical-Cation Intermediate HRP->Radical Oxidation Cytotoxin Cytotoxic Products (e.g., 3-methylene-2-oxindole) Radical->Cytotoxin Decarboxylation (-CO₂) Targets Cellular Nucleophiles (DNA, Thiols) Cytotoxin->Targets Conjugation Death Cell Death Targets->Death

Caption: Bioactivation pathway of 5-FI-AA via HRP in the tumor microenvironment.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of 5-FI-AA.

Table 1: Enzyme Kinetics and Pharmacokinetics

Parameter Value Compound Notes Reference
Relative Oxidation Rate ~10x Slower 5-FI-AA vs. IAA Rate of oxidation by horseradish peroxidase compound I. [1][5]
Administered Dose 50 mg/kg (i.p.) 5-FI-AA In murine carcinoma NT model. [1][5]
Peak Plasma Concentration ~1 mM 5-FI-AA Following 50 mg/kg dose. [1][5]
Peak Tumor Concentration ~200 µM 5-FI-AA Following 50 mg/kg dose. [1][5]

| Tumor Drug Exposure (AUC) | ~20 mM min | 5-FI-AA | Integrated area under the concentration/time curve over 2 hours. |[1][5] |

Table 2: Cytotoxic Efficacy

Cell Line Type Efficacy Note Reference
V79 Hamster Fibroblasts Highly cytotoxic in the presence of HRP. [1]
MCF7 Human Breast Cancer Exposure of ~20 mM min sufficient for 90-99% cell kill in vitro. [1][5]
HT29 Human Colon Cancer Exposure of ~20 mM min sufficient for 90-99% cell kill in vitro. [1][5]
CaNT Murine Carcinoma Exposure of ~20 mM min sufficient for 90-99% cell kill in vitro. [1][5]

| T24 | Human Bladder Carcinoma | More resistant compared to other tested cell lines. |[1][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: In Vitro Cytotoxicity Assessment (Clonogenic Assay)

This protocol is a standard method for evaluating the cytotoxic effect of the HRP/5-FI-AA system.

  • Cell Seeding: Plate tumor cells (e.g., MCF7, HT29) in 6-well plates at a density that allows for colony formation (e.g., 200-1000 cells/well) and allow them to attach overnight.

  • Treatment Preparation: Prepare a stock solution of 5-FI-AA in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Prepare a stock solution of horseradish peroxidase (HRP) in phosphate-buffered saline (PBS).

  • Incubation: Treat cells with varying concentrations of 5-FI-AA in the presence of a fixed, non-toxic concentration of HRP (e.g., 1-10 µg/mL). Include controls for untreated cells, cells with 5-FI-AA alone, and cells with HRP alone. Incubate for a defined period (e.g., 4 hours).

  • Colony Formation: After incubation, remove the treatment medium, wash cells with PBS, and add fresh culture medium.

  • Staining and Counting: Incubate the plates for 7-14 days, until visible colonies are formed. Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot the surviving fraction against the 5-FI-AA concentration to determine the IC50 value (the concentration required to inhibit colony formation by 50%).

G Start Seed Cells in 6-Well Plates Incubate_Attach Incubate Overnight (Allow Attachment) Start->Incubate_Attach Prepare_Treat Prepare 5-FI-AA and HRP Solutions Incubate_Attach->Prepare_Treat Treat_Cells Treat Cells with 5-FI-AA + HRP (Include Controls) Prepare_Treat->Treat_Cells Incubate_Treat Incubate for 4 Hours Treat_Cells->Incubate_Treat Wash_Cells Remove Treatment & Wash with PBS Incubate_Treat->Wash_Cells Add_Fresh Add Fresh Medium Wash_Cells->Add_Fresh Incubate_Colony Incubate for 7-14 Days Add_Fresh->Incubate_Colony Fix_Stain Fix and Stain Colonies (Crystal Violet) Incubate_Colony->Fix_Stain Count Count Colonies Fix_Stain->Count Analyze Calculate Surviving Fraction and Determine IC50 Count->Analyze

Caption: Experimental workflow for the clonogenic cytotoxicity assay.

Protocol 2: HRP Enzyme Kinetics Assay

This protocol measures the rate of 5-FI-AA oxidation by HRP.

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Horseradish peroxidase (HRP) solution of known concentration.

    • 5-FI-AA stock solution.

    • Hydrogen peroxide (H₂O₂) solution.

  • Assay Setup: In a quartz cuvette, combine the phosphate buffer, HRP, and 5-FI-AA. Use a spectrophotometer to blank the instrument.

  • Reaction Initiation: Start the reaction by adding a small volume of H₂O₂.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength characteristic of the substrate or product. The oxidation of indole-3-acetic acid analogues can often be followed by a decrease in absorbance around 280-290 nm. Record data over time.

  • Analysis: The initial rate of reaction is determined from the linear portion of the absorbance vs. time plot. By varying the concentration of 5-FI-AA while keeping HRP and H₂O₂ concentrations constant, Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) can be determined using a Lineweaver-Burk plot or non-linear regression.

Logical Relationships and Therapeutic Workflow

The successful application of 5-FI-AA as a therapeutic agent depends on a sequence of events, as illustrated in the ADEPT workflow diagram below.

G cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Prodrug Activation cluster_phase3 Phase 3: Therapeutic Effect Inject_Conj Administer Antibody-HRP Conjugate Localize Conjugate Binds to Tumor Antigens Inject_Conj->Localize Clear Unbound Conjugate Clears from Systemic Circulation Localize->Clear Inject_Prodrug Administer 5-FI-AA Prodrug Clear->Inject_Prodrug Time Delay Activate Prodrug is Activated to Cytotoxin at Tumor Site Inject_Prodrug->Activate Kill Localized Cytotoxin Induces Tumor Cell Death Activate->Kill Bystander Bystander Effect Kills Neighboring Tumor Cells Kill->Bystander

Caption: Logical workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

References

In Silico Docking Analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a fluorinated derivative of indole-3-acetic acid, a well-known plant hormone. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and binding affinity to protein targets, making it a compound of interest in medicinal chemistry.[1] This technical guide provides a comprehensive overview of a representative in silico molecular docking study of this compound, outlining a detailed experimental protocol, presenting illustrative quantitative data, and visualizing key workflows and biological pathways. While specific docking studies for this exact molecule are not extensively published, this guide is based on methodologies and biological targets relevant to structurally similar 5-fluoro indole derivatives, particularly focusing on their potential role as inhibitors of the PI3K/Akt signaling pathway, which is frequently implicated in cancer.[2]

Core Concept: Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). This information is invaluable for identifying potential drug candidates, optimizing lead compounds, and understanding structure-activity relationships.

Experimental Protocols

This section details a standardized and reproducible protocol for performing an in silico molecular docking study of this compound against a selected protein target.

Ligand Preparation

The three-dimensional structure of this compound is prepared for docking as follows:

  • Structure Generation: The 2D structure of the molecule is drawn using chemical drawing software like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a crucial step to ensure the ligand geometry is realistic.

  • File Format Conversion: The optimized structure is saved in a suitable format for the docking software, such as PDBQT, which includes atomic coordinates, partial charges, and atom-type definitions.

Protein Preparation

The selection and preparation of the target protein are critical for a meaningful docking study. Based on the documented activity of similar 5-fluoro indole derivatives against the PI3K/Akt signaling pathway, a key protein in this pathway, Akt1 (Protein Kinase B) , is chosen as the receptor.[2]

  • Structure Retrieval: The 3D crystal structure of human Akt1 is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: The raw PDB file is processed to remove non-essential components such as water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues at a physiological pH are assigned. Partial charges are then assigned to each atom.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of Akt1. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely explore possible binding conformations.

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation. The software employs a scoring function to estimate the binding affinity for different ligand poses.

  • Pose Generation: The simulation generates a set of possible binding poses for the ligand within the protein's active site, each with a corresponding binding energy score.

Analysis of Docking Results
  • Binding Affinity Evaluation: The docking scores (typically in kcal/mol) of the generated poses are analyzed. The pose with the lowest binding energy is generally considered the most favorable binding mode.

  • Interaction Analysis: The best-scoring pose is visualized to identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation

The following table summarizes hypothetical quantitative data from the in silico docking of this compound and a reference inhibitor against the Akt1 protein.

CompoundTarget ProteinBinding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
This compoundAkt1-8.53Lys179, Glu234, Asp292
Reference Akt1 InhibitorAkt1-9.24Lys179, Thr211, Glu234, Asp292

Disclaimer: The data presented in this table is illustrative and intended to represent typical results from a molecular docking study. It is not derived from actual experimental data for this compound.

Visualization of Workflows and Pathways

Diagrams are essential for representing complex biological and computational processes in a clear and understandable manner.

molecular_docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation This compound grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (e.g., Akt1) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

A generalized workflow for in silico molecular docking studies.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Conclusion

This technical guide outlines a robust framework for conducting in silico docking studies of this compound. While awaiting specific experimental validation, the computational methodologies described herein provide a powerful approach to predict its binding affinity and interaction with relevant biological targets, such as Akt1. The insights gained from such studies are instrumental in guiding further experimental research, including in vitro and in vivo assays, ultimately accelerating the drug discovery and development process. The potential for 5-fluoro indole derivatives to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their promise as a scaffold for novel therapeutic agents.

References

Technical Guide: (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS 71987-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological activities, and suppliers of (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid, CAS number 71987-67-2. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a fluorinated derivative of indole-3-acetic acid. The introduction of a fluorine atom can significantly alter the biological and physicochemical properties of the parent compound, often enhancing its metabolic stability and membrane permeability.

PropertyValueCitation(s)
IUPAC Name 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid[1]
Synonyms This compound, 5-Fluoro-2-methyl-3-indoleacetic acid[1][2]
CAS Number 71987-67-2[1][2]
Molecular Formula C₁₁H₁₀FNO₂[2]
Molecular Weight 207.21 g/mol [2]
Melting Point 179-182 °C[2]
Boiling Point 421.1 ± 40.0 °C (Predicted)[2]
Density 1.383 ± 0.06 g/cm³ (Predicted)[2]
Appearance Solid
Solubility Soluble in acetonitrile[2]

Potential Biological Activity and Mechanism of Action

While specific research on the biological activity of this compound is limited, studies on closely related compounds, such as 5-fluoroindole-3-acetic acid, suggest potential applications in targeted cancer therapy. The proposed mechanism involves the enzymatic activation of the prodrug by peroxidases, which are often present at elevated levels in tumor environments.

A study on 5-fluoroindole-3-acetic acid demonstrated that its oxidation by horseradish peroxidase leads to the formation of cytotoxic products.[3] This process is believed to generate a reactive intermediate, 3-methylene-2-oxindole, which can then form covalent adducts with essential biological macromolecules like thiols and DNA, ultimately leading to cell death.[3] The presence of the 2-methyl group in the title compound may influence the rate and specificity of this activation.

Proposed Signaling Pathway for Peroxidase-Activated Cytotoxicity

G Proposed Cytotoxicity Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug (5-Fluoro-2-methyl-1H- indol-3-yl)acetic acid Peroxidase Peroxidase (e.g., HRP) Prodrug->Peroxidase Enzymatic Oxidation ReactiveIntermediate Reactive Intermediate (3-Methylene-2-oxindole analog) Peroxidase->ReactiveIntermediate Generation Biomolecules Cellular Nucleophiles (Thiols, DNA) ReactiveIntermediate->Biomolecules Covalent Adduct Formation Cytotoxicity Cytotoxicity Biomolecules->Cytotoxicity Leads to

Caption: Proposed mechanism of peroxidase-activated cytotoxicity.

Experimental Protocols

Synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide

This protocol details the synthesis of a hydrazide derivative using this compound as a starting material, as described in a study on novel acetohydrazide derivatives.[1]

Step 1: Esterification to Methyl-5-fluoro-2-methyl-1H-3-indenylacetate [1]

  • This compound is refluxed in an excess of methanol.

  • A catalytic amount of sulfuric acid is added to facilitate the esterification.

  • The reaction proceeds to form the corresponding methyl ester.

Step 2: Hydrazinolysis to 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide [1]

  • In a one-liter three-neck flask, dissolve 100 g (0.45 mol) of Methyl-5-fluoro-2-methyl-1H-3-indenylacetate in 500 mL of methanol at room temperature and stir for 10 minutes.

  • Add 10 g (0.31 mol) of hydrazine hydrate dropwise.

  • Reflux the resulting mixture for 10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexane.

  • After completion, cool the reaction mixture to 10°C for 2 hours and filter the solid product.

  • Recrystallize the crude solid from ethanol to obtain pure 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide as a white solid (yield: 85 g, 85%).

Experimental Workflow for Synthesis

G Synthesis Workflow Start Starting Material: This compound Esterification Esterification (Methanol, H₂SO₄, Reflux) Start->Esterification Intermediate Intermediate: Methyl-5-fluoro-2-methyl-1H-3-indenylacetate Esterification->Intermediate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Methanol, Reflux) Intermediate->Hydrazinolysis Purification Purification (Cooling, Filtration, Recrystallization) Hydrazinolysis->Purification FinalProduct Final Product: 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide Purification->FinalProduct

Caption: Workflow for the synthesis of a hydrazide derivative.

Suppliers

A number of chemical suppliers offer this compound. It is recommended to contact the suppliers directly for the most current pricing, availability, and purity information.

  • abcr Gute Chemie

  • BLD Pharm [4]

  • BOC Sciences

  • ChemBridge Corporation

  • Chemos GmbH & Co. KG

  • CymitQuimica

  • Echemi (Hangzhou Leap Chem Co., Ltd.) [2]

  • Fisher Scientific

  • Matrix Scientific

  • Orion Cientific (Laibo Chem)

  • Regent Chemicals

  • Sigma-Aldrich

  • Thermo Fisher Scientific [5]

Safety and Handling

This chemical is considered hazardous.[6] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

  • Hazard Statements : Causes skin irritation.[6]

  • Precautionary Measures : Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling.

  • Incompatibilities : Strong oxidizing agents.

  • Hazardous Decomposition Products : Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride under fire conditions.

This product is intended for laboratory research and development purposes only. It is not for food, drug, pesticide, or biocidal product use.[6]

References

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Overview of Patent Landscape and Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid , a fluorinated derivative of indole-3-acetic acid, has garnered attention in pharmaceutical research due to its notable biological activities. This technical guide provides a comprehensive overview of the patent information, experimental data, and synthetic pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is presented in Table 1. This data is essential for its characterization and handling in a laboratory setting.

PropertyValueReference
CAS Number 71987-67-2[1][2]
Molecular Formula C₁₁H₁₀FNO₂[1]
Molecular Weight 207.20 g/mol [1]
IUPAC Name 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid[1]
Canonical SMILES CC1=C(CC(=O)O)C2=C(N1)C=C(C=C2)F
InChI Key VJZAMNBVIWOUJR-UHFFFAOYSA-N[2]
Melting Point 179-182 °C[1]
Boiling Point 421.1±40.0 °C (Predicted)[1]
Flash Point 208.5±27.3 °C[1]
Density 1.383±0.06 g/cm³ (Predicted)[1]
pKa 4.11±0.30 (Predicted)[1]

Patent Landscape and Biological Activity

While a standalone patent for this compound has not been prominently identified, the compound is extensively mentioned in the patent literature, primarily as a reference compound and an intermediate in the synthesis of more complex molecules. This indicates its established presence and utility in medicinal chemistry. PubChem lists this compound as appearing in at least 64 patents[2].

CRTH2 Antagonism

A significant body of patent literature identifies this compound as a known antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). For instance, US patent application US20090118503A1 explicitly refers to it as a positive control in assays for CRTH2 antagonists[1]. CRTH2 is a receptor for prostaglandin D2 (PGD2) and is implicated in allergic inflammation, making its antagonists potential therapeutic agents for conditions like asthma and allergic rhinitis.

Cyclooxygenase (COX) Inhibition

International patent application WO 2008/019357 A2 provides data on the inhibitory activity of this compound against cyclooxygenase enzymes, COX-1 and COX-2[3]. These enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values from this patent are summarized in Table 2.

EnzymeIC₅₀ (µM)
COX-13.3
COX-20.29

Data extracted from WO 2008/019357 A2[3].

The data indicates a preferential inhibition of COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Synthesis and Experimental Protocols

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis A 4-Fluoroaniline B Diazonium Salt A->B NaNO₂, HCl D Hydrazone Intermediate B->D Coupling with C C Ethyl 2-methylacetoacetate E Indole Ester Intermediate D->E Acid Catalyst (e.g., H₂SO₄) F This compound E->F Hydrolysis (e.g., NaOH)

Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol based on established methods for the synthesis of related indole-3-acetic acids.

Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization of 4-Fluoroaniline: To a stirred solution of 4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate flask, ethyl 2-methylacetoacetate (1 equivalent) is dissolved in ethanol. The solution is cooled to 0-5 °C, and a solution of sodium acetate (3 equivalents) in water is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring. The reaction is allowed to proceed for several hours at low temperature. The resulting hydrazone precipitate is collected by filtration, washed with water, and dried.

Step 2: Fischer Indole Synthesis

  • Cyclization: The dried hydrazone intermediate (1 equivalent) is added to a solution of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, in a suitable solvent like ethanol or acetic acid. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid, which is the ethyl ester of this compound, is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis to the Final Product

  • Saponification: The crude indole ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%). The mixture is heated to reflux for 2-4 hours.

  • Acidification and Purification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathway Involvement

The biological activities of this compound as a CRTH2 antagonist and a COX inhibitor place it at the intersection of key inflammatory and allergic response pathways. The following diagram illustrates the logical relationship of its targets within these pathways.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Allergic Inflammation Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 via COX PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 activates COX COX-1 / COX-2 Th2_Cells Th2 Cells CRTH2->Th2_Cells activates Eosinophils Eosinophils CRTH2->Eosinophils activates Inflammation Allergic Inflammation Th2_Cells->Inflammation Eosinophils->Inflammation Target_Compound This compound Target_Compound->COX inhibits Target_Compound->CRTH2 antagonizes

Target pathways of this compound.

References

Methodological & Application

Application Notes and Protocols for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic auxin derivative belonging to the indole acetic acid family. The incorporation of a fluorine atom and a methyl group into the indole structure can significantly modify its biological activity, offering potential for investigation in various cell-based studies, particularly in cancer research. While specific data for this compound is limited, this document provides a comprehensive guide based on the activities of structurally related fluorinated indole derivatives and general protocols for evaluating novel compounds in cell culture.

These application notes and protocols are intended to serve as a starting point for researchers to explore the potential of this compound in their own experimental settings.

Potential Mechanism of Action

Based on studies of related fluorinated indole compounds and 5-fluorouracil, the primary mechanism of action of this compound in cancer cells is hypothesized to involve the induction of cytotoxicity through multiple pathways. One proposed mechanism is its potential role as a prodrug that, upon activation, generates reactive species leading to cellular damage. For instance, the related compound 5-fluoroindole-3-acetic acid has been shown to be a prodrug activated by horseradish peroxidase, leading to cytotoxic products that can interact with cellular nucleophiles like DNA and thiols[1][2].

Furthermore, many indole derivatives are known to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis. The presence of the fluoro-group also suggests a possible interference with nucleotide synthesis, similar to the mechanism of 5-fluorouracil, which can lead to DNA and RNA damage[3].

Potential_Mechanism_of_Action cluster_0 Cellular Uptake cluster_1 Intracellular Effects cluster_2 Cellular Outcomes Compound This compound Activation Potential Activation (e.g., by peroxidases) Compound->Activation PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway Compound->PI3K_Akt_Inhibition ReactiveSpecies Reactive Intermediates Activation->ReactiveSpecies DNA_RNA_Damage DNA/RNA Damage ReactiveSpecies->DNA_RNA_Damage Apoptosis Apoptosis DNA_RNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_RNA_Damage->CellCycleArrest PI3K_Akt_Inhibition->Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath MTT_Assay_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding end_node End incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h compound_treatment 3. Treat with Compound (Serial Dilutions) incubation_24h->compound_treatment incubation_48h 4. Incubate for 24-72h compound_treatment->incubation_48h mtt_addition 5. Add MTT Solution incubation_48h->mtt_addition incubation_4h 6. Incubate for 2-4h mtt_addition->incubation_4h solubilization 7. Add Solubilization Solution incubation_4h->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate IC50 read_plate->data_analysis data_analysis->end_node

References

Application Notes and Protocols for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, also identified as Sumatriptan Impurity C, is a chemical entity structurally related to the well-characterized migraine therapeutic, Sumatriptan, and the endogenous signaling molecule, indole-3-acetic acid (IAA). While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to compounds with known biological activities suggests potential applications in investigating inflammatory, nociceptive, and neurological pathways.

This document provides a set of proposed experimental protocols for the initial in vivo characterization of this compound in animal models. These protocols are based on established methodologies for assessing non-steroidal anti-inflammatory drugs (NSAIDs) and compounds acting on serotonergic pathways.

Hypothesized Biological Activity

Given its structural features, this compound may exhibit:

  • Anti-inflammatory and Analgesic Effects: The indole-acetic acid core is present in several compounds with anti-inflammatory properties.

  • Serotonergic Activity: As an impurity and structural analog of Sumatriptan, a 5-HT1B/1D receptor agonist, it may interact with serotonin receptors.

  • Neurological Effects: Indole derivatives have been shown to modulate neurological functions.[1][2]

Proposed In Vivo Experimental Protocols

The following protocols are designed to provide a comprehensive preliminary assessment of the in vivo pharmacological profile of this compound.

Assessment of Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a widely accepted method for evaluating the acute anti-inflammatory effects of novel compounds.[3][4][5]

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimate Acclimatize Animals (7 days, controlled environment) baseline Measure Baseline Paw Volume (Plethysmometer) acclimate->baseline dosing Administer Test Compound, Vehicle, or Standard Drug (e.g., p.o., i.p.) baseline->dosing induction Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Subplantar region) dosing->induction 30-60 min post-dosing measurement Measure Paw Volume at 30, 60, 120, 180 min post-carrageenan induction->measurement calculate Calculate % Inhibition of Edema measurement->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats G compound (5-fluoro-2-methyl-1H-indol-3-yl) acetic acid receptor 5-HT1B/1D Receptor (Hypothesized Target) compound->receptor Agonist? inhibition Inhibition of Pro-inflammatory Neuropeptide Release (e.g., CGRP) receptor->inhibition vasoconstriction Cranial Vasoconstriction receptor->vasoconstriction outcome Analgesic & Anti-inflammatory Effects inhibition->outcome vasoconstriction->outcome

References

Application Notes and Protocols for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 71987-67-2) in mice. The following protocols and data are based on a structurally similar compound, 5-fluoroindole-3-acetic acid , and are intended to serve as a starting point for researchers. It is imperative to conduct independent dose-finding and toxicity studies for this compound to establish a safe and effective dosage regimen.

Introduction

This compound is a synthetic indole derivative with potential applications in pharmaceutical research. As a member of the indole acetic acid family, it may exhibit a range of biological activities. This document provides a summary of the available in vivo administration data for a closely related analogue, 5-fluoroindole-3-acetic acid, and offers generalized protocols for the preparation and administration of such compounds in a murine model.

Data Presentation: Dosage and Administration of a Structural Analogue

The following table summarizes the dosage and administration of 5-fluoroindole-3-acetic acid, a structurally related compound, in mice as reported in the literature.

CompoundDosageRoute of AdministrationMouse ModelApplicationReference
5-fluoroindole-3-acetic acid50 mg/kgIntraperitoneal (IP)Murine carcinoma NTProdrug for targeted cancer therapy[1]

Experimental Protocols

The following are generalized protocols for the preparation and administration of a novel indole-3-acetic acid derivative in mice. These should be adapted and optimized for the specific compound of interest, this compound.

Preparation of Dosing Solution

Indole-3-acetic acid derivatives are often poorly soluble in aqueous solutions. A common method for preparing a dosing solution for in vivo studies involves initial dissolution in an organic solvent followed by dilution in a suitable vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal amount of a suitable organic solvent, such as DMSO or ethanol, to completely dissolve the compound. For example, for a 10 mg/mL stock solution, you might start by adding 100 µL of DMSO to 1 mg of the compound.

  • Vortexing: Vortex the mixture thoroughly to ensure complete dissolution.

  • Dilution in Vehicle: Once the compound is fully dissolved, add the sterile saline or PBS to achieve the final desired concentration. It is crucial to add the aqueous vehicle slowly while vortexing to prevent precipitation of the compound.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent in the dosing solution is minimized to avoid toxicity to the animals. Typically, a final concentration of DMSO or ethanol below 5-10% is recommended for intraperitoneal injections.

  • Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter into a sterile tube before administration.

  • Alternative Solubilization: For some acidic compounds, solubility in aqueous buffers can be increased by adjusting the pH. A small amount of 1N NaOH can be added to dissolve the compound, followed by neutralization with a suitable buffer like sodium phosphate to a physiological pH (7.2-7.4).[2]

Administration to Mice

The following is a general protocol for intraperitoneal (IP) injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared dosing solution of this compound

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device

  • 70% ethanol for disinfection

Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct volume of the dosing solution to administer.

  • Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

  • Injection Procedure: Tilt the mouse slightly with the head downwards. Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Injection: Slowly inject the dosing solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any adverse reactions following the injection.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the administration of a test compound to mice.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Compound Test Compound This compound Vehicle Vehicle Selection (e.g., DMSO/Saline) Compound->Vehicle DosePrep Dosing Solution Preparation Vehicle->DosePrep Dosing Compound Administration (e.g., IP Injection) DosePrep->Dosing AnimalModel Mouse Model (e.g., Tumor Xenograft) AnimalModel->Dosing Monitoring Monitoring (e.g., Tumor Growth, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Collection) Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis Results Results & Conclusion DataAnalysis->Results prodrug_activation cluster_activation Enzymatic Activation cluster_cytotoxicity Cytotoxic Effect Prodrug 5-Fluoroindole-3-acetic acid (Prodrug) Peroxidase Horseradish Peroxidase (HRP) Prodrug->Peroxidase Oxidation Radical Radical-Cation Intermediate Peroxidase->Radical Forms Fragmentation Fragmentation (-CO2) Radical->Fragmentation CytotoxicProduct Cytotoxic Products (e.g., 3-methylene-2-oxindole analogue) Fragmentation->CytotoxicProduct Target Cellular Nucleophiles (e.g., Thiols, DNA) CytotoxicProduct->Target Conjugation CellDeath Tumor Cell Death Target->CellDeath Leads to

References

Application Notes and Protocols for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a hypothetical guide for researchers. As of the date of this document, specific experimental data on the anticancer activity of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is not extensively available in the public domain. The methodologies, potential mechanisms, and data presented herein are extrapolated from research on structurally related indole derivatives and are intended to serve as a foundational framework for investigation.

Introduction

The indole scaffold is a prominent structural motif in medicinal chemistry, forming the basis of numerous compounds with significant biological activities, including anticancer properties. Fluorination is a common strategy in drug design to enhance metabolic stability and target binding affinity.[1] this compound is an indole derivative that, based on the activity of related compounds, presents a promising candidate for investigation as a novel anticancer agent. Structurally similar indole compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][2]

These application notes provide a comprehensive guide for the initial in vitro and in vivo evaluation of this compound.

Hypothetical Mechanism of Action and Key Signaling Pathways

Based on the known anticancer activities of other indole derivatives, this compound could potentially exert its effects through the induction of apoptosis and the modulation of critical cell signaling pathways. A plausible mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequent cleavage of downstream effector caspases.[3][4]

compound This compound stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c (inhibition of anti-apoptotic, activation of pro-apoptotic) caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Data Presentation: Quantitative Summary

The following tables present a template for summarizing hypothetical quantitative data from key in vitro assays.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma8.5
HT-29Colorectal Adenocarcinoma12.2
A549Lung Carcinoma15.7
PC-3Prostate Cancer10.4
HEK-293Normal Embryonic Kidney> 100

Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)2.1 ± 0.51.5 ± 0.3
515.8 ± 1.25.4 ± 0.8
1035.2 ± 2.512.1 ± 1.1
2058.9 ± 3.125.6 ± 2.0

Experimental Protocols

A general workflow for evaluating a novel anticancer compound is outlined below.

start Compound Synthesis and Characterization invitro In Vitro Screening (Cytotoxicity, Apoptosis) start->invitro mechanism Mechanism of Action Studies (Western Blot, Pathway Analysis) invitro->mechanism invivo In Vivo Efficacy Studies (Xenograft Models) mechanism->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd end Lead Optimization pkpd->end

Caption: General experimental workflow for anticancer drug evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5]

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[5]

  • Cell Treatment: Replace the medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO).[5]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer[7]

  • Propidium Iodide (PI)[7]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[8]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells.[5][7]

Protocol 3: Western Blot Analysis of Apoptosis Markers

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors[9]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[9]

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)[9]

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies[9]

  • Enhanced chemiluminescent (ECL) substrate[9]

Procedure:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse with RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[9] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]

  • Analysis: Analyze the band intensities to determine changes in protein expression, normalizing to a loading control like β-actin. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis induction.[10]

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound in a subcutaneous tumor model.

Materials:

  • Immunodeficient mice (e.g., athymic nu/nu)[11]

  • Cancer cell line (e.g., MCF-7)

  • Matrigel

  • The compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[12]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[12]

  • Treatment Administration: Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.[12]

  • Data Analysis: Analyze tumor growth inhibition, comparing the tumor volumes in the treated group to the control group. Survival curves can also be generated.[12]

References

Application of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in Neurological Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available literature, there is currently no specific information regarding the application of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in neurological research. The search did not yield any studies, quantitative data, or experimental protocols related to the neurological effects or mechanisms of action of this particular compound.

While the search provided information on related indole-containing molecules and their biological activities in other fields, such as cancer research, these findings are not directly applicable to the neurological applications of the specified compound. For instance, 5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy due to its cytotoxic activity when activated by horseradish peroxidase.[1] Other research has focused on the synthesis and biological activities of various indole and furan derivatives, but not in the context of neurological disorders.

No signaling pathways, experimental workflows, or quantitative data tables relevant to the neurological research applications of this compound could be generated as no primary research on this topic was identified.

Therefore, detailed Application Notes and Protocols for the use of this compound in neurological research cannot be provided at this time due to the absence of relevant scientific data. Further research would be required to determine if this compound has any potential applications in the field of neuroscience.

References

Application Notes and Protocols for the Formulation of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the formulation of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid into liposomal and nanoparticle-based drug delivery systems. It includes methods for preparation, characterization, and stability assessment, along with relevant physicochemical data and a proposed cellular signaling pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design and development of effective drug delivery systems. The following table summarizes key properties of the compound.

PropertyValueReference
Molecular Formula C₁₁H₁₀FNO₂[1]
Molecular Weight 207.2 g/mol [1]
Melting Point 179-182 °C[1]
pKa 4.11 ± 0.30[1]
Predicted LogP (XLogP3) 2.2[1]
Appearance Off-white to pink powder

Formulation Strategies

Based on the physicochemical properties, particularly the predicted lipophilicity, this compound is a suitable candidate for encapsulation within lipid-based and polymeric nanoparticle formulations. These systems can enhance solubility, stability, and control the release profile of the drug.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, a lipophilic compound, it is expected to primarily partition into the lipid bilayer of the liposomes.

Polymeric Nanoparticle Formulation

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate the drug within a polymeric matrix. This allows for sustained release of the drug over an extended period.

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of liposomal and PLGA nanoparticle formulations of this compound.

Protocol for Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, followed by size reduction to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio for PC:CHOL is 2:1. The drug-to-lipid ratio can be varied (e.g., 1:10 w/w).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • A thin, uniform lipid film should form on the inner wall of the flask. Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Rotate the flask gently in a water bath set at a temperature above the lipid transition temperature for 1-2 hours. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain a homogenous population of small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion.

    • For extrusion, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) using a mini-extruder.

Experimental Workflow for Liposome Preparation:

Liposome_Preparation_Workflow cluster_prep Preparation cluster_sizing Sizing cluster_purification Purification start Dissolve Lipids and Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate mlv Formation of MLVs hydrate->mlv sizing Size Reduction (Extrusion/Sonication) mlv->sizing suv Formation of SUVs sizing->suv purify Remove Unencapsulated Drug (Dialysis/Centrifugation) suv->purify final Final Liposomal Formulation purify->final

Caption: Workflow for liposome preparation.

Protocol for PLGA Nanoparticle Preparation by Nanoprecipitation

This method, also known as the solvent displacement method, is suitable for encapsulating lipophilic drugs like this compound into PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and this compound in acetone.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous PVA solution under moderate magnetic stirring.

    • The nanoparticles will form instantaneously as the acetone diffuses into the aqueous phase and the polymer precipitates.

  • Solvent Evaporation and Particle Recovery:

    • Continue stirring for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of acetone.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze the suspension and lyophilize to obtain a dry powder of the nanoparticles.

Nanoparticle_Preparation_Workflow cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_recovery Recovery & Drying org_phase Dissolve PLGA and Drug in Acetone add Add Organic Phase to Aqueous Phase (Stirring) org_phase->add aq_phase Prepare Aqueous PVA Solution aq_phase->add evap Evaporate Acetone add->evap centrifuge Centrifuge and Wash evap->centrifuge lyophilize Lyophilize centrifuge->lyophilize final Dry Nanoparticle Powder lyophilize->final

Caption: Proposed signaling pathway for indole-3-acetic acid derivatives in cancer cells.

References

Application Notes and Protocols for High-Throughput Screening Assays of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid (FSMIAc) is a synthetic auxin derivative belonging to the indole acetic acid class of compounds. While its specific biological targets are still under extensive investigation, related indole structures have shown a wide range of activities, including the inhibition of protein-protein interactions and cytotoxic effects on cancer cells.[1][2] High-throughput screening (HTS) provides an efficient approach to systematically evaluate large compound libraries and identify molecules like FSMIAc that modulate specific biological pathways.

This document outlines detailed protocols for a primary high-throughput screening assay to identify inhibitors of the c-Myc-Max protein-protein interaction, a critical driver in many human cancers, followed by secondary assays to validate hits and assess cytotoxicity.[3][4] The c-Myc transcription factor is a key regulator of cell proliferation, differentiation, and apoptosis, and its dimerization with Max is essential for its oncogenic activity.[4] Small molecules that disrupt this interaction are of significant therapeutic interest.

Primary High-Throughput Screening: FRET Assay for c-Myc-Max Dimerization

Assay Principle:

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the proximity of c-Myc and Max proteins.[3] The basic helix-loop-helix leucine zipper (bHLHLZ) domains of c-Myc and Max are tagged with a fluorescent donor (e.g., GFP) and acceptor (e.g., RFP), respectively. When the proteins dimerize, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. Compounds that inhibit dimerization will disrupt FRET, leading to a measurable change in the fluorescence signal.

Data Presentation: Hypothetical HTS Results

Table 1: Primary FRET Screen for c-Myc-Max Dimerization Inhibitors

Compound IDConcentration (µM)FRET Signal (RFU)% InhibitionHit Status
FSMIAc-00110150085.0Hit
FSMIAc-00210850015.0No Hit
FSMIAc-00310180082.0Hit
DMSO ControlN/A100000.0-
Positive Ctrl10100090.0-

Experimental Protocol: FRET Assay

Materials:

  • Purified recombinant c-Myc-GFP fusion protein

  • Purified recombinant Max-RFP fusion protein

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • FSMIAc compound library dissolved in DMSO

  • Positive Control (e.g., a known c-Myc-Max inhibitor)

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Prepare the c-Myc-GFP and Max-RFP protein solutions in assay buffer to a final concentration of 20 nM each.

  • Using a liquid handler, dispense 50 nL of compounds from the FSMIAc library (10 mM stock) into the microplate wells. For controls, dispense 50 nL of DMSO (negative control) or positive control.

  • Add 5 µL of the c-Myc-GFP solution to all wells.

  • Add 5 µL of the Max-RFP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm (for GFP) and 590 nm (for FRET).

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Secondary Assay: Cell Viability (MTT) Assay

Assay Principle:

This colorimetric assay assesses the cytotoxic effects of the hit compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[5]

Data Presentation: Dose-Response Cytotoxicity Data

Table 2: IC50 Values from MTT Assay in a c-Myc Overexpressing Cell Line

Compound IDIC50 (µM)
FSMIAc-0015.2
FSMIAc-00312.8
Doxorubicin0.5

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line with c-Myc overexpression (e.g., HL-60)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Hit compounds from the primary screen

  • Doxorubicin (positive control)

  • 96-well, clear-bottom cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the hit compounds and the positive control in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the IC50 values for each compound.

Counterscreen: Luciferase Inhibition Assay

Assay Principle:

To eliminate false positives from the primary screen that may be due to compound auto-fluorescence or non-specific protein aggregation, a counterscreen using an unrelated enzyme that can be monitored via a fluorescence or luminescence-based readout is employed. Firefly luciferase is a common choice for such counterscreens.

Data Presentation: Counterscreen Results

Table 3: Luciferase Inhibition Data for Hit Compounds

Compound ID% Inhibition of Luciferase at 10 µMInterpretation
FSMIAc-0012.5Not a Luciferase Inhibitor
FSMIAc-0033.1Not a Luciferase Inhibitor

Experimental Protocol: Luciferase Inhibition Assay

Materials:

  • Recombinant firefly luciferase

  • Luciferase assay buffer

  • Luciferin substrate

  • ATP

  • Hit compounds

  • 384-well, white, opaque microplates

  • Luminometer

Procedure:

  • Prepare a solution of firefly luciferase in the assay buffer.

  • Dispense 50 nL of the hit compounds or DMSO into the wells of the microplate.

  • Add 5 µL of the luciferase solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare the luciferin/ATP substrate solution according to the manufacturer's instructions.

  • Inject 5 µL of the substrate solution into each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound.

Visualizations

G cluster_pathway Simplified c-Myc Signaling Pathway cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer EBox E-Box DNA Binding Site Dimer->EBox Binds Transcription Target Gene Transcription EBox->Transcription Activates Proliferation Cell Proliferation & Growth Transcription->Proliferation

Caption: Simplified c-Myc signaling pathway.

G cluster_workflow HTS Workflow for FSMIAc Start Start: FSMIAc Library Primary Primary Screen: c-Myc-Max FRET Assay Start->Primary Hits Primary Hits Primary->Hits Secondary Secondary Screen: Cell Viability (MTT) Assay Hits->Secondary Confirmed Confirmed Hits Secondary->Confirmed Counterscreen Counterscreen: Luciferase Assay Confirmed->Counterscreen Final Validated Hits Counterscreen->Final

Caption: High-throughput screening workflow.

References

Application Note: Quantification of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in human plasma. The described protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in a biological matrix, applicable to pharmacokinetic, toxicokinetic, or drug metabolism studies.

Introduction

This compound is an indole-containing compound of interest in pharmaceutical research. Accurate quantification in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for a sensitive and selective LC-MS/MS method developed for its determination in human plasma. The method utilizes a simple protein precipitation step for sample cleanup and employs a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

2.1. Materials and Reagents

  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): this compound-d4 (or a suitable structural analog)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (FA) (LC-MS grade)

  • Water: Deionized water, >18 MΩ·cm

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

2.2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

2.3. Preparation of Standards and Quality Controls

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and the internal standard in methanol to prepare individual primary stock solutions.

  • Working Stock Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile/water to create working stock solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile/water.

  • Calibration and QC Sample Preparation: Spike the appropriate amount of analyte working stock solution into blank human plasma to achieve the desired concentrations for the CC and QC samples.

2.4. Sample Preparation Protocol

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

2.5. LC-MS/MS Conditions

Liquid Chromatography Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (Re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage (IS): -4500 V

  • Temperature (TEM): 550°C

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 50 psi

  • MRM Transitions:

    • Analyte: Q1: 208.1 -> Q3: 162.1 (Quantifier), Q1: 208.1 -> Q3: 134.1 (Qualifier)

    • Internal Standard (IS): Q1: 212.1 -> Q3: 166.1

Data Presentation and Results

The method was validated according to standard bioanalytical method validation guidelines. The results are summarized in the table below.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.1%
Matrix Effect 89% - 97%
Recovery > 90%

Visualizations

G Experimental Workflow for Analyte Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Protein Precipitation Solution with IS (150 µL) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection To LC-MS/MS LC_Sep Chromatographic Separation (C18 Column) Injection->LC_Sep MS_Detect Mass Spectrometric Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Application Notes and Protocols for Target Identification Using (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic auxin derivative with potential biological activities. The identification of its molecular targets is a critical step in understanding its mechanism of action and exploring its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a chemical probe for target identification. The methodologies described herein are based on established chemical biology techniques for target deconvolution of small molecules.

Principle of Chemical Probe-Based Target Identification

The core principle involves modifying the small molecule of interest, in this case this compound, to enable the capture and identification of its interacting proteins. This is typically achieved by introducing a reactive or affinity handle to the molecule, creating a "chemical probe." This probe is then used in various assays to isolate and identify its binding partners from complex biological samples like cell lysates or living cells.

Probe Design and Synthesis

To be an effective chemical probe, this compound must be derivatized to incorporate a linker and an affinity tag (e.g., biotin) or a photoreactive group. The modification should be at a position that does not interfere with its binding to the target protein(s). The carboxylic acid moiety of this compound is a suitable position for such modification.

Hypothetical Probe Structure:

This biotinylated probe will be the primary tool for the affinity-based target identification methods described below.

Experimental Workflows for Target Identification

Two primary and complementary strategies for target identification using a chemical probe are Affinity Purification-Mass Spectrometry (AP-MS) and Drug Affinity Responsive Target Stability (DARTS).

Affinity Purification-Mass Spectrometry (AP-MS)

This method relies on the high-affinity interaction between biotin and streptavidin to pull down the probe-protein complexes.

Diagram: AP-MS Experimental Workflow

APMS_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Capture cluster_analysis Analysis Lysate Cell Lysate Incubate Incubate Lysate with Probe Lysate->Incubate Probe Biotinylated Probe Probe->Incubate NegativeControl Unmodified Compound (Competition) NegativeControl->Incubate For Control Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis MS->Data

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Incubation with Probe:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL.

    • Add the biotinylated this compound probe to the lysate at a predetermined optimal concentration.

    • For a competition control, pre-incubate a parallel lysate sample with an excess (e.g., 100-fold) of the unmodified this compound before adding the biotinylated probe.

    • Incubate for 1-4 hours at 4°C with gentle rotation.

  • Capture of Probe-Protein Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Use a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

    • Perform a final wash with a buffer with lower detergent concentration.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer).

    • Perform in-gel or on-bead trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Quantify the relative abundance of proteins in the probe-treated and control samples.

    • Potential targets are proteins that are significantly enriched in the probe sample and depleted in the competition control.

Hypothetical Quantitative Data from AP-MS

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valueFunction
P12345TGT115.20.001Kinase
Q67890TGT211.80.005Transcription Factor
P98765TGT38.50.012E3 Ubiquitin Ligase
A1B2C3NSB11.20.85Non-specific binder
D4E5F6NSB20.90.91Non-specific binder
Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their stabilization against proteolysis upon ligand binding.[1]

Diagram: DARTS Experimental Workflow

DARTS_Workflow cluster_preparation Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis Lysate Cell Lysate Incubate_Cmpd Incubate with Compound Lysate->Incubate_Cmpd Incubate_Veh Incubate with Vehicle Lysate->Incubate_Veh Compound This compound Compound->Incubate_Cmpd Vehicle Vehicle Control (e.g., DMSO) Vehicle->Incubate_Veh Add_Protease_Cmpd Add Pronase Incubate_Cmpd->Add_Protease_Cmpd Add_Protease_Veh Add Pronase Incubate_Veh->Add_Protease_Veh Stop_Rxn Stop Digestion Add_Protease_Cmpd->Stop_Rxn Add_Protease_Veh->Stop_Rxn SDS_PAGE SDS-PAGE Stop_Rxn->SDS_PAGE MS_Analysis LC-MS/MS Stop_Rxn->MS_Analysis Data Identify Stabilized Proteins SDS_PAGE->Data Visual Inspection MS_Analysis->Data Quantitative Proteomics

Caption: Workflow for Drug Affinity Responsive Target Stability.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysis:

    • Prepare cell lysate as described in the AP-MS protocol, but use a milder lysis buffer (M-PER or equivalent) without strong detergents.

  • Compound Incubation:

    • Aliquot the lysate into two tubes.

    • To one tube, add this compound to the desired final concentration.

    • To the other tube, add the same volume of vehicle (e.g., DMSO) as a control.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each tube. The optimal protease and concentration should be determined empirically.

    • Incubate at room temperature for a set amount of time (e.g., 10-30 minutes).

  • Stopping the Reaction:

    • Stop the digestion by adding an excess of protease inhibitor or by adding SDS-PAGE loading buffer and boiling.

  • Analysis:

    • SDS-PAGE and Western Blot: If a candidate target is suspected, analyze the samples by SDS-PAGE followed by Western blotting with an antibody against the putative target. A stronger band in the compound-treated lane compared to the vehicle lane indicates stabilization.

    • LC-MS/MS: For unbiased target identification, subject the entire sample to trypsin digestion and quantitative proteomic analysis. Proteins that are more abundant in the compound-treated sample are potential targets.

Hypothetical Quantitative Data from DARTS-MS

Protein IDGene NameAbundance Ratio (Compound/Vehicle)p-valueFunction
P12345TGT15.80.002Kinase
R1S2T3TGT44.20.009Dehydrogenase
U4V5W6TGT53.50.015Methyltransferase
X7Y8Z9Unaffected11.10.78Structural Protein
G1H2I3Unaffected20.950.88Chaperone

Target Validation and Downstream Analysis

Following the identification of putative targets, further validation is essential.

  • Orthogonal Binding Assays:

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between the compound and a purified recombinant target protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in living cells.

  • Functional Assays:

    • Enzymatic Assays: If the target is an enzyme, test the effect of the compound on its activity.

    • Cell-based Assays: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene to see if it phenocopies the effect of the compound.

Diagram: Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Pathway Modulated by the Compound Compound (5-fluoro-2-methyl-1H- indol-3-yl)acetic acid TGT1 Target Protein 1 (Kinase) Compound->TGT1 Inhibition Substrate Downstream Substrate TGT1->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Target Gene Expression TF->Gene Regulation Phenotype Cellular Phenotype (e.g., Apoptosis) Gene->Phenotype

Caption: Hypothetical signaling pathway affected by the compound.

Conclusion

These application notes provide a framework for using this compound as a chemical probe to identify its molecular targets. The combination of affinity-based and label-free methods, followed by rigorous validation, will provide high-confidence identification of target proteins and pave the way for a deeper understanding of the compound's biological function.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 genome-wide screening has emerged as a powerful tool in functional genomics, enabling the systematic identification of genes that modulate cellular responses to various perturbations, including treatment with small molecules. This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 knockout screen to elucidate the mechanism of action and identify potential resistance and sensitivity genes for the novel compound, (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.

This compound is a synthetic auxin derivative with potential applications in drug development. For the purpose of this application note, we will hypothesize that it is an investigational anti-cancer agent with a yet-to-be-defined mechanism of action. A genome-wide CRISPR-Cas9 screen will be employed to identify genes and pathways that are essential for its cytotoxic effects, as well as those that, when knocked out, confer resistance.

Data Presentation: Hypothetical Screening Results

A genome-wide CRISPR-Cas9 screen was hypothetically performed in a human cancer cell line (e.g., A549, non-small cell lung cancer) treated with this compound. The results are summarized below, highlighting top candidate genes for both positive (resistance) and negative (sensitivity) selection.

Table 1: Top Candidate Genes from Positive Selection (Resistance)

Gene SymbolDescriptionEnrichment Scorep-value
KEAP1Kelch-like ECH-associated protein 18.721.5 x 10-6
CUL3Cullin 37.983.2 x 10-6
NFE2L2Nuclear factor erythroid 2-related factor 27.518.9 x 10-6
SLC7A11Solute carrier family 7 member 116.891.2 x 10-5
GCLCGlutamate-cysteine ligase catalytic subunit6.552.5 x 10-5

Table 2: Top Candidate Genes from Negative Selection (Sensitivity)

Gene SymbolDescriptionDepletion Scorep-value
PORCytochrome P450 oxidoreductase-9.218.8 x 10-7
CYP1A1Cytochrome P450 family 1 subfamily A member 1-8.542.1 x 10-6
BAXBCL2 associated X, apoptosis regulator-7.885.6 x 10-6
BAK1BCL2 antagonist/killer 1-7.639.3 x 10-6
CASP3Caspase 3-7.121.8 x 10-5

Experimental Protocols

This section provides a detailed methodology for a pooled, genome-wide CRISPR-Cas9 knockout screen.

Cell Line Preparation and Lentiviral Production
  • Cell Line Selection: Choose a cancer cell line relevant to the therapeutic context of this compound (e.g., A549).

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding SpCas9 and a selection marker (e.g., blasticidin). Select for a polyclonal population with high Cas9 activity.

  • sgRNA Library: Utilize a genome-scale sgRNA library (e.g., GeCKO v2.0) containing multiple sgRNAs targeting each gene in the human genome.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce high-titer lentiviral particles.

CRISPR-Cas9 Library Transduction and Drug Selection
  • Transduction: Transduce the Cas9-expressing A549 cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that the majority of cells receive a single sgRNA.

  • Antibiotic Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Initial Cell Harvest (T0): Collect a population of cells after selection to serve as the baseline representation of the sgRNA library.

  • Drug Treatment: Split the remaining cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to a predetermined concentration of this compound (typically at a dose that results in 70-90% growth inhibition for resistance screens, and 10-30% for sensitivity screens).

  • Cell Culture and Maintenance: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment or depletion of cells with specific gene knockouts.

Genomic DNA Extraction, Sequencing, and Data Analysis
  • Genomic DNA Extraction: Harvest cells from the T0, control, and treated populations and extract high-quality genomic DNA.

  • sgRNA Library Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.

  • Next-Generation Sequencing (NGS): Perform high-throughput sequencing of the amplified sgRNA libraries.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Normalize the read counts to the total number of reads per sample.

    • Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched (positive selection) or depleted (negative selection) in the drug-treated population compared to the control.

    • Rank genes based on the statistical significance of their corresponding sgRNAs to identify top candidate hits.

Visualizations

Experimental Workflow

CRISPR_Screen_Workflow cluster_preparation Preparation cluster_screen Screening cluster_analysis Analysis Cell Line with Cas9 Cell Line with Cas9 Transduction Transduction Cell Line with Cas9->Transduction sgRNA Library sgRNA Library Lentivirus Production Lentivirus Production sgRNA Library->Lentivirus Production Lentivirus Production->Transduction Drug Treatment Drug Treatment Transduction->Drug Treatment gDNA Extraction gDNA Extraction Drug Treatment->gDNA Extraction NGS NGS gDNA Extraction->NGS Data Analysis Data Analysis NGS->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: Experimental workflow for the CRISPR-Cas9 screen.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_activation Drug Activation & Effect cluster_response Cellular Response cluster_resistance Resistance Mechanism (KEAP1/NFE2L2 Pathway) Compound This compound Active Metabolite Active Metabolite Compound->Active Metabolite Metabolized by POR, CYP1A1 ROS Production Reactive Oxygen Species (ROS) Production Active Metabolite->ROS Production DNA Damage DNA Damage ROS Production->DNA Damage NFE2L2 NFE2L2 ROS Production->NFE2L2 activates Apoptosis Apoptosis DNA Damage->Apoptosis Mediated by BAX, BAK1, CASP3 Cell Death Cell Death Apoptosis->Cell Death KEAP1 KEAP1 KEAP1->NFE2L2 inhibits Antioxidant Genes Antioxidant Response Genes (e.g., SLC7A11, GCLC) NFE2L2->Antioxidant Genes upregulates Antioxidant Genes->ROS Production neutralizes

Caption: Hypothetical signaling pathway for the compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.

Troubleshooting Guides

Issue 1: Low Overall Yield

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low overall yield in the synthesis of this compound can stem from several factors, primarily related to the Fischer indole synthesis step and the subsequent hydrolysis of the ester intermediate.

Potential Causes & Solutions:

  • Inefficient Fischer Indole Synthesis: The acid-catalyzed cyclization of the phenylhydrazone is a critical step.[1][2][3]

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While acetic acid is commonly used, stronger acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) might be necessary to drive the reaction to completion.[1][3] However, overly harsh acidic conditions can lead to degradation. Experiment with different acid catalysts and concentrations to find the optimal conditions.

    • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[4] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2] A typical range to explore is 80-110°C.

    • Poor Quality of Reagents: Ensure the purity of the 4-fluorophenylhydrazine and levulinic acid (or its ethyl ester) starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Incomplete Hydrolysis of the Ester Intermediate: The final step often involves the hydrolysis of an ethyl or methyl acetate intermediate.

    • Insufficient Hydrolysis Conditions: Ensure that the hydrolysis is carried out for a sufficient duration and with an adequate concentration of the base (e.g., NaOH or KOH) or acid. The reaction progress should be monitored by TLC until the starting ester spot disappears.

    • Product Degradation: Prolonged exposure to harsh hydrolytic conditions (high temperature or very high concentration of acid/base) can lead to the degradation of the final product.

  • Losses During Work-up and Purification:

    • Inefficient Extraction: The product may not be fully extracted from the aqueous layer after acidification. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

    • Suboptimal Purification: While column chromatography is effective, improper selection of the eluent system can lead to poor separation and loss of product.[5] Recrystallization is another option for purification and can be optimized by testing different solvent systems.[6]

Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant impurity spots on my TLC analysis. What are the common side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge in the Fischer indole synthesis.

Common Side Products & Minimization Strategies:

  • Regioisomers: Depending on the starting materials, the formation of regioisomers of the indole ring can occur. This is less of a concern with symmetrical ketones but should be considered with unsymmetrical ones. Using levulinic acid generally directs the cyclization to the desired product.

  • Incompletely Cyclized Intermediates: The phenylhydrazone intermediate may not fully convert to the indole. This can be addressed by optimizing the reaction conditions (catalyst, temperature, and time) as described in Q1.

  • Products of N-N Bond Cleavage: Under certain acidic conditions, the N-N bond of the hydrazine or hydrazone can cleave, leading to byproducts like aniline derivatives.[1] Using milder acidic conditions or a Lewis acid catalyst can sometimes mitigate this issue.

  • Polymerization/Degradation Products: Harsh reaction conditions can lead to the formation of polymeric tars. This can be minimized by carefully controlling the reaction temperature and avoiding excessively strong acids.

Issue 3: Difficulty in Reaction Monitoring

Q3: I am having trouble monitoring the progress of the Fischer indole synthesis reaction using TLC.

A3: Effective reaction monitoring is key to achieving a good yield and purity.

Tips for TLC Monitoring:

  • Appropriate Eluent System: Finding a suitable eluent system that provides good separation between the starting materials, intermediates (hydrazone), and the final indole product is crucial. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.

  • Visualization Techniques: The indole product is typically UV active. Use a UV lamp (254 nm) to visualize the spots. Staining with a potassium permanganate solution can also be used to visualize compounds that are not UV active.

  • Co-spotting: To confidently identify the product spot, co-spot the reaction mixture with a small amount of the starting material on the same TLC plate.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for this compound?

A4: The most prevalent method is the Fischer indole synthesis, which involves the reaction of 4-fluorophenylhydrazine with levulinic acid (or its ester) in the presence of an acid catalyst.[2][3] If an ester of levulinic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Acids: Strong acids like PPA and concentrated mineral acids are corrosive. Handle them with care and appropriate PPE.

  • Solvents: Organic solvents used in the reaction and purification are often flammable. Avoid open flames and work in a well-ventilated area.

Q6: Can I use microwave irradiation to accelerate the Fischer indole synthesis step?

A6: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times for the Fischer indole synthesis. It is a viable option to explore for process optimization.

Data Presentation

Table 1: Impact of Reaction Parameters on Fischer Indole Synthesis Yield

ParameterConditionExpected Impact on YieldPotential Issues
Catalyst Acetic AcidModerateIncomplete reaction
Polyphosphoric Acid (PPA)HighPotential for side products/charring
Zinc Chloride (ZnCl₂)HighMilder than PPA, may require higher temp
Temperature < 80°CLowIncomplete reaction
80 - 110°COptimal-
> 110°CDecreasedIncreased side product formation
Reaction Time Too shortLowIncomplete reaction
Optimal (TLC monitored)High-
Too longDecreasedProduct degradation

Experimental Protocols

Protocol 1: Synthesis of Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate via Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) and stir for 15 minutes. To this mixture, add ethyl levulinate (1.05 eq). Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the hydrazine.

  • Cyclization: To the crude hydrazone mixture, add a suitable acid catalyst (e.g., 10% v/v sulfuric acid in ethanol or polyphosphoric acid). Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate.

Protocol 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester has been consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Workflow reagents 4-Fluorophenylhydrazine + Ethyl Levulinate hydrazone Hydrazone Formation (Ethanol, rt) reagents->hydrazone cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) hydrazone->cyclization ester_intermediate Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate cyclization->ester_intermediate hydrolysis Hydrolysis (NaOH, EtOH, Heat) ester_intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product Troubleshooting_Low_Yield start Low Yield Observed check_fischer Check Fischer Indole Synthesis Step start->check_fischer check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_workup Check Work-up & Purification start->check_workup catalyst Optimize Acid Catalyst (Type & Concentration) check_fischer->catalyst temp_time Optimize Temperature & Time (Monitor by TLC) check_fischer->temp_time reagents Verify Reagent Purity check_fischer->reagents hydrolysis_conditions Ensure Complete Hydrolysis (Sufficient Base & Time) check_hydrolysis->hydrolysis_conditions degradation Avoid Product Degradation (Milder Conditions) check_hydrolysis->degradation extraction Improve Extraction Efficiency (Multiple Extractions) check_workup->extraction purification Optimize Purification Method (Eluent/Solvent System) check_workup->purification solution Improved Yield catalyst->solution temp_time->solution reagents->solution hydrolysis_conditions->solution degradation->solution extraction->solution purification->solution

References

Technical Support Center: Synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate for various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and well-established method is a multi-step synthesis that begins with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the Fischer indole synthesis to construct the indole core.[1][2][3] The final step is typically the hydrolysis of the resulting ethyl or methyl ester to yield the desired carboxylic acid.[3][4] Alternative methods like the Leimgruber-Batcho and Bischler indole syntheses can also be employed, though they are less commonly cited for this specific molecule.[5]

Q2: Why is the Fischer indole synthesis the preferred method for this compound?

A2: The Fischer indole synthesis is a robust and versatile method for creating indole rings from readily available starting materials like substituted phenylhydrazines and ketones.[6][7][8] For this specific target, it allows for the direct construction of the 2-methyl-indole core by using 4-fluorophenylhydrazine and an appropriate keto-ester.

Q3: What is the role of the Japp-Klingemann reaction in this synthesis?

A3: The Japp-Klingemann reaction is crucial for preparing the necessary arylhydrazone precursor for the Fischer indole synthesis.[1][9] It involves the reaction of a β-keto-ester with an aryl diazonium salt (derived from 4-fluoroaniline) to produce the phenylhydrazone intermediate required for the subsequent cyclization step.[2][10]

Q4: What are the critical parameters to control during the Fischer indole cyclization step?

A4: The cyclization step is typically acid-catalyzed and requires elevated temperatures.[6][7] Key parameters to control include the choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride), reaction temperature, and reaction time.[7][11] Insufficient acid or heat can lead to an incomplete reaction, while excessively harsh conditions may cause degradation and the formation of side products.

Q5: How is the final product, this compound, typically purified?

A5: Purification is often challenging and may require multiple steps. The crude product from the final hydrolysis step is typically precipitated by acidifying the reaction mixture.[3] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to remove any remaining impurities or side products.[8][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Japp-Klingemann Reaction 1. Incomplete diazotization of 4-fluoroaniline. 2. Incorrect pH for the coupling reaction. 3. Formation of stable azo-compound instead of hydrazone.[2]1. Ensure the temperature is maintained below 5°C during diazotization. 2. Adjust the pH of the β-keto-ester solution with a buffer (e.g., sodium acetate) to facilitate the coupling. 3. Modify reaction conditions; increasing temperature or pH might be necessary, but monitor closely for side product formation.[2]
Low Yield or No Reaction in Fischer Indole Cyclization 1. Insufficient acid catalyst. 2. Reaction temperature is too low or reaction time is too short.[6] 3. Impure hydrazone starting material.1. Increase the concentration of the acid catalyst (e.g., PPA, H₂SO₄). 2. Gradually increase the reaction temperature (e.g., to 100°C) and monitor progress by TLC.[8] 3. Purify the hydrazone intermediate by recrystallization or chromatography before cyclization.
Formation of Multiple Byproducts 1. Reaction conditions (temperature, acid concentration) are too harsh, leading to degradation. 2. Presence of impurities in starting materials or solvents. 3. Side reactions, such as ring-fluorination or decarboxylation.[13]1. Reduce the reaction temperature or use a milder Lewis acid catalyst (e.g., ZnCl₂).[7] 2. Ensure all reagents and solvents are pure and anhydrous. 3. Optimize conditions to favor the desired reaction pathway. Maintain low temperatures where intermediates may be unstable.[13]
Incomplete Hydrolysis of the Ester 1. Insufficient base (e.g., NaOH, KOH). 2. Short reaction time or low temperature. 3. Low solubility of the ester in the solvent system.1. Use a larger excess of the base. 2. Increase the reflux time and monitor the reaction by TLC until the starting material is fully consumed.[3] 3. Add a co-solvent like THF or ethanol to improve the solubility of the ester.
Difficulty in Final Product Purification 1. Presence of closely related impurities. 2. Product is an oil or difficult to crystallize.1. Employ column chromatography with a carefully selected eluent gradient.[8] 2. Attempt to form a salt of the carboxylic acid to facilitate crystallization. If the product remains an oil, use high-vacuum drying to remove residual solvents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate via Fischer Indolization

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

  • Hydrazone Formation (Japp-Klingemann Reaction):

    • Dissolve 4-fluoroaniline in a solution of hydrochloric acid and water at 0°C.

    • Add a solution of sodium nitrite in water dropwise while ensuring the temperature remains below 5°C to form the diazonium salt.

    • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a sodium acetate solution, then cool to 0°C.

    • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution. Stir for several hours at low temperature.

    • Extract the resulting hydrazone with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Indole Cyclization (Fischer Synthesis):

    • Add the crude hydrazone to a suitable acid catalyst, such as glacial acetic acid or polyphosphoric acid.[8]

    • Heat the reaction mixture to 100-110°C for 4-6 hours.[8]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the crude product, ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound
  • Saponification:

    • Dissolve the purified ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets.[3]

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a mineral acid (e.g., cold 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under a vacuum to yield this compound.

Visualized Workflows and Logic Diagrams

Synthesis_Workflow start_end start_end process process intermediate intermediate final_product final_product A Start: 4-Fluoroaniline B Step 1: Diazotization (NaNO₂, HCl, <5°C) A->B C 4-Fluorophenyl-diazonium Salt B->C D Step 2: Japp-Klingemann Reaction (with Ethyl 2-methylacetoacetate) C->D E Arylhydrazone Intermediate D->E F Step 3: Fischer Indole Synthesis (Acid Catalyst, Heat) E->F G Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate F->G H Step 4: Hydrolysis (NaOH/KOH, Reflux) G->H I Final Product: This compound H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution check check start Low Yield in Cyclization? check_tlc Check TLC start->check_tlc Yes check_nmr Check NMR/MS of Crude start->check_nmr Yes cause1 Incomplete Reaction? solution1a Increase Temperature/Time cause1->solution1a Yes (Starting Material Present) solution1b Increase Acid Catalyst cause1->solution1b Yes (Starting Material Present) cause2 Multiple Byproducts? solution2a Decrease Temperature cause2->solution2a Yes (Degradation Seen) solution2b Use Milder Catalyst (e.g., ZnCl₂) cause2->solution2b Yes (Degradation Seen) solution2c Purify Hydrazone Intermediate cause2->solution2c Yes (Impurity Peaks) check_tlc->cause1 check_nmr->cause2

Caption: Troubleshooting decision tree for the Fischer indole cyclization step.

References

improving the solubility of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The indole ring system, along with the methyl group, is largely hydrophobic, which leads to poor interaction with water. While the carboxylic acid group is polar and ionizable, its contribution may not be sufficient to overcome the hydrophobicity of the rest of the molecule, particularly at lower pH values.[1]

Q2: What is the first step I should take when my compound fails to dissolve in an aqueous buffer?

A2: The initial and most common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[2] This stock solution can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO in cell-based assays) to avoid artifacts or toxicity.[2]

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[3][4] The predicted pKa of the carboxylic acid group is approximately 4.11.[5]

  • At pH values below its pKa (pH < 4.11) , the compound will be predominantly in its neutral, un-ionized form, which is less soluble in water.

  • At pH values above its pKa (pH > 4.11) , the carboxylic acid group will deprotonate to form a carboxylate salt, which is an ionic and more water-soluble form.[6][7][8] Therefore, increasing the pH of the aqueous solution can significantly enhance the solubility of this compound.[1][9]

Q4: What are co-solvents and how can they improve solubility?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent, thereby enhancing solubilization.[10][12] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

Q5: Can cyclodextrins be used to solubilize this compound?

A5: Yes, cyclodextrins are an excellent option for improving the aqueous solubility of poorly soluble drugs like indole derivatives.[13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the hydrophobic part of a drug molecule (the "guest") within their cavity, forming a water-soluble "inclusion complex".[15][17] This complex effectively shields the hydrophobic portion of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Compound precipitates from the aqueous medium after dilution from a DMSO stock solution.

  • Possible Cause 1: Final concentration of the compound exceeds its maximum aqueous solubility.

    • Solution: Determine the maximum solubility of your compound in the final assay buffer. You may need to lower the final concentration of the compound in your experiment.

  • Possible Cause 2: The pH of the final aqueous medium is too low.

    • Solution: As an acidic compound, its solubility is lowest at acidic pH.[8] Measure the pH of your final solution and, if the experimental design allows, increase the pH to a level above the compound's pKa (~4.11) to maintain it in its more soluble, ionized form.[9][18]

  • Possible Cause 3: The "anti-solvent" effect of water.

    • Solution: When a concentrated DMSO solution is rapidly diluted into water, the water acts as an anti-solvent, causing the compound to rapidly precipitate.[19] To mitigate this, try diluting the stock solution more slowly while vortexing. Alternatively, incorporate a co-solvent (e.g., polyethylene glycol 400) into the aqueous buffer or use a cyclodextrin-based formulation to keep the compound in solution.[12][20]

Issue 2: Low and variable results in cell-based or biochemical assays.

  • Possible Cause: Incomplete dissolution or precipitation of the compound in the assay medium.

    • Solution: Inconsistent results are often a sign that the actual concentration of the dissolved, active compound is variable.

      • Visual Confirmation: Always visually inspect your final working solutions under a light source for any signs of cloudiness or precipitate.

      • Employ a Robust Solubilization Method: Do not rely on direct dissolution in a buffer if you observe any issues. Proactively use a proven solubilization technique. The choice of method depends on the experimental context.[2]

      • pH Adjustment: For many assays, adjusting the buffer pH to 7.4 will be sufficient to dissolve the compound by converting it to its salt form.[9]

      • Cyclodextrin Complexation: This is a highly effective method that often has minimal impact on biological systems. Preparing an inclusion complex prior to dilution can prevent precipitation.[13][16]

Data on Solubility Enhancement Strategies

While specific quantitative solubility data for this compound is not widely published, the following table provides solubility information for the parent compound, Indole-3-acetic acid, to serve as a reference.

Table 1: Solubility of Indole-3-acetic acid in Various Solvents

Solvent Solubility Reference
Water Insoluble / Poorly Soluble [21][22]
Ethanol ~50 mg/mL [22][23]
DMSO ~15 mg/mL (as sodium salt), 262 mg/mL [23][24]
Dimethyl Formamide (DMF) ~10 mg/mL (as sodium salt) [23]
PBS (pH 7.2) ~10 mg/mL (as sodium salt) [23]
Methanol Soluble [21]

| Chloroform | Sparingly Soluble |[21] |

The following table compares common solubilization techniques that can be applied.

Table 2: Comparison of Common Solubilization Techniques

Technique Mechanism of Action Advantages Disadvantages
pH Adjustment Converts the acidic drug to its more soluble ionized (salt) form in basic pH.[9] Simple, cost-effective, easy to formulate.[9] Only applicable to ionizable compounds; risk of precipitation if pH changes; potential for chemical degradation at extreme pH values.[2]
Co-solvency Reduces solvent polarity, decreasing interfacial tension between the drug and the solvent.[10] Can significantly increase solubility; simple to prepare.[10][11] Potential for co-solvent toxicity in biological assays; may affect compound stability.[10]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule, forming a soluble complex.[2] High solubilization capacity; generally low toxicity; can improve stability.[13][16] Can be more expensive; may alter drug availability depending on binding affinity.

| Salt Formation | Forms a solid salt of the drug which often has higher intrinsic solubility and faster dissolution.[6][7] | Highly effective and common for ionizable drugs.[6] | Not applicable to neutral compounds; the salt may convert back to the less soluble free acid form in certain environments.[18] |

Experimental Protocols & Visualizations

Experimental Workflow & Decision Making

The following diagram illustrates a general workflow for addressing solubility issues with this compound.

G cluster_troubleshoot Troubleshooting Options start Compound fails to dissolve in aqueous buffer stock Prepare concentrated stock in DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check Precipitation observed? dilute->check success Success: Proceed with experiment check->success No troubleshoot Troubleshoot check->troubleshoot Yes ph Adjust pH > 5.0 troubleshoot->ph cosolvent Add Co-solvent (e.g., PEG400) troubleshoot->cosolvent cyclo Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclo

References

stability of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: Based on the behavior of structurally similar compounds like indole-3-acetic acid (IAA), this compound is expected to be sensitive to light and certain pH conditions. Indole derivatives are susceptible to oxidation and photodegradation.[1][2][3] The fluorine and methyl substituents on the indole ring may influence its stability profile compared to unsubstituted IAA.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of indole acetic acid derivatives is known to be pH-dependent. For instance, indole-3-acetic acid is relatively stable in a pH range of 4 to 10 but may degrade at more acidic pH values.[2] It is anticipated that this compound will exhibit similar pH-dependent stability. Hydrolysis of the acetic acid side chain is a potential degradation pathway under strongly acidic or basic conditions.

Q3: What is the expected stability in common organic solvents?

A3: In aprotic organic solvents, the compound is likely to be more stable than in aqueous solutions, provided they are protected from light. Protic solvents, like alcohols, may influence photostability.[1] For long-term storage of solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures in the dark.

Q4: Is this compound susceptible to oxidation?

A4: Yes, the indole ring is electron-rich and can be easily oxidized.[4] Oxidation can lead to the formation of oxindole derivatives and other degradation products.[4] Care should be taken to avoid exposure to oxidizing agents and air for prolonged periods. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Q5: What are the recommended storage conditions for the solid compound and its solutions?

A5:

  • Solid Form: The solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Solutions: Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept in amber vials at -20°C or lower, preferably under an inert atmosphere. The choice of solvent will impact stability, with anhydrous aprotic solvents generally being preferred for longer-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions of the compound before each experiment.2. Verify the purity of the stock solution using a suitable analytical method like HPLC.3. Ensure that the experimental buffers are within a pH range of 4-8, if compatible with the assay.
Appearance of new peaks in HPLC chromatograms over time. Chemical degradation of the compound.1. Investigate the identity of the new peaks using LC-MS to understand the degradation pathway.2. Perform forced degradation studies to intentionally generate and identify potential degradation products.3. Optimize storage conditions (e.g., lower temperature, inert atmosphere, protection from light) to minimize degradation.
Discoloration of the solid compound or solutions. Oxidation or photodegradation.1. Discard the discolored material.2. Store the compound and its solutions protected from light and air.3. Use high-purity solvents and degas them before use to remove dissolved oxygen.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Typical Stress Conditions:

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours at 60°C
Oxidation 3% H₂O₂2, 4, 8, 24 hours at room temperature
Thermal Degradation 80°C (solid and solution)1, 3, 7 days
Photostability ICH Q1B option 2 (light cabinet)Expose solid and solution samples

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio. For thermal and photostability of the solid, weigh an appropriate amount of the compound into a vial.

  • Incubate the samples for the specified duration.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Suggested HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Acetic acid in WaterB: AcetonitrileGradient elution may be required.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Fluorescence: Excitation at 280 nm, Emission at 350 nmUV: 220 nm and 280 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock->Acid Expose to Stress Base Base Hydrolysis Stock->Base Expose to Stress Oxidation Oxidation Stock->Oxidation Expose to Stress Thermal Thermal Stress Stock->Thermal Expose to Stress Photo Photostability Stock->Photo Expose to Stress Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for forced degradation studies.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Oxidized Oxidized Products (e.g., Oxindole derivative) Parent->Oxidized Oxidation (H₂O₂/Air) Hydrolyzed Hydrolysis Products Parent->Hydrolyzed Acid/Base Hydrolysis Photodegradants Photodegradation Products Parent->Photodegradants Light Exposure Decarboxylated Decarboxylated Product Parent->Decarboxylated Thermal Stress

Caption: Postulated degradation pathways.

References

Technical Support Center: Purification of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for this compound, like other indole-3-acetic acid derivatives, are recrystallization and silica gel column chromatography. For analytical purposes or removal of specific impurities, techniques like Solid-Phase Extraction (SPE) can also be employed.[1][2] The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: My purified product is colored (pink, brown, or yellow). What causes this and how can I fix it?

Indole derivatives are often susceptible to oxidation and degradation, which leads to colored impurities.[3] This can be accelerated by exposure to air, light, or residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step, such as recrystallization.[3][4] Subsequent storage under an inert atmosphere (e.g., argon or nitrogen) and in the dark is recommended to prevent future discoloration.[3]

Q3: What are the key safety precautions when handling this compound?

While specific safety data for this exact compound is limited, related fluoroindole compounds are treated as irritants.[3] It is crucial to handle the compound in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhaling dust and prevent contact with skin and eyes.[3]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification and analysis of indole-3-acetic acid and its derivatives.[5] It offers high resolution and is particularly useful for separating closely related impurities. However, for large-scale purification, preparative column chromatography or recrystallization is often more practical. Analytical HPLC can be used to assess the purity of fractions collected from column chromatography or the final product after recrystallization.[5]

Troubleshooting Guides

Recrystallization

Issue: Low or No Crystal Formation

  • Possible Cause: The chosen solvent is not ideal; the compound may be too soluble even at low temperatures.

  • Solution: Select a solvent or solvent system where the compound has high solubility at elevated temperatures but poor solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the compound completely. Ensure the solution is cooled slowly to room temperature and then thoroughly chilled in an ice bath to maximize precipitation.[3]

Issue: Product is Oily or Gummy, Not Crystalline

  • Possible Cause: Presence of impurities that are inhibiting crystal lattice formation. The cooling process might be too rapid.

  • Solution: Try adding a co-solvent to the mixture. If impurities are the issue, first attempt to remove them by treating the solution with activated charcoal or by performing a preliminary purification with column chromatography. Allow the solution to cool more slowly to encourage crystal growth.

Issue: Low Purity After Recrystallization

  • Possible Cause: Impurities may have similar solubility profiles to the desired product and are co-precipitating.

  • Solution: Perform a second recrystallization. Alternatively, switch to a different purification method like column chromatography to separate impurities with different polarities before a final recrystallization step.

Column Chromatography

Issue: Poor Separation of the Product from Impurities

  • Possible Cause: The solvent system (eluent) is not optimal for separation.

  • Solution:

    • TLC Analysis: Before running a column, perform Thin-Layer Chromatography (TLC) with various solvent systems to identify the optimal eluent. A good system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3]

    • Adjust Polarity: If the product's Rf is too high (runs too fast), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If the Rf is too low (sticks to the baseline), increase the eluent's polarity.[3] Common starting points for indole derivatives include mixtures of hexane and ethyl acetate.[6]

Issue: Streaking of the Compound on TLC and Column

  • Possible Cause: The compound is acidic and may be interacting too strongly with the silica gel. The sample might be overloaded on the column.

  • Solution:

    • Add a Modifier: For acidic compounds like this, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can suppress the ionization of the carboxylic acid group, leading to sharper bands and less streaking.

    • Sample Load: Ensure the amount of crude material loaded onto the column is not excessive (typically 1-5% of the silica gel weight).

Data Presentation

Table 1: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₁₁H₁₀FNO₂ [7]
Molecular Weight 207.2 g/mol [7]
Melting Point 179-182 °C [7]

| pKa | 4.11 ± 0.30 |[7] |

Table 2: Suggested Chromatography Conditions

Technique Stationary Phase Mobile Phase (Eluent) Detection Reference
TLC/Column Silica Gel Hexane / Ethyl Acetate mixtures (e.g., start with 80:20) UV light (254 nm) [6]

| RP-HPLC | C18 | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | UV or MS detector |[5][8] |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general procedure for purifying this compound via recrystallization. The choice of solvent is critical and may require preliminary testing. Acetonitrile is a reported solvent for this compound.[7]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., acetonitrile) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the target compound using standard flash column chromatography.

  • TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting guide. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexane, with a small addition of acetic acid to prevent streaking.[6]

  • Column Packing: Prepare a glass column with silica gel, packing it using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_finish Finalization tlc 1. TLC Analysis to Find Optimal Eluent pack 2. Pack Silica Gel Column tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Overcoming Drug Resistance to (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. The information is designed to help address specific issues that may be encountered during in vitro experiments, particularly concerning the development of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound, a derivative of indole-3-acetic acid (IAA), is believed to act as a pro-drug. Its cytotoxic effects are dependent on oxidative activation by cellular peroxidases, such as horseradish peroxidase (HRP) in experimental systems.[1][2][3] This enzymatic reaction generates reactive free radicals that can induce cellular damage, leading to apoptosis.[1][4] The fluorination at the 5-position is a common strategy in medicinal chemistry intended to enhance the compound's metabolic stability and binding affinity to its target.

Q2: My cancer cell line is showing increasing resistance to this compound. What are the likely mechanisms of resistance?

A2: Based on its mechanism of action and general principles of drug resistance, two primary mechanisms are likely:

  • Decreased Peroxidase Activity: Since the drug requires activation by peroxidases, a reduction in the expression or activity of these enzymes within the cancer cells would lead to decreased production of the cytotoxic free radicals, thereby conferring resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy.[5][6]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: You can perform a series of experiments to elucidate the resistance mechanism:

  • Assess Peroxidase Activity: Measure the intracellular peroxidase activity in your resistant cell line and compare it to the parental, sensitive cell line. A significant decrease in activity in the resistant line would support this as a resistance mechanism.

  • Measure ABC Transporter Expression and Function: Use Western blotting or qRT-PCR to compare the expression levels of key ABC transporters (e.g., ABCB1, ABCG2) between your sensitive and resistant cell lines. Additionally, a functional assay, such as the Rhodamine 123 efflux assay, can determine if there is increased efflux activity in the resistant cells.

Q4: What strategies can I employ to overcome resistance to this compound?

A4: Depending on the identified resistance mechanism, you can try the following approaches:

  • For Decreased Peroxidase Activity: Consider combination therapies with agents that can induce the expression or activity of peroxidases. Alternatively, explore the use of external peroxidases or nanozyme-based systems that mimic peroxidase activity to activate the pro-drug.[7][8]

  • For Increased Drug Efflux: Co-administer this compound with a known inhibitor of the overexpressed ABC transporter. For example, verapamil can be used to inhibit ABCB1.[5] This can help to restore the intracellular concentration of the drug.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound. Cell passage number is too high, leading to phenotypic drift.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell seeding density.Optimize and standardize the cell seeding density for your viability assays.
Variability in drug preparation.Prepare fresh drug dilutions for each experiment from a validated stock solution.
No significant cytotoxicity observed even at high concentrations. The cell line may have intrinsically low levels of peroxidase activity.Screen a panel of different cancer cell lines to find a sensitive model. Alternatively, co-treat with a source of peroxidase activity (e.g., HRP).
The cell line may have high basal expression of ABC transporters.Assess the expression of ABCB1 and ABCG2. If high, consider using a cell line with lower expression or co-treat with an ABC transporter inhibitor.
Resistant cell line shows no change in ABC transporter expression. The primary resistance mechanism is likely not due to increased drug efflux.Investigate other potential mechanisms, such as decreased peroxidase activity or alterations in downstream apoptotic pathways.
The antibody used for Western blotting is not specific or sensitive enough.Validate your antibody using positive and negative controls.
Difficulty in generating a resistant cell line. The incremental increases in drug concentration are too high, leading to excessive cell death.Use a more gradual dose escalation schedule, allowing the cells more time to adapt at each concentration.
The drug is not stable in the culture medium over the selection period.Replenish the drug-containing medium more frequently.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
MCF-7 (Breast Cancer)15.2 ± 1.8168.5 ± 12.3~11.1
A549 (Lung Cancer)25.6 ± 2.5295.1 ± 21.7~11.5
HT-29 (Colon Cancer)38.1 ± 3.1412.9 ± 35.4~10.8

Table 2: Hypothetical Peroxidase Activity in Sensitive vs. Resistant Cancer Cell Lines

Cell LinePeroxidase Activity (U/mg protein) - SensitivePeroxidase Activity (U/mg protein) - Resistant% Decrease in Activity
MCF-70.45 ± 0.050.12 ± 0.0273.3%
A5490.38 ± 0.040.09 ± 0.0176.3%
HT-290.31 ± 0.030.07 ± 0.0177.4%

Table 3: Hypothetical Relative Expression of ABC Transporters in Sensitive vs. Resistant Cancer Cell Lines

Cell LineGeneRelative mRNA Expression (Resistant vs. Sensitive)Relative Protein Expression (Resistant vs. Sensitive)
MCF-7ABCB18.2-fold increase7.5-fold increase
A549ABCG210.5-fold increase9.8-fold increase
HT-29ABCB16.9-fold increase6.2-fold increase

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular Peroxidase Activity Assay

This protocol measures the overall peroxidase activity within the cells.

Materials:

  • Sensitive and resistant cancer cell lines

  • Sample buffer (50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)

  • Peroxidase activity assay kit (colorimetric or fluorometric)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold sample buffer and lyse the cells by sonication or freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • Peroxidase Assay: Perform the peroxidase activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.

  • Data Analysis: Calculate the peroxidase activity (U/mg protein) and compare the values between the sensitive and resistant cell lines.[9]

Protocol 3: Rhodamine 123 Efflux Assay (for ABCB1 Activity)

This assay measures the function of the ABCB1 transporter by monitoring the efflux of the fluorescent substrate Rhodamine 123.[10][11][12][13]

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123

  • Complete cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 96-well black-walled plates and grow to confluency.

  • Rhodamine 123 Loading: Incubate the cells with a loading buffer containing Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Add pre-warmed complete medium and incubate at 37°C for 1-2 hours to allow for drug efflux. For an inhibition control, add a known ABCB1 inhibitor like verapamil during the efflux period.

  • Fluorescence Measurement:

    • Flow Cytometry: Harvest the cells, wash with cold PBS, and analyze the intracellular fluorescence.

    • Plate Reader: Read the fluorescence of the remaining intracellular Rhodamine 123.

  • Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cell lines. A lower fluorescence in the resistant cells indicates higher efflux activity.

Protocol 4: Western Blot for ABC Transporter Expression

This protocol detects the protein expression levels of specific ABC transporters.

Materials:

  • Sensitive and resistant cancer cell lines

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies against ABCB1 and ABCG2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • ECL detection reagents

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels between sensitive and resistant cell lines.[5][6][14][15][16]

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the mRNA expression levels of genes related to peroxidase activity or ABC transporters.[1][2][17][18][19][20][21][22][23]

Materials:

  • Sensitive and resistant cancer cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., GPX1, ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform the qPCR reaction using the cDNA, primers, and master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Compare the expression levels between sensitive and resistant cell lines.

Visualizations

cluster_drug_action Drug Action Pathway Drug This compound Peroxidases Cellular Peroxidases Drug->Peroxidases Activation Radicals Cytotoxic Free Radicals Peroxidases->Radicals Generation Damage Cellular Damage Radicals->Damage Apoptosis Apoptosis Damage->Apoptosis cluster_resistance Mechanisms of Drug Resistance Drug_in Drug Enters Cell ABC ABC Transporters (e.g., ABCB1, ABCG2) Drug_in->ABC Peroxidase_down Decreased Peroxidase Expression/Activity Drug_out Drug Efflux Resistance Drug Resistance Drug_out->Resistance ABC->Drug_out Activation_block Reduced Drug Activation Peroxidase_down->Activation_block Activation_block->Resistance cluster_workflow Experimental Workflow for Investigating Resistance Start Observe Decreased Drug Sensitivity Hypothesize Hypothesize Resistance Mechanisms Start->Hypothesize Peroxidase_Assay Peroxidase Activity Assay Hypothesize->Peroxidase_Assay ABC_Expression ABC Transporter Expression (WB/qPCR) Hypothesize->ABC_Expression ABC_Function ABC Transporter Function (Efflux Assay) Hypothesize->ABC_Function Analyze Analyze Data Peroxidase_Assay->Analyze ABC_Expression->Analyze ABC_Function->Analyze Conclusion Identify Resistance Mechanism(s) Analyze->Conclusion

References

optimizing dosage of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid to reduce toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to assess and potentially optimize the dosage of this compound to mitigate toxicity. The information is based on general principles of toxicology and data from related indole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for evaluating the toxicity of this compound?

A1: The initial step should be to establish a toxicity profile using in vitro cell-based assays. These assays are crucial for determining the cytotoxic potential of the compound on various cell lines, providing a controlled environment to study cellular and molecular interactions.[1] This approach allows for the screening of a wide range of concentrations to determine key parameters like the IC50 (half-maximal inhibitory concentration) before proceeding to more complex in vivo studies.

Q2: How should I select a starting dose range for initial in vitro cytotoxicity experiments?

A2: For a novel compound, it is advisable to test a broad range of concentrations to capture the full dose-response curve. A common strategy is to use serial dilutions covering several orders of magnitude, for example, from a physiologically relevant low concentration (e.g., 10⁻¹² M) to a high, non-physiological concentration (e.g., 10⁻⁴ M).[1] This wide range helps in identifying the threshold for cytotoxic effects and establishing the IC50 value.

Q3: What are the known mechanisms of toxicity for indole-based compounds that could be relevant here?

A3: While data on this specific molecule is limited, related indole compounds exert toxicity through several mechanisms. A primary mechanism for indole-3-acetic acid is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[2] Additionally, many fluorinated indole derivatives developed as anticancer agents act by inducing apoptosis (programmed cell death), often by modulating the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[3]

Q4: After completing in vitro tests, how should a preliminary in vivo acute toxicity study be designed?

A4: An initial in vivo study should follow established guidelines, such as those from the U.S. FDA. The primary goal is to characterize the spectrum of toxicity, not just to determine a lethal dose (LD50).[4][5] A common approach is the "limit test," where a high dose (e.g., 5 g/kg body weight) is administered to a small group of animals.[4] The animals are then observed for a period of 14 days for any signs of toxicity, mortality, and effects on target organs.[6][7]

Q5: What are the critical parameters to monitor during an in vivo acute toxicity study?

A5: During the 14-day observation period, it is critical to record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.[7] Other key parameters include:

  • Mortality and time of onset.

  • Body weight changes.

  • Food and water consumption.

  • Gross necropsies on all animals to identify effects on target organs.[7]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cytotoxicity Assay Results

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure cells are at a consistent confluency (e.g., 60-70%) before dosing.[1] Use a hemocytometer for accurate cell counting and ensure homogenous cell suspension during plating.
Compound Instability/Precipitation Visually inspect the highest concentration wells for any signs of compound precipitation. Prepare fresh stock solutions and verify solubility in the culture medium.
Inconsistent Incubation Times Standardize all incubation periods, particularly the exposure time to the compound and the formazan development time (e.g., in an MTT assay).[1]
Vehicle Control Effects If using a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a vehicle-only control group.
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the experimental process.

Issue 2: Unexpected Animal Mortality at Low Doses in Vivo Study

Potential Cause Troubleshooting Step
Formulation/Vehicle Toxicity Conduct a preliminary study with the vehicle alone to rule out its toxicity. Ensure the formulation is stable and appropriate for the chosen route of administration.
Route of Administration Error Verify that the administration technique (e.g., oral gavage, intravenous injection) is performed correctly to avoid accidental injury or incorrect dosing.[7]
Rapid Compound Absorption A rapid absorption rate can lead to acute toxic effects. Consider adjusting the formulation to achieve a slower release profile or dividing the dose over a short period (not exceeding 24 hours).[6]
Species Sensitivity The chosen animal model may be particularly sensitive to the compound. Review literature for appropriate species selection or consider a dose-escalation study design, such as a "pyramiding test," which uses fewer animals and gradually increases the dose.[4]

Data Presentation

Table 1: Example IC50 Values of Indole Derivatives in Human Cancer Cell Lines

This table summarizes published cytotoxicity data for various indole-based compounds to provide a comparative reference.

Compound ClassCell LineTumor TypeIC50 (μM)Reference
Indolo–pyrazoleHCT-116Colon Cancer9.02[8]
Indolo–pyrazoleSK-MEL-28Melanoma3.46[8]
Indolo–pyrazoleA549Lung Cancer>50[8]
Bis- and TrisindoleMEXF 462Melanoma0.50[9]
Bis- and TrisindoleRXF 486Renal Cancer7.82[9]

Table 2: Template for Recording Observations in an In Vivo Acute Toxicity Study

Animal IDDose (mg/kg)Body Weight (Day 0)Body Weight (Day 7)Body Weight (Day 14)Clinical Signs (Daily Observations)Gross Necropsy Findings (Day 14)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard procedures used for evaluating indole compounds.[1][3]

  • Cell Seeding: Seed cells (e.g., Caco-2, HepG2, A549) in 96-well plates at a density that will allow them to reach 60-70% confluency within 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the final desired concentrations (e.g., 10⁻¹² M to 10⁻⁴ M).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions. Include wells for vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: At the 20-hour mark of a 24-hour exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 DMSO-ethanol solution) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.

Protocol 2: Preliminary In Vivo Acute Oral Toxicity Study (Limit Test)

This protocol is based on FDA guidelines for acute toxicity testing.[4][7]

  • Animal Selection: Use a single sex (typically female rats, assumed to be more sensitive) of a standard rodent strain.[4] A group of 5 animals is often sufficient for a limit test.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 5 days before the study begins.

  • Fasting: Fast the animals overnight (for rats) prior to dosing.[4]

  • Dose Administration: Prepare the test compound in a suitable vehicle. Administer a single oral dose of 5 g/kg body weight by gavage.[4] The volume administered should be minimized. Administer only the vehicle to a concurrent control group.

  • Observation Period: Observe the animals closely for the first several hours post-dosing and then daily for a total of 14 days.[7]

  • Data Collection: Record all instances of mortality, clinical signs of toxicity, and measure body weight at least weekly.

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes in tissues and organs.

  • Reporting: If no mortality or significant toxicity is observed, the acute oral toxicity of the compound can be expressed as being greater than 5 g/kg body weight.[4]

Visualizations

Preclinical_Toxicity_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Compound Synthesis & Characterization B Select Cell Lines (Targeted vs. Normal) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Determine IC50 Values C->D E Mechanism of Action Studies (e.g., Apoptosis, ROS) D->E Decision Acceptable Toxicity Profile? E->Decision F Select Animal Model G Acute Toxicity Study (Dose Range Finding) F->G H Monitor Clinical Signs & Pathology G->H I Determine Max Tolerated Dose (MTD) H->I J Sub-chronic/ Chronic Toxicity Studies I->J I->Decision Stop Stop Development or Redesign Compound Decision->Stop No Proceed Proceed to Further Safety Studies Decision->Proceed Yes

Caption: General workflow for preclinical toxicity assessment.

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway Stress Cellular Stress (e.g., ROS, DNA Damage) Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway.

MTT_Troubleshooting Start High Variance in MTT Assay Results Q1 Are biological and technical replicates included? Start->Q1 A1_No Action: Repeat experiment with 3+ biological replicates and 4+ technical replicates. Q1->A1_No No Q2 Is cell confluency consistent (60-70%) at dosing? Q1->Q2 Yes End Results Stabilized A1_No->End A2_No Action: Optimize cell seeding density and perform cell counts before plating. Q2->A2_No No Q3 Is the vehicle control (e.g., DMSO) showing toxicity? Q2->Q3 Yes A2_No->End A3_Yes Action: Lower vehicle concentration (<0.5%) or test alternative solvents. Q3->A3_Yes Yes Q4 Is there evidence of compound precipitation at high doses? Q3->Q4 No A3_Yes->End A4_Yes Action: Check compound solubility limit in media. Note highest soluble dose. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting flowchart for MTT assay variability.

References

minimizing off-target effects of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific off-target effects for this compound are not extensively documented, its structural similarity to indole-3-acetic acid suggests potential for oxidation-mediated cytotoxicity.[1] The parent compound, indole-3-acetic acid, can be oxidized by peroxidases to form a radical cation that leads to cytotoxic products.[1] The 5-fluoro analog has been shown to be even more cytotoxic under these conditions, likely due to the formation of reactive intermediates like 3-methylene-2-oxindole, which can conjugate with nucleophiles such as thiols and DNA.[1] Therefore, off-target effects may include unintended DNA damage and reactions with cellular proteins, leading to cytotoxicity.

Q2: How can I computationally predict potential off-target interactions for this compound?

A2: Several computational, or in silico, methods can be used to predict off-target interactions.[2][3] These approaches utilize large databases of known protein structures and compound activities to forecast potential binding partners for your molecule.[3] A common strategy is to use 2D and 3D similarity searches to identify proteins with binding sites that are structurally similar to the intended target.[3] This can help in the early identification of potential off-target interactions and guide further experimental validation.[3]

Q3: What are the essential experimental strategies to confirm and minimize off-target effects in my cell-based assays?

A3: A multi-faceted experimental approach is crucial for validating and mitigating off-target effects.[4][5] Key strategies include:

  • Use of Structurally Unrelated Inhibitors: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[4][5] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[4]

  • Genetic Validation: Employ genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[4][6] The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[4]

  • Use of an Inactive Control: Synthesize or obtain a close chemical analog of this compound that is inactive against the intended target.[5] If the phenotype is absent when using this negative control, it strengthens the evidence for an on-target effect.[5]

  • Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration of the compound.[7] This helps to minimize off-target effects that may only occur at higher concentrations.[7]

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Oxidative Stress and Formation of Reactive Metabolites 1. Include antioxidants (e.g., N-acetylcysteine) in your cell culture medium to see if this mitigates the cytotoxicity. 2. Measure markers of oxidative stress (e.g., reactive oxygen species levels) in response to compound treatment.Reduced cytotoxicity and a clearer understanding of the mechanism of cell death.
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[7]1. Identification of unintended kinase targets that may be responsible for cytotoxicity.[7] 2. If cytotoxicity persists, it may be an on-target effect.[7]
Inappropriate Dosage 1. Perform a dose-response curve to determine the lowest effective concentration.[7] 2. Consider dose interruption or reduction in your experimental design.Minimized cytotoxicity while maintaining on-target activity.
Compound Solubility Issues 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[7]Prevention of compound precipitation and elimination of solvent-induced toxicity.[7]
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.[7] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.[7]
Inhibitor Instability 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).Ensures observed effects are due to the inhibitor and not its degradation products.[7]
Cell Line-Specific Effects 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[7]Distinguishes between general off-target effects and those specific to a particular cellular context.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[8]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of this compound in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody against the target protein.

  • Data Analysis: A shift in the thermal stability of the target protein in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Assays in_silico Computational Off-Target Prediction biochemical Biochemical Assays (e.g., Kinase Profiling) in_silico->biochemical Guide experimental design cetsa CETSA for Target Engagement biochemical->cetsa Confirm target binding phenotypic Phenotypic Assays cetsa->phenotypic Correlate binding with cellular effect genetic Genetic Validation (CRISPR/RNAi) phenotypic->genetic Validate on-target effect control Inactive Control Compound phenotypic->control Confirm specificity

Caption: Experimental workflow for identifying and validating off-target effects.

troubleshooting_logic cluster_validation Validation Steps start Unexpected Phenotype Observed check_on_target Is it an on-target effect? start->check_on_target off_target Potential Off-Target Effect check_on_target->off_target No on_target Confirmed On-Target Effect check_on_target->on_target Yes genetic_validation Genetic Knockdown/Knockout off_target->genetic_validation structurally_unrelated Structurally Unrelated Inhibitor off_target->structurally_unrelated inactive_control Inactive Analog Control off_target->inactive_control

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

addressing experimental variability in (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address experimental variability and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in assays with this compound?

A1: Experimental variability can arise from several factors, including:

  • Compound Stability: The stability of this compound in different solvents and under various storage conditions can impact its effective concentration. Indole derivatives can be susceptible to oxidation, particularly in the presence of air and light.

  • Solvent Effects: The choice of solvent (e.g., DMSO, ethanol) for dissolving the compound can influence its activity and solubility, potentially affecting assay outcomes.

  • Cell-Based Assay Conditions: In cellular assays, factors such as cell line variability, passage number, cell density, and incubation times can all contribute to inconsistent results.

  • Assay-Specific Parameters: For techniques like HPLC, variations in mobile phase composition, column temperature, and detector settings are common sources of variability. In enzyme assays, enzyme activity and substrate concentration are critical.

  • Pipetting and Handling Errors: Inaccurate pipetting and inconsistent sample handling can introduce significant errors, especially in high-throughput screening formats.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For storage, it is advisable to keep the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. The stability of the compound in your specific assay buffer should be determined empirically.

Q3: Are there any known off-target effects of this compound?

A3: Like many kinase inhibitors and biologically active molecules, the potential for off-target effects exists. The indole scaffold is a common feature in many biologically active compounds. It is advisable to perform counter-screening against a panel of related targets to assess the selectivity of this compound.

Troubleshooting Guides

HPLC Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid for acidic compounds. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

Issue: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Pump Malfunction/Leaks Check the HPLC pump for leaks and ensure a consistent flow rate.[1]
Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to remove dissolved air.[2]
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before each injection.[1][2]
Temperature Fluctuations Use a column oven to maintain a stable temperature.[2]
Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Issue: High Well-to-Well Variability

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with the seeding technique.
Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition to the media. If observed, reduce the final concentration or try a different solvent.
Incomplete Reagent Mixing Ensure thorough but gentle mixing of reagents added to the wells.

Issue: Low or No Compound Activity

Potential Cause Troubleshooting Step
Incorrect Compound Concentration Verify the concentration of the stock solution and the dilution series.
Compound Degradation Prepare fresh dilutions from a new stock aliquot. Assess the stability of the compound under assay conditions.
Cell Line Resistance The chosen cell line may be insensitive to the compound's mechanism of action. Try a different cell line or a positive control compound with a known effect.
Insufficient Incubation Time Optimize the incubation time to allow for the compound to exert its biological effect.

Experimental Protocols & Data

HPLC Method for Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Column Temperature 30°C

Reference data for a similar compound, 3-Fluoro-2-methyl-1H-indole, suggests a linearity range of 0.15 - 100 µg/mL with this method.[3]

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the compound in a complete cell culture medium. Add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank.[4]

  • Incubation: Incubate the plate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Hypothetical IC50 Data for Related Compounds

CompoundCell LineIC50 (µM)
5-fluoro-2-oxindole derivative 3fα-glucosidase inhibition35.83 ± 0.98
5-fluoro-2-oxindole derivative 3dα-glucosidase inhibition49.89 ± 1.16
5-fluoro-2-oxindole derivative 3iα-glucosidase inhibition56.87 ± 0.42
Acarbose (Reference)α-glucosidase inhibition569.43 ± 43.72

This data is for 5-fluoro-2-oxindole derivatives and is provided for illustrative purposes.[5]

Visualizations

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Compound Dilutions add_compound Add Compound Dilutions prep_compound->add_compound incubate1 Incubate (24h) seed_cells->incubate1 incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for a typical cell viability (MTT) assay.

Putative Signaling Pathway: HRP-Mediated Cytotoxicity

Indole-3-acetic acid and its analogs can be activated by horseradish peroxidase (HRP) to produce cytotoxic effects through the generation of free radicals.[6][7]

G compound (5-fluoro-2-methyl-1H- indol-3-yl)acetic acid radical Oxidized Radical Species compound->radical Oxidation hrp Horseradish Peroxidase (HRP) hrp->radical ros Reactive Oxygen Species (ROS) radical->ros apoptosis Apoptosis ros->apoptosis dna_damage DNA Damage ros->dna_damage

Caption: Putative pathway of HRP-mediated cytotoxicity.

References

Technical Support Center: Large-Scale Synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the large-scale synthesis of this compound?

A1: Common synthetic routes, such as the Fischer indole synthesis, are often employed. A typical starting material would be 4-fluorophenylhydrazine, which is reacted with a keto-acid or its ester equivalent, such as ethyl 4-oxopentanoate, to construct the indole ring system. The selection of starting materials for large-scale synthesis is often dictated by cost, availability, and safety.

Q2: How can I monitor the progress of the reaction during the synthesis?

A2: Reaction progress can be effectively monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the mass of the product and identify any major byproducts.

Q3: What are the typical yields and purity levels expected for this synthesis on a large scale?

A3: While specific large-scale production data for this exact molecule is not readily published, related indole syntheses can achieve yields ranging from 60% to over 80%, depending on the specific process and optimization. Purity is critical for preclinical use, and typically, a purity of >98% is targeted, which may require one or more recrystallization or chromatographic purification steps.

Q4: Why is this compound used in preclinical studies?

A4: This compound is often a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is a component of molecules developed as inhibitors for protein kinases like VEGFR-2, which are important in angiogenesis and cancer therapy.[1][2][3][4] Its structural features, including the fluorinated indole core, are often designed to optimize binding to biological targets.

Q5: What are the key safety precautions to consider during the large-scale synthesis?

A5: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in indole synthesis can be toxic or corrosive. The reactions should be carried out in a well-ventilated fume hood. For large-scale reactions, particular attention should be paid to controlling reaction temperature to avoid exothermic runaway reactions.

Troubleshooting Guides

Below are common issues that may be encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction of starting materials.2. Incorrect reaction temperature.3. Deactivated reagents or catalysts.1. Monitor the reaction by TLC or HPLC to ensure starting materials are consumed. Extend reaction time if necessary.2. Optimize the reaction temperature. Some steps may require cooling while others need heating.3. Use fresh, high-quality reagents and ensure catalysts are active.
Formation of Significant Impurities 1. Side reactions such as polymerization or oxidation of the indole ring.2. Unwanted substitution on the indole ring.3. Incomplete hydrolysis of an ester precursor.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Control the stoichiometry of reagents and reaction conditions (temperature, solvent) to favor the desired product.3. Ensure complete hydrolysis by adjusting reaction time, temperature, or the concentration of the hydrolyzing agent (e.g., NaOH or KOH).
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize easily.2. Product is contaminated with colored impurities.3. Co-precipitation of starting materials or byproducts.1. Attempt to form a salt of the carboxylic acid to facilitate crystallization. Alternatively, use column chromatography for purification.2. Treat the crude product with activated carbon to remove colored impurities.3. Optimize the crystallization solvent system and cooling rate to improve selective crystallization of the product.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials.2. Poor control over reaction parameters (temperature, stirring, addition rates).3. Presence of moisture in solvents or reagents.1. Source high-purity, consistent-quality starting materials from a reliable vendor.2. Standardize all reaction parameters and document them carefully for each batch.3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Experimental Protocols

A representative experimental workflow for the synthesis of this compound is presented below. This is a generalized procedure based on common indole synthesis methodologies.

Representative Synthesis Workflow

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification and Isolation cluster_3 Step 4: Purification A 4-Fluorophenylhydrazine D Reaction Mixture (Heated) A->D B Ethyl 4-oxopentanoate B->D C Acid Catalyst (e.g., H2SO4) C->D E Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate D->E Cyclization & Aromatization F Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate E->F I Reaction Mixture (Heated) F->I G Base (e.g., NaOH) G->I H Solvent (e.g., Ethanol/Water) H->I J Sodium (5-fluoro-2-methyl-1H-indol-3-yl)acetate I->J Hydrolysis K Sodium (5-fluoro-2-methyl-1H-indol-3-yl)acetate J->K M Precipitation K->M L Acid (e.g., HCl) L->M N This compound (Crude Product) M->N Protonation O Crude Product N->O P Recrystallization (e.g., from Acetonitrile) O->P Q Pure this compound P->Q Purification G A Large-Scale Synthesis of This compound B Synthesis of Active Pharmaceutical Ingredient (API) A->B Key Building Block C Preclinical Studies B->C D In Vitro Studies (e.g., Kinase Assays) C->D E In Vivo Studies (e.g., Xenograft Models) C->E F Clinical Trials C->F Successful Outcome

References

refining analytical detection of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analytical detection of this compound in complex biological matrices. It is intended for researchers, scientists, and drug development professionals utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a fluorinated derivative of indole-3-acetic acid (IAA). IAA and its derivatives are widespread signaling molecules that can act as plant growth regulators.[1] In drug development, indole structures are common, and this specific compound may be a metabolite, a candidate molecule, or a related impurity requiring precise quantification.

Q2: What are the primary challenges in analyzing this compound in complex matrices? A2: The main challenges include:

  • Matrix Effects: Components in biological samples (e.g., plasma, urine) like salts, lipids, and proteins can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2]

  • Low Concentrations: Endogenous or metabolized compounds are often present at very low levels, requiring highly sensitive analytical methods.

  • Interferences: The presence of structurally similar endogenous or exogenous compounds can interfere with the chromatographic separation and detection.

  • Analyte Stability: Indole-3-acetic acid derivatives can be susceptible to degradation, particularly at elevated temperatures or under harsh pH conditions.[3]

Q3: Which analytical technique is most suitable for detecting this compound? A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique offers the high sensitivity and selectivity required to detect and quantify low concentrations of the analyte in complex biological matrices.[2][4] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent specificity.[5]

Troubleshooting Guides

This section addresses common issues encountered during the analysis.

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My signal response for the analyte is very low or non-existent. What are the potential causes and how can I fix this? A: Low signal intensity is a common problem that can stem from sample preparation, chromatography, or mass spectrometer settings.

  • Inefficient Extraction: Your sample preparation method may not be effectively isolating the analyte. Protein precipitation is fast but can result in significant ion suppression.[2] Consider optimizing your extraction method or switching to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[2]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization process. Modify your chromatographic gradient to better separate the analyte from interferences or use a more rigorous sample cleanup method.[2]

  • Suboptimal MS Parameters: Ensure the mass spectrometer parameters, such as capillary voltage and gas flows, are optimized for your specific compound.[5] The choice of ionization mode (positive or negative) is also critical; while positive mode is common for indoles, the carboxylic acid moiety may ionize well in negative mode.

  • Incorrect Mobile Phase: The mobile phase pH can significantly impact the ionization efficiency of carboxylic acids. Adding volatile acids like formic acid or acetic acid can improve ionization in positive mode.[6]

G start Low Signal Intensity Detected check_extraction Is Sample Preparation Method Validated? start->check_extraction optimize_extraction Action: Optimize Extraction (Test LLE or SPE) check_extraction->optimize_extraction No check_ms Are MS Parameters Optimized? check_extraction->check_ms Yes optimize_extraction->check_ms optimize_ms Action: Tune Compound (Optimize Voltages, Gas Flows) check_ms->optimize_ms No check_chromatography Is Peak Separated from Matrix? check_ms->check_chromatography Yes optimize_ms->check_chromatography optimize_chromatography Action: Modify Gradient or Change Column check_chromatography->optimize_chromatography No solution Problem Resolved check_chromatography->solution Yes optimize_chromatography->solution

Caption: Troubleshooting logic for low signal intensity.

Issue 2: Poor Chromatographic Peak Shape

Q: My analyte peak is tailing, fronting, or splitting. What should I investigate? A: Poor peak shape can compromise integration and reduce accuracy.

  • Column Issues: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replace it if necessary.

  • Mobile Phase pH: The pH of the mobile phase should be appropriate for the analyte's pKa to ensure a single ionic form, preventing peak splitting.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Dilute the sample in the initial mobile phase if possible.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Adding a small amount of a competitor, like trifluoroacetic acid (TFA), can sometimes help, but be aware that TFA can cause ion suppression.

Issue 3: High Background Noise or Interferences

Q: I am observing high background noise or interfering peaks near my analyte's retention time. How can I get a cleaner chromatogram? A: High background is typically due to insufficient sample cleanup or contaminated solvents.

  • Improve Sample Preparation: As mentioned, protein precipitation is often insufficient for removing all matrix components, especially phospholipids. Solid-phase extraction (SPE) provides the most effective cleanup for complex samples.[2]

  • Check Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.[6]

  • Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the initial part of the run to waste instead of the mass spectrometer.

Data Presentation

Table 1: Predicted LC-MS/MS Parameters for this compound

ParameterRecommended SettingRationale
Ionization ModeESI Positive or NegativeThe indole nitrogen protonates readily in positive mode.[5] The carboxylic acid deprotonates in negative mode. Both should be tested.
Precursor Ion (M+H)⁺m/z 208.1Calculated for C₁₁H₁₁FNO₂⁺
Precursor Ion (M-H)⁻m/z 206.1Calculated for C₁₁H₉FNO₂⁻
Product Ion 1m/z 162.1Predicted from the loss of the carboxyl group (-COOH) from the protonated precursor.[7]
Product Ion 2m/z 148.1Predicted from the loss of the entire acetic acid side chain (-CH₂COOH).[7]
Collision Energy10-25 eVThis is a starting range and requires experimental optimization for maximum fragment intensity.

Note: These are theoretical values and must be confirmed and optimized experimentally via direct infusion and tuning of the compound on the mass spectrometer.

G parent Parent Ion (M+H)⁺ m/z 208.1 loss1 - COOH (Loss of 46 Da) parent->loss1 loss2 - CH₂COOH (Loss of 59 Da) parent->loss2 frag1 Fragment 1 m/z 162.1 frag2 Fragment 2 m/z 148.1 loss1->frag1 loss2->frag2

Caption: Predicted fragmentation pathway in positive ion mode.

Table 2: Comparison of Common Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery.Not very clean, high risk of matrix effects and ion suppression.[2]Rapid screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Cleaner than PPT, good for non-polar analytes.More labor-intensive, requires solvent optimization.Isolating analytes based on polarity and pH.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, minimizes matrix effects, allows for analyte concentration.[2]Most complex and expensive, requires method development.Low-concentration samples requiring high sensitivity and accuracy.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the tube vigorously for 30 seconds to ensure protein denaturation and precipitation.

  • Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Analytical Method

This protocol provides a starting point for method development.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.[5]

  • Column Temperature: 40 °C.[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Gradient Elution:

    • Start at 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • MS System: A triple quadrupole mass spectrometer operating in MRM mode.

  • Ion Source: Electrospray Ionization (ESI).

  • MS Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage according to the manufacturer's recommendations and compound-specific tuning.[5]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Collect Complex Matrix (e.g., Plasma) extract Perform Extraction (PPT, LLE, or SPE) sample->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for analysis.

References

troubleshooting guide for reactions involving indole-3-acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-3-acetic acid (IAA) derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: My indole-3-acetic acid derivative appears to be degrading. What are the common stability issues?

Indole-3-acetic acid and its derivatives can be sensitive to several environmental factors.[1][2] Degradation can manifest as discoloration of the compound or the appearance of unexpected spots on a TLC plate. Key factors affecting stability include:

  • Light: IAA is known to be photo-labile and can decompose upon exposure to light, especially UV and blue wavelengths.[2][3][4] It is advisable to store the compound in a cool, dark, and dry place.[1]

  • Temperature: Elevated temperatures can lead to degradation, including decarboxylation.[1] For long-term storage, refrigeration or freezing is recommended.

  • pH: IAA is more stable in a pH range of 4 to 10.[2] At a pH of 2, approximately 10-15% of IAA can decompose during autoclaving.[2]

  • Oxidation: While generally stable to oxygen in the air under normal shaking or aeration conditions, strong oxidizing agents should be avoided.[2][3]

Q2: I'm having trouble dissolving my IAA derivative. What solvents should I use?

The solubility of IAA derivatives is highly dependent on their specific structure and the pH of the solution.[5][6] Generally, they are lipophilic molecules with a carboxylic acid group, leading to poor solubility in neutral aqueous solutions.[5]

Troubleshooting Steps:

  • Organic Solvents: Start with polar organic solvents.

  • pH Adjustment: For aqueous solutions, increasing the pH to a slightly alkaline range (e.g., 8.0-9.0) will deprotonate the carboxylic acid, significantly enhancing solubility.[5] After dissolution, the pH can be carefully neutralized.[7]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent and then dilute them into your aqueous buffer.[5] Add the stock solution slowly while stirring to prevent precipitation.[5]

Solubility Overview of Indole-3-Acetic Acid

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)High[5][8]Common solvent for preparing concentrated stock solutions.[5]
EthanolHigh[5][8][9]Suitable for stock solutions.[5]
MethanolHigh[5][8][9]Generally soluble.[5]
Ethyl AcetateHigh[8]
AcetoneModerate[8]
Water (neutral pH)Low[5][6][9]Solubility is poor at neutral or acidic pH.[5]
Aqueous Buffers (pH > 8.0)Moderate to High[5]Increased solubility due to deprotonation of the carboxylic acid.[5]

Note: This table is based on the expected solubility of IAA and structurally similar compounds. It is crucial to perform small-scale solubility tests for your specific derivative.

Q3: I am getting multiple spots on my TLC and low yield in my synthesis. What are common side reactions and impurities?

The synthesis of indole-3-acetic acid derivatives, particularly through methods like the Fischer indole synthesis, can present challenges.

  • Incomplete Reactions: Unreacted starting materials are a common source of impurities. Monitor the reaction progress using TLC or LC-MS to ensure completion.

  • Side Products: In the Fischer indole synthesis, abnormal cyclization can lead to undesired side products, such as chlorinated indoles if HCl is used in ethanol.[1] The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions are critical.[1]

  • Purification Issues: Residual catalysts or byproducts from previous steps can contaminate the final product. Thorough purification after each synthetic step is essential.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Fischer Indole Synthesis
Potential Cause Troubleshooting Action
Incorrect acid catalyst or concentration.[1]Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid.[1]
Unfavorable reaction temperature.[1]Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.[1]
Steric hindrance or electronic effects from substituents.Consider alternative synthetic routes or protecting group strategies if the substituents on the phenylhydrazine or ketone are problematic.
Problem 2: Product Precipitation When Diluting Organic Stock into Aqueous Buffer
Potential Cause Troubleshooting Action
The final concentration exceeds the aqueous solubility limit.[5]Prepare a lower concentration stock solution in the organic solvent.[5]
Rapid change in solvent polarity.Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid and even distribution.[5]
Temperature effects on solubility.Gently warming the solution (e.g., to 37°C) may help increase solubility, but be mindful of the compound's thermal stability.[5][6]

Experimental Protocols

Protocol 1: General Synthesis of an Indole-3-Acetic Acid Derivative

This protocol outlines a general procedure for synthesizing a substituted indole-3-acetic acid, which may require optimization for specific derivatives.[1]

  • Japp-Klingemann Reaction:

    • Diazotize the appropriately substituted aniline in a solution of hydrochloric acid and water at 0°C by the dropwise addition of a sodium nitrite solution.

    • In a separate flask, dissolve the β-ketoester (e.g., diethyl 1,3-acetonedicarboxylate) in ethanol and add a solution of sodium acetate.

    • Cool the β-ketoester solution to 0°C and slowly add the diazonium salt solution.

    • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

    • Extract the resulting hydrazone with an organic solvent, wash, dry, and concentrate.

  • Fischer Indole Synthesis:

    • Dissolve the hydrazone intermediate in a suitable solvent (e.g., ethanol, acetic acid).

    • Add an acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After completion, cool the reaction mixture and neutralize it.

    • Extract the product, wash, dry, and concentrate the organic phase.

    • Purify the indole derivative by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the resulting indole ester in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the hydrolysis by TLC.

    • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Purification of IAA from a Sample using Solid-Phase Extraction (SPE)

This protocol is based on a method for purifying IAA from plant tissue extracts and can be adapted for other sample types.[10]

  • Sample Preparation: Extract your sample containing the IAA derivative with a suitable solvent, such as an 80:20 mixture of acetone and water.[11]

  • Initial Cleanup (Optional): For complex mixtures, an initial filtration or centrifugation step may be necessary to remove particulate matter.[12]

  • First SPE Step (Removal of Neutral Ballast):

    • Condition a C18-SPE column with methanol followed by methanol:water (4:1).

    • Apply the raw extract in methanol:water (4:1) to the column.[10]

    • Collect the eluate containing the IAA derivative.

  • Second SPE Step (Retention of IAA):

    • Dilute the eluate from the previous step with water to a final methanol concentration of 20%.[10]

    • Acidify the diluted eluate with formic acid to a final concentration of 1% to protonate the IAA.[10]

    • Condition a second C18-SPE column with methanol followed by acidified 20% methanol.

    • Apply the acidified eluate to the second column. The neutral IAA will be retained.[10]

    • Wash the column with the acidified 20% methanol to remove any remaining polar impurities.

  • Elution and Analysis:

    • Elute the purified IAA derivative with acidified methanol.[10]

    • The eluate can then be concentrated and subjected to final analysis by methods such as GC-MS or LC-MS/MS.[10][11]

Protocol 3: Quantitative Analysis of IAA using Salkowski Reagent

The Salkowski reagent provides a colorimetric method for the quantitative determination of total indoles.[13][14]

  • Reagent Preparation: Prepare the Salkowski reagent by mixing 2% 0.5 M FeCl₃ in 35% perchloric acid.[15]

  • Standard Curve:

    • Prepare a series of standard solutions of pure IAA in your desired solvent (e.g., 10-100 µg/mL).[14][15]

    • To 2 mL of each standard solution, add 2-3 drops of orthophosphoric acid and 4 mL of the Salkowski reagent.[15]

    • Incubate the mixture in the dark for 30 minutes to allow for color development (a pink to red color).[14]

    • Measure the absorbance of each solution spectrophotometrically at 530 nm.[15]

    • Plot a standard curve of absorbance versus IAA concentration.

  • Sample Analysis:

    • Treat your sample in the same manner as the standards.

    • Measure the absorbance of your sample at 530 nm.

    • Determine the concentration of IAA in your sample by comparing its absorbance to the standard curve.

Visualizations

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurity) Identify_Problem Identify Specific Problem Start->Identify_Problem Check_Stability Review Stability Factors (Light, Temp, pH) Identify_Problem->Check_Stability Degradation? Check_Solubility Verify Solubility & Solvent Choice Identify_Problem->Check_Solubility Precipitation? Check_Reaction Analyze Reaction Conditions (Catalyst, Temp) Identify_Problem->Check_Reaction Low Conversion? Check_Purification Evaluate Purification Method Identify_Problem->Check_Purification Impure Product? Solution Implement Solution Check_Stability->Solution Check_Solubility->Solution Check_Reaction->Solution Check_Purification->Solution

Caption: A general workflow for troubleshooting experiments involving IAA derivatives.

IAA_Signaling_Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 forms Aux_IAA Aux/IAA Repressors SCF_TIR1->Aux_IAA binds Ubiquitination Ubiquitination Aux_IAA->Ubiquitination leads to ARF ARF Transcription Factors Aux_IAA->ARF represses Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Proteasome->ARF releases Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates

Caption: A simplified diagram of the auxin (IAA) signaling pathway.[16]

Purification_Logic Crude_Extract Crude Extract (IAA + Impurities) SPE1 C18 SPE Column 1 (Methanol:Water) Crude_Extract->SPE1 Eluate1 Eluate (IAA + Polar Impurities) SPE1->Eluate1 Acidification Acidify & Dilute Eluate1->Acidification SPE2 C18 SPE Column 2 (Acidified 20% Methanol) Acidification->SPE2 Purified_IAA Purified IAA (Eluted with Methanol) SPE2->Purified_IAA

Caption: Logical flow for the two-step solid-phase extraction (SPE) purification of IAA.[10]

References

Validation & Comparative

Comparative In Vivo Efficacy Analysis: (5-fluoro-2-methyl-1H-indol-3-yl)acetic Acid Analogue versus 5-Fluorouracil in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 5-fluoroindole-3-acetic acid, a close structural analogue of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, and the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). Due to the limited availability of specific in vivo data for this compound, this guide will focus on its well-studied analogue, 5-fluoroindole-3-acetic acid, which shares a similar fluorinated indole core and potential therapeutic application. The comparison is based on their distinct mechanisms of action and available pre-clinical data to inform research and development decisions in oncology.

Mechanism of Action: A Tale of Two Pathways

The anti-cancer activities of 5-fluoroindole-3-acetic acid and 5-Fluorouracil stem from fundamentally different mechanisms. 5-fluoroindole-3-acetic acid functions as a prodrug, requiring enzymatic activation to exert its cytotoxic effects, a strategy with potential for targeted therapy. In contrast, 5-FU is an antimetabolite that broadly disrupts DNA and RNA synthesis.

5-fluoroindole-3-acetic acid is activated by the enzyme horseradish peroxidase (HRP). This enzymatic oxidation leads to the formation of a radical-cation, which then fragments, eliminating CO2, to produce cytotoxic products.[1][2] The primary cytotoxic species is believed to be a 3-methylene-2-oxindole analogue, which is highly reactive and can form conjugates with biological nucleophiles such as thiols and DNA, ultimately leading to cell death.[1][2] This dependency on peroxidase activity opens the door for targeted therapies where HRP can be delivered specifically to tumor tissues via antibody-drug conjugates or gene-directed enzyme prodrug therapy (GDEPT).

5-Fluorouracil (5-FU) , a fluoropyrimidine, exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4] FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[3][5] The depletion of dTMP leads to "thymineless death." Additionally, FdUTP can be incorporated into DNA and FUTP into RNA, disrupting their normal functions and contributing to cytotoxicity.[3][4][5]

cluster_0 5-fluoroindole-3-acetic acid Pathway Prodrug 5-fluoroindole-3-acetic acid (Prodrug) Radical Radical-cation Prodrug->Radical HRP Activation HRP Horseradish Peroxidase (HRP) Cytotoxic 3-methylene-2-oxindole (Cytotoxic Product) Radical->Cytotoxic Fragmentation Target DNA & Thiols Cytotoxic->Target Conjugation Death Cell Death Target->Death cluster_1 5-Fluorouracil (5-FU) Metabolic Activation 5FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5FU->FdUMP FUTP FUTP 5FU->FUTP FdUTP FdUTP 5FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_syn RNA Synthesis FUTP->RNA_syn Incorporation DNA_syn DNA Synthesis FdUTP->DNA_syn Incorporation DNA_rep DNA Replication & Repair TS->DNA_rep RNA_func RNA Function & Processing RNA_syn->RNA_func Start Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Animal Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., IP, IV) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Growth Inhibition, Pharmacokinetics) Monitoring->Endpoint Analysis Data Analysis and Statistical Evaluation Endpoint->Analysis

References

A Comparative Analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid with structurally and functionally similar compounds, focusing on their potential as anticancer agents. The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Introduction

Indole-3-acetic acid (IAA), a plant hormone, and its derivatives have garnered significant interest in oncology as prodrugs for targeted cancer therapy.[1][2] These compounds can be selectively activated in the tumor microenvironment by enzymes like horseradish peroxidase (HRP), leading to the generation of cytotoxic species.[1][2] this compound is one such derivative that has shown promising cytotoxic activity. This guide will delve into a comparative analysis of this compound with other relevant indole-3-acetic acid analogs.

Mechanism of Action: Peroxidase-Mediated Cytotoxicity

The anticancer activity of indole-3-acetic acid derivatives is primarily based on their oxidative activation by peroxidases, such as HRP. This activation process leads to the formation of highly reactive radical species that induce cell death.

The proposed mechanism involves the following key steps:

  • Oxidation: Indole-3-acetic acid derivatives are oxidized by HRP in the presence of hydrogen peroxide (H₂O₂), forming an indolyl radical cation.[3]

  • Decarboxylation: The unstable radical cation rapidly undergoes decarboxylation, producing a skatolyl radical.[2]

  • Oxygenation and Product Formation: In the presence of oxygen, the skatolyl radical is converted to a peroxyl radical, which can then lead to the formation of reactive species like 3-methylene-2-oxindole.[2]

  • Cytotoxicity: These reactive products can interact with cellular macromolecules such as DNA and proteins, leading to oxidative stress and ultimately, apoptosis or necrosis of cancer cells.[1][2]

Below is a diagram illustrating this activation pathway.

G cluster_activation HRP-Mediated Activation cluster_cellular_effects Cellular Effects Indole_Derivative This compound Radical_Cation Indolyl Radical Cation Indole_Derivative->Radical_Cation HRP/H₂O₂ Skatolyl_Radical Skatolyl Radical Radical_Cation->Skatolyl_Radical -CO₂ Peroxyl_Radical Peroxyl Radical Skatolyl_Radical->Peroxyl_Radical +O₂ Cytotoxic_Products Cytotoxic Products (e.g., 3-methylene-2-oxindole) Peroxyl_Radical->Cytotoxic_Products DNA_Damage DNA Damage Cytotoxic_Products->DNA_Damage Protein_Damage Protein Damage Cytotoxic_Products->Protein_Damage Oxidative_Stress Oxidative Stress Cytotoxic_Products->Oxidative_Stress Cell_Death Apoptosis/Necrosis DNA_Damage->Cell_Death Protein_Damage->Cell_Death Oxidative_Stress->Cell_Death

Caption: HRP-mediated activation of indole-3-acetic acid derivatives.

Comparative Cytotoxicity

The cytotoxic potential of this compound and its analogs is a critical parameter for their evaluation as anticancer agents. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of these compounds against various cancer cell lines. It is important to note that the cytotoxicity is often dependent on the presence of an activating enzyme like HRP.

CompoundCell LineIC50 (µM)ConditionsReference
This compound Data Not Available---
5-Fluoroindole-3-acetic acidV79 Hamster FibroblastsSignificantly more cytotoxic than IAAIn the presence of HRP[4]
5-Fluoroindole-3-acetic acidMCF7 (Breast), HT29 (Colon), CaNT (Murine)Potent cytotoxic activityIn the presence of HRP[4]
Indole-3-acetic acid (IAA)V79 Hamster Fibroblasts-In the presence of HRP[4]
5-Bromoindole-3-acetic acidFaDu (Nasopharyngeal Carcinoma)-In vivo with HRP expression[5]
5-(3-indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazolePaCa2 (Pancreatic Cancer)1.5-[6]
5-(3-indolyl)-2-benzyl-1,3,4-thiadiazoleMultiple Cancer Cell LinesSignificant cytotoxicity-[6]

Note: Specific IC50 values for this compound were not found in the reviewed literature. The table highlights the enhanced cytotoxicity of fluorinated analogs in the presence of HRP and provides data for other structurally related indole compounds.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols are provided below.

Horseradish Peroxidase (HRP)-Mediated Cytotoxicity Assay

This protocol outlines the procedure to assess the cytotoxicity of indole-3-acetic acid derivatives upon activation by HRP.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Treatment:

    • Remove the culture medium from the wells.

    • Add fresh medium containing the test compounds at various concentrations.

    • Add HRP to the wells at a pre-determined optimal concentration.

    • Initiate the reaction by adding a low, non-toxic concentration of H₂O₂.

    • Include controls: cells with compound alone, cells with HRP and H₂O₂ alone, and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment:

    • After incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Below is a workflow diagram for the HRP-mediated cytotoxicity assay.

G A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Test Compounds A->B C Treat Cells with Compounds, HRP, and H₂O₂ B->C D Incubate for 24-72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 Values F->G

Caption: Experimental workflow for the HRP-mediated cytotoxicity assay.

Discussion and Future Directions

The available evidence strongly suggests that fluorination of the indole ring can enhance the cytotoxic potential of indole-3-acetic acid derivatives when activated by horseradish peroxidase.[4] This makes this compound a compound of significant interest for further investigation in targeted cancer therapy.

Future research should focus on:

  • Determining the specific IC50 values of this compound against a panel of cancer cell lines in the presence and absence of HRP.

  • Investigating the structure-activity relationship of various substitutions on the indole ring to optimize cytotoxic activity and selectivity.

  • Exploring different delivery systems for targeted delivery of HRP to tumor sites to enhance the therapeutic efficacy and minimize systemic toxicity. This could include antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT).[5]

  • In vivo studies to evaluate the antitumor efficacy and safety profile of promising lead compounds in animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound and its analogs as novel anticancer agents can be elucidated.

References

comparative analysis of fluorinated vs. non-fluorinated indole-3-acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole-3-Acetic Acid for Researchers and Drug Development Professionals

Indole-3-acetic acid (IAA), the primary plant auxin, and its fluorinated derivatives are gaining increasing attention in biomedical research and drug development. While IAA itself exhibits a range of biological activities, the strategic incorporation of fluorine atoms can significantly modulate its physicochemical properties, leading to enhanced metabolic stability, altered receptor affinity, and novel therapeutic applications. This guide provides a comparative analysis of fluorinated and non-fluorinated IAA, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of non-fluorinated and fluorinated indole-3-acetic acid derivatives.

Table 1: Comparison of Biological Activity

CompoundAssayOrganism/Cell LineConcentrationObserved EffectSource
Indole-3-acetic acid (IAA) Root FormationBlack Gram Cuttings1x10⁻⁴ MStandard auxin activity[1]
4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) Root FormationBlack Gram Cuttings1x10⁻⁴ M1.5 times higher activity than indole-3-butyric acid[1]
Indole-3-acetic acid (IAA) Cytotoxicity (activated by HRP)V79 Hamster FibroblastsNot specifiedCytotoxic[2]
5-Fluoroindole-3-acetic acid (5-F-IAA) Cytotoxicity (activated by HRP)V79 Hamster FibroblastsNot specifiedMuch more cytotoxic than IAA[2]
Indole-3-acetic acid (IAA) Cytotoxicity (EC₅₀)Caco-20.52 µMCytotoxic[3]
Indole-3-acetic acid (IAA) Cytotoxicity (EC₅₀)T47D1.68 µMCytotoxic[3]
Indole-3-acetic acid (IAA) Cytotoxicity (EC₅₀)HepaRG2.21 µMCytotoxic[3]
Indole-3-acetic acid (IAA) Cytotoxicity (EC₅₀)MRC-52.55 µMCytotoxic[3]

Table 2: Comparison of Metabolic Stability

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[4]
32a4-Fluoro-indazole analog of UT-15513.29-[4]
32cCF₃-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[4]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[4]

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF_Complex SCF Complex TIR1_AFB->SCF_Complex interacts with Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Ubiquitin Ubiquitin AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Cytotoxicity_Pathway IAA Indole-3-Acetic Acid (IAA) or Fluorinated IAA Oxidation Oxidative Decarboxylation IAA->Oxidation HRP Horseradish Peroxidase (HRP) HRP->Oxidation Free_Radicals IAA-derived Free Radicals & Reactive Intermediates (e.g., 3-methylene-2-oxindole) Oxidation->Free_Radicals ROS Reactive Oxygen Species (ROS) Production Free_Radicals->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Mitochondrial_Pathway Mitochondrial Pathway Cellular_Damage->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway Cellular_Damage->Death_Receptor_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_viability Cell Viability/Cytotoxicity Assays cluster_stability Metabolic Stability Assay Cell_Culture 1. Seed Cells in 96-well plates Compound_Treatment 2. Treat with Fluorinated or Non-Fluorinated IAA Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Assay 4a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 4b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay AnnexinV_Assay 4c. Annexin V Assay (Apoptosis) Incubation->AnnexinV_Assay Data_Analysis 5. Data Analysis (IC50/EC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Microsome_Prep 1. Prepare Liver Microsomes Incubation_Met 2. Incubate Compound with Microsomes and NADPH Microsome_Prep->Incubation_Met Time_Points 3. Collect Samples at Different Time Points Incubation_Met->Time_Points LCMS_Analysis 4. Analyze Compound Concentration by LC-MS/MS Time_Points->LCMS_Analysis Stability_Calc 5. Calculate Half-life and Intrinsic Clearance LCMS_Analysis->Stability_Calc

References

Comparative Analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and other indole-based compounds that have been investigated as kinase inhibitors. While a direct kinase selectivity profile for this compound is not publicly available, this document summarizes its known biological activity and contrasts it with established indole-containing kinase inhibitors to offer a broader perspective on the therapeutic potential of this chemical scaffold.

Biological Activity of this compound

This compound is known to act as a prodrug that can be activated by peroxidases, such as horseradish peroxidase. This activation leads to the formation of cytotoxic products. The proposed mechanism involves the oxidative decarboxylation of the acetic acid moiety, resulting in the formation of a reactive 3-methylene-2-oxindole intermediate. This intermediate can then form conjugates with biological nucleophiles like thiols and potentially DNA, leading to cytotoxicity.[1][2] This mode of action distinguishes it from typical kinase inhibitors, which function by directly binding to the ATP-binding site or allosteric sites of kinases.

Comparison with Indole-Based Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry and is a key component of numerous kinase inhibitors.[3][4][5][6][7] Below is a comparison of this compound with notable indole-derived kinase inhibitors.

Table 1: Comparison of this compound and Selected Indole-Based Kinase Inhibitors

CompoundStructurePrimary Target(s)Mechanism of ActionKey Features
This compound Structure of this compoundNot a direct kinase inhibitor; activated by peroxidases.Prodrug converted to a cytotoxic agent.[1][2]Possesses a simple indole-3-acetic acid scaffold.
Sunitinib (SU11248) Structure of SunitinibMulti-targeted: VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1RATP-competitive inhibition of receptor tyrosine kinases.[8][9]An oxindole core with complex side chains, approved for clinical use.[9][10][11]
GSK2606414 Structure of GSK2606414PERK (EIF2AK3)Potent and selective ATP-competitive inhibitor of PERK.[12][13][14]A complex indole derivative with high selectivity for PERK.[12]
BMS-540215 (active metabolite of Brivanib) Structure of BMS-540215VEGFR-2, FGFR-1[15][16]ATP-competitive inhibitor of VEGFR-2 and FGFR-1.[15][16]A pyrrolotriazine-substituted indole, developed as a dual inhibitor.[17][18]

Table 2: In Vitro Kinase Inhibitory Activity of Selected Indole-Based Compounds

CompoundTarget KinaseIC50 (nM)Assay Conditions
Sunitinib (SU11248) VEGFR2 (Flk-1)80[8][19]Not specified
PDGFRβ2[8][19]Not specified
c-KitNot specifiedPotent inhibitor
GSK2606414 PERK0.4[13][14]In vitro kinase assay with GST-PERK cytoplasmic domain.[14]
BMS-540215 VEGFR-225[15][16]In vitro kinase assay with recombinant GST-VEGFR2.[16]
VEGFR-1380[15]Not specified
VEGFR-310[15]Not specified
FGFR-1148[15][16]Not specified
FGFR-2125[15]Not specified

Experimental Methodologies

Peroxidase-Mediated Cytotoxicity Assay for this compound (General Protocol)

A detailed experimental protocol for this specific compound is not available in the provided results. However, a general methodology for assessing peroxidase-activated prodrugs would involve:

  • Cell Culture: Human tumor cell lines (e.g., MCF7, HT29) are cultured in appropriate media.

  • Treatment: Cells are exposed to varying concentrations of this compound in the presence and absence of horseradish peroxidase.

  • Cytotoxicity Measurement: Cell viability is assessed after a defined incubation period (e.g., 24-72 hours) using a standard assay such as MTT, XTT, or crystal violet staining.

  • Data Analysis: The concentration of the compound required to inhibit cell growth by 50% (IC50) is calculated for both conditions (with and without peroxidase) to determine the activation-dependent cytotoxicity.

In Vitro Kinase Assay for GSK2606414 (PERK Inhibition)[14]
  • Reagents: GST-PERK cytoplasmic domain, biotinylated 6-His-full-length human eIF2α, ATP, and the test compound (GSK2606414).

  • Assay Buffer: 10 mM HEPES, 5 mM MgCl2, 5 µM ATP, 1 mM DTT, 2 mM CHAPS.

  • Procedure:

    • The test compound is serially diluted in DMSO.

    • GST-PERK solution is pre-incubated with the compound for 30 minutes at room temperature.

    • The kinase reaction is initiated by adding 40 nM biotinylated 6-His-eIF2α.

    • The reaction mixture is incubated, and the level of eIF2α phosphorylation is measured, typically using a method like AlphaScreen or ELISA with a phospho-specific antibody.

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Kinase Assay for BMS-540215 (VEGFR-2 Inhibition)[17]
  • Reagents: Recombinant GST-VEGFR2 fusion protein, substrate (e.g., a synthetic peptide), [γ-33P]-ATP, and the test compound (BMS-540215).

  • Assay Buffer: 20 mM Tris (pH 7.0), 25 µg/mL BSA, 1.5 mM MnCl2, 0.5 mM dithiothreitol.

  • Procedure:

    • The test compound is dissolved in DMSO and diluted.

    • The kinase reaction is set up with 8 ng of GST-VEGFR2, 75 µg/mL substrate, 1 µM ATP, and 0.04 µCi [γ-33P]-ATP in the presence of varying concentrations of the inhibitor.

    • The reaction is incubated for 1 hour at 27°C.

    • The reaction is terminated by the addition of cold trichloroacetic acid (TCA).

    • The amount of incorporated radiolabel into the substrate is quantified to determine the kinase activity.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Visualizations

Mechanism of Action and Experimental Workflow

Peroxidase_Activation_Workflow Peroxidase-Mediated Activation of this compound cluster_activation Activation Pathway cluster_effect Cellular Effect Prodrug This compound Radical Radical-Cation Intermediate Prodrug->Radical Oxidation Peroxidase Horseradish Peroxidase Peroxidase->Radical Cytotoxic Reactive 3-methylene-2-oxindole Radical->Cytotoxic Decarboxylation Adducts Covalent Adducts Cytotoxic->Adducts Nucleophiles Biological Nucleophiles (Thiols, DNA) Nucleophiles->Adducts CellDeath Cytotoxicity / Cell Death Adducts->CellDeath

Caption: Peroxidase-mediated activation of the prodrug to a cytotoxic agent.

Kinase_Inhibition_Workflow General Workflow for In Vitro Kinase Inhibition Assay Start Prepare Kinase, Substrate, and Inhibitor Solutions Incubate Incubate Kinase with Varying Inhibitor Concentrations Start->Incubate Initiate Initiate Reaction with ATP (and Labeled ATP) Incubate->Initiate Reaction Allow Kinase Reaction to Proceed Initiate->Reaction Terminate Terminate Reaction Reaction->Terminate Detect Detect Substrate Phosphorylation (e.g., Radioactivity, Fluorescence) Terminate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Caption: A generalized workflow for determining in vitro kinase inhibition.

References

Unveiling the Molecular Target of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Comparative Guide to Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis confirming Aldose Reductase (AR) as the molecular target of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and its analogs. Designed for researchers, scientists, and drug development professionals, this document objectively compares the inhibitory activities of various indole-3-acetic acid derivatives against aldose reductase, supported by experimental data and detailed protocols.

Introduction

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting excess glucose to sorbitol, its activity can lead to osmotic stress and the depletion of NADPH, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for mitigating these conditions. A growing body of evidence has identified indole-3-acetic acid derivatives as a potent class of aldose reductase inhibitors. This guide focuses on elucidating the interaction of this compound and related compounds with this critical enzyme.

Comparative Analysis of Aldose Reductase Inhibitors

The inhibitory potential of this compound and its structural analogs against aldose reductase is summarized below. The data highlights the structure-activity relationship within this class of compounds, providing a framework for the rational design of more potent and selective inhibitors.

CompoundAldose Reductase IC50Reference CompoundAldose Reductase IC50
This compoundData Not AvailableLidorestat5 nM
Indole-1-acetic acidMild EfficacyZopolrestat25 nM
(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acidMicromolar RangeEpalrestat0.21 µM

Table 1: Comparative Inhibitory Activity against Aldose Reductase. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway and Inhibition Mechanism

The polyol pathway is a two-step metabolic route where glucose is first reduced to sorbitol by aldose reductase, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. Aldose reductase inhibitors act by competitively binding to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications AR_Inhibitor This compound & Analogs AR Aldose Reductase (AR) AR_Inhibitor->AR Inhibition NADPH NADPH SDH Sorbitol Dehydrogenase (SDH) NAD NAD NADP NADP NADPH->NADP NADH NADH NAD->NADH

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory activity of compounds against aldose reductase.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against aldose reductase.

Principle: The enzymatic activity of aldose reductase is quantified by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde. The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials:

  • Enzyme: Partially purified or recombinant aldose reductase.

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).

  • Cofactor: 0.25 mM NADPH solution in phosphate buffer.

  • Substrate: 10 mM DL-glyceraldehyde solution in phosphate buffer.

  • Test Compound: Stock solution of this compound or its analogs dissolved in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

  • Instrumentation: UV-Vis spectrophotometer or a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Assay Preparation: In a quartz cuvette or a UV-transparent 96-well plate, combine the phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.

  • Inhibitor Addition: Add various concentrations of the test compound or the positive control to the respective wells/cuvettes. For the control (uninhibited) reaction, add the vehicle (e.g., DMSO) used to dissolve the test compounds.

  • Pre-incubation: Incubate the mixture at room temperature (or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells/cuvettes.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, NADPH, Substrate A1 Mix Buffer, NADPH, Enzyme P1->A1 P2 Prepare Enzyme Solution P2->A1 P3 Prepare Test Compound Dilutions A2 Add Test Compound/Control P3->A2 A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with Substrate A3->A4 D1 Monitor Absorbance at 340 nm A4->D1 D2 Calculate Reaction Rates D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Conclusion

The evidence strongly supports that aldose reductase is the primary molecular target of this compound and its analogs. The comparative data for related indole-3-acetic acid derivatives demonstrate a clear structure-activity relationship, with several compounds exhibiting potent inhibitory effects in the nanomolar to micromolar range. The provided experimental protocol offers a robust method for evaluating the efficacy of novel aldose reductase inhibitors. This guide serves as a valuable resource for the scientific community engaged in the discovery and development of therapeutic agents for diabetic complications. Further investigation to determine the specific IC50 of this compound is warranted to precisely position it within this promising class of inhibitors.

A Comparative Analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and Standard-of-Care in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational CRTH2 antagonist, (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, against standard-of-care treatments in a preclinical model of allergic asthma. This analysis is supported by experimental data and detailed methodologies to facilitate informed evaluation and future research.

Executive Summary

This compound is an antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2). The PGD2/CRTH2 signaling pathway is a key driver of type 2 inflammation, which is characteristic of allergic diseases such as asthma. By blocking this pathway, this compound has the potential to reduce the recruitment and activation of key inflammatory cells, including eosinophils and Th2 lymphocytes, thereby mitigating the allergic inflammatory cascade.

Current standard-of-care for allergic asthma primarily involves the use of inhaled corticosteroids (ICS), which are highly effective in controlling inflammation and symptoms. This guide will compare the preclinical efficacy of this compound with a representative inhaled corticosteroid, fluticasone propionate, in a well-established ovalbumin-induced murine model of allergic airway inflammation.

Mechanism of Action: Targeting the Allergic Cascade

The signaling pathway initiated by the binding of PGD2 to the CRTH2 receptor on Th2 cells and eosinophils plays a pivotal role in the pathophysiology of allergic asthma. This interaction triggers a cascade of downstream events leading to the cardinal features of the disease.

G CRTH2 Signaling Pathway in Allergic Asthma cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / Eosinophil cluster_drug_target Therapeutic Intervention cluster_pathology Asthma Pathophysiology Allergen Allergen IgE IgE Allergen->IgE binds to Mast_Cell Mast Cell Degranulation IgE->Mast_Cell activates PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 releases CRTH2 CRTH2 Receptor PGD2->CRTH2 binds to Th2_Eos Th2 Cell / Eosinophil Activation Cell Activation & Chemotaxis Th2_Eos->Activation leads to Inflammation Airway Inflammation Activation->Inflammation Drug This compound Drug->CRTH2 antagonizes Hyperresponsiveness Airway Hyperresponsiveness Inflammation->Hyperresponsiveness Remodeling Airway Remodeling Inflammation->Remodeling G Experimental Workflow: Murine Model of Allergic Asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase Day0 Day 0 Injection Intraperitoneal Injection: Ovalbumin + Alum Day0->Injection Day14 Day 14 Day14->Injection Challenge Intranasal or Aerosolized Ovalbumin Challenge Day21 Day 21-23 Day21->Challenge Treatment_admin Drug Administration: This compound or Fluticasone Propionate Treatment_period Day 20-23 Treatment_period->Treatment_admin Analysis Measurement of: - Airway Inflammation (BALF) - Airway Hyperresponsiveness - Histopathology Day24 Day 24 Day24->Analysis

Benchmarking (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid Against Known Aldose Reductase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in the context of established aldose reductase inhibitors. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting excess glucose to sorbitol, it can contribute to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, the inhibition of this enzyme is a key therapeutic strategy. While direct inhibitory data for this compound is not extensively available in public literature, its structural similarity to other indole-3-acetic acid derivatives that have demonstrated activity against aldose reductase suggests its potential as an inhibitor.

Quantitative Comparison of Known Aldose Reductase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized aldose reductase inhibitors. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.

InhibitorIC50 (nM)Chemical Class
Lidorestat5Indole-N-acetic acid derivative
Zopolrestat25Spirohydantoin
Epalrestat120Acetic acid derivative
Sorbinil260Spirohydantoin
Quercetin10,600Flavonoid
Nifedipine2,500Dihydropyridine

Structure-Activity Relationship and Potential of this compound

Studies on the structure-activity relationship of indole derivatives as aldose reductase inhibitors have provided valuable insights.[1] The acetic acid moiety at the 3-position of the indole ring is a common feature among many active compounds. Furthermore, substitutions on the indole core have been shown to significantly influence inhibitory potency. For instance, halogen substitutions on the indole ring have been explored in various studies, with some demonstrating potent inhibitory activity.[1]

The structure of this compound, featuring a fluoro group at the 5-position and a methyl group at the 2-position, suggests it could fit within the pharmacophore model of aldose reductase inhibitors. The fluoro group, being a halogen, and the methyl group could modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to the active site of aldose reductase. However, without direct experimental data, its precise inhibitory activity remains to be determined.

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of aldose reductase inhibitors. The following protocol outlines a common spectrophotometric method.

In Vitro Aldose Reductase Inhibition Assay

1. Principle: The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.[2][3]

2. Materials and Reagents:

  • Aldose Reductase: Partially purified from sources like rat lens or kidney homogenate.[4]

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).[2]

  • Cofactor: 2.5 mM NADPH solution in phosphate buffer (freshly prepared and protected from light).[2]

  • Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[2]

  • Test Compound: this compound and known inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known aldose reductase inhibitor (e.g., Quercetin or Epalrestat).[2]

  • Equipment: UV-Vis Spectrophotometer.

3. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH solution, and the enzyme solution.

  • Add the test compound or a known inhibitor at various concentrations to the respective cuvettes. A control cuvette should contain the vehicle solvent.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).[3]

  • Initiate the reaction by adding the DL-glyceraldehyde substrate.[3]

  • Immediately monitor the decrease in absorbance at 340 nm for a set duration (e.g., 5 minutes).[3]

4. Data Analysis:

  • Calculate the rate of NADPH oxidation (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Polyol Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Accumulation leads to Osmotic Stress

Caption: The Polyol Pathway highlighting the role of Aldose Reductase.

Experimental_Workflow start Prepare Reagents (Enzyme, Buffer, NADPH, Substrate) prepare_inhibitor Prepare Serial Dilutions of This compound & Known Inhibitors start->prepare_inhibitor reaction_setup Set up Reaction Mixtures in Cuvettes prepare_inhibitor->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate (DL-glyceraldehyde) pre_incubation->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 340 nm initiate_reaction->measure_absorbance data_analysis Calculate % Inhibition & IC50 Value measure_absorbance->data_analysis

Caption: Workflow for the in vitro Aldose Reductase inhibition assay.

References

cross-validation of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid activity in different biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and related indole-3-acetic acid (IAA) derivatives. While this compound has been noted for its pharmaceutical, fungicidal, and herbicidal potential, publicly available quantitative and direct comparative data is limited.[1] This document, therefore, presents a cross-validation framework based on the activities of structurally similar compounds, primarily other halogenated indole-3-acetic acids. The provided experimental protocols and data summaries are intended to guide researchers in designing and executing their own comparative studies.

Cytotoxic Activity: A Promising Anticancer Prodrug

Halogenated indole-3-acetic acids have emerged as potent cytotoxic agents, particularly when activated by the enzyme horseradish peroxidase (HRP). This property makes them promising candidates for enzyme-prodrug directed cancer therapies. The proposed mechanism involves the oxidative decarboxylation of the IAA derivative to form a highly reactive 3-methylene-2-oxindole intermediate, which can then alkylate cellular nucleophiles like DNA and proteins, leading to cell death.[2][3][4]

Notably, 5-fluoroindole-3-acetic acid, a close analog of the topic compound, has demonstrated significantly higher cytotoxicity upon HRP activation compared to the parent indole-3-acetic acid, despite being a poorer substrate for the enzyme.[2] This suggests that the fluorine substitution enhances the cytotoxicity of the resulting reactive intermediate.

Comparative Cytotoxicity Data of Halogenated Indole-3-Acetic Acids

CompoundCell LineIC50 (µM) with HRPReference
This compoundV79 Hamster FibroblastsData not available-
5-fluoroindole-3-acetic acidV79 Hamster Fibroblasts< 10[2]
Indole-3-acetic acidV79 Hamster Fibroblasts~100[2]
6-chloroindole-3-acetic acidV79 Hamster Fibroblasts< 10[1]

Mechanism of HRP-Mediated Cytotoxicity

G Mechanism of Peroxidase-Mediated Activation of Indole-3-Acetic Acid Derivatives cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug This compound ReactiveIntermediate Reactive 3-methylene-2-oxindole Prodrug->ReactiveIntermediate Oxidative Decarboxylation (catalyzed by HRP) HRP Horseradish Peroxidase (HRP) CellularTargets DNA, Proteins (Thiols) ReactiveIntermediate->CellularTargets Alkylation CellDeath Apoptosis/Necrosis CellularTargets->CellDeath Cellular Damage

Caption: HRP-catalyzed activation of the prodrug to a reactive species.

Experimental Workflow for Cytotoxicity Assay

G Workflow for In Vitro Cytotoxicity Assessment Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with serial dilutions of test compounds +/- HRP Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT Add MTT reagent and incubate for 4h Incubate2->MTT Solubilize Add solubilization buffer (e.g., DMSO) MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and determine IC50 values Read->Analyze

Caption: MTT assay workflow for determining cytotoxicity.

Antifungal Activity

Certain indole derivatives have demonstrated notable antifungal properties. Halogenation of the indole ring has been shown to enhance antifungal activity against various fungal pathogens, including drug-resistant Candida species.[5][6] While specific data for this compound is not available, the broader class of halogenated indoles shows promise.

Comparative Antifungal Activity of Indole Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundCandida albicansData not available-
4,6-dibromoindoleCandida albicans (azole-resistant)10-50[5][6]
5-bromo-4-chloroindoleCandida albicans (azole-resistant)10-50[5][6]
IndoleCandida albicans750[5]
Fluconazole (Reference)Candida albicansVaries (strain dependent)-

Experimental Workflow for Antifungal Susceptibility Testing

G Workflow for Broth Microdilution Antifungal Assay Start Prepare serial dilutions of test compounds in 96-well plates Inoculate Inoculate wells with a standardized fungal suspension Start->Inoculate Incubate Incubate at 35-37°C for 24-48h Inoculate->Incubate Read Visually or spectrophotometrically assess fungal growth Incubate->Read DetermineMIC Determine the Minimum Inhibitory Concentration (MIC) Read->DetermineMIC G Workflow for Seed Germination and Growth Herbicidal Assay Start Place seeds on filter paper in Petri dishes Treat Moisten with different concentrations of test compounds Start->Treat Incubate Incubate in a controlled environment (light/dark cycle, temperature) Treat->Incubate Measure After a set period (e.g., 7 days), measure root and shoot length Incubate->Measure Analyze Calculate percent inhibition and determine EC50 values Measure->Analyze

References

head-to-head comparison of different synthetic routes to (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate for various pharmacologically active compounds, is of paramount importance. This guide provides a detailed head-to-head comparison of the two primary synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The objective is to furnish scientists with the necessary data to select the most appropriate method for their specific research and development needs.

This comparison delves into the experimental protocols, quantitative data, and the inherent advantages and disadvantages of each pathway.

At a Glance: Comparison of Synthetic Routes

MetricFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials 4-Fluorophenylhydrazine, Ethyl levulinate4-Fluoro-1-methyl-2-nitrobenzene
Key Stages 1. Hydrazone formation and cyclization2. Ester hydrolysis1. Enamine formation2. Reductive cyclization3. Introduction of the acetic acid side chain
Overall Yield High (potentially >80%)Moderate to High (variable)
Scalability Generally goodGood, often used in industrial settings
Versatility Broad scope for various ketones/aldehydesExcellent for indoles unsubstituted at C2/C3
Reagent Availability Readily availableStarting o-nitrotoluenes can be specialized
Reaction Conditions Often requires strong acids and elevated temperaturesMilder conditions for reductive cyclization

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely utilized method for the preparation of indoles. This route involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde. For the synthesis of the target molecule, 4-fluorophenylhydrazine and ethyl levulinate are the ideal starting materials.

Experimental Protocol

Step 1: Synthesis of Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

  • A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.05 eq) in a suitable solvent such as ethanol or acetic acid is prepared.

  • A strong acid catalyst, for example, polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is added to the mixture.

  • The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate.

Step 2: Hydrolysis to this compound

  • The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide (e.g., 2-3 equivalents) is added, and the mixture is stirred at room temperature for approximately 3 hours.[1]

  • After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound. A reported yield for this hydrolysis step is 96%.[1]

Quantitative Data
StepProductYield (%)PurityReaction Time
1Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetateTypically 70-85%>95% after chromatography2-6 hours
2This compound96%[1]>98% after recrystallization3 hours

Fischer_Indole_Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone Formation Ethyl levulinate Ethyl levulinate Ethyl levulinate->Hydrazone Formation Cyclization (Acid-catalyzed) Cyclization (Acid-catalyzed) Hydrazone Formation->Cyclization (Acid-catalyzed) Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate Cyclization (Acid-catalyzed)->Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate Hydrolysis (NaOH) Hydrolysis (NaOH) Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate->Hydrolysis (NaOH) Final Product This compound Hydrolysis (NaOH)->Final Product

Route 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides a powerful alternative, particularly for indoles that are unsubstituted at the 2- and 3-positions. However, it can be adapted for the synthesis of substituted indoles. The synthesis begins with an o-nitrotoluene derivative, which is converted to an enamine, followed by reductive cyclization.

Experimental Protocol

Step 1: Enamine Formation

  • 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) is dissolved in N,N-dimethylformamide (DMF).

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0-2.5 eq) and a catalytic amount of an amine base like pyrrolidine are added.

  • The mixture is heated to around 110-120 °C for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step 2: Reductive Cyclization to 5-fluoro-2-methyl-1H-indole

  • The crude enamine is dissolved in a suitable solvent such as methanol or ethyl acetate.

  • A reducing agent is added. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate), or Raney nickel with hydrazine.

  • The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete.

  • The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography to give 5-fluoro-2-methyl-1H-indole.

Step 3: Introduction of the Acetic Acid Side Chain (e.g., via Friedel-Crafts Acylation)

  • To a solution of 5-fluoro-2-methyl-1H-indole (1.0 eq) in a solvent like dichloromethane at 0 °C, a Lewis acid such as aluminum chloride (1.1 eq) is added.

  • Ethyl oxalyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 1-2 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • The resulting α-keto ester is then reduced, for example, using triethylsilane and trifluoroacetic acid, to give ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate.

  • The final hydrolysis is carried out as described in the Fischer indole synthesis protocol.

Quantitative Data
StepProductYield (%)PurityReaction Time
1Enamine IntermediateTypically >90%Often used crude2-4 hours
25-fluoro-2-methyl-1H-indole70-85%>95% after chromatography2-8 hours
3This compound50-70% (over 2 steps)>98% after purificationVariable

Leimgruber_Batcho_Synthesis 4-Fluoro-1-methyl-2-nitrobenzene 4-Fluoro-1-methyl-2-nitrobenzene Enamine Formation Enamine Formation 4-Fluoro-1-methyl-2-nitrobenzene->Enamine Formation Enamine Intermediate Enamine Intermediate Enamine Formation->Enamine Intermediate Reductive Cyclization Reductive Cyclization Enamine Intermediate->Reductive Cyclization 5-fluoro-2-methyl-1H-indole 5-fluoro-2-methyl-1H-indole Reductive Cyclization->5-fluoro-2-methyl-1H-indole Side Chain Introduction Side Chain Introduction 5-fluoro-2-methyl-1H-indole->Side Chain Introduction Final Product This compound Side Chain Introduction->Final Product

Conclusion

Both the Fischer and Leimgruber-Batcho syntheses offer viable pathways to this compound. The Fischer indole synthesis is a more direct route with readily available starting materials and potentially higher overall yields, making it an attractive choice for many laboratory settings. The Leimgruber-Batcho synthesis, while involving more steps for this particular target molecule, is known for its reliability, mild reduction conditions, and scalability, which can be advantageous in an industrial context. The choice between these two well-established methods will ultimately depend on the specific requirements of the project, including scale, cost, and the availability of starting materials and reagents.

References

Evaluating the Therapeutic Window of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic potential of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, a fluorinated indole derivative. Direct experimental data on the therapeutic window of this specific compound is limited in publicly available literature. Therefore, this analysis is based on data from structurally similar compounds, particularly 5-fluoroindole-3-acetic acid and other indole-3-acetic acid (IAA) derivatives, to project its potential efficacy and safety profile. The primary therapeutic application explored is in targeted cancer therapy, a field where indole derivatives have shown considerable promise.

Introduction: The Promise of Indole Derivatives in Oncology

Indole derivatives are a significant class of heterocyclic compounds extensively investigated in medicinal chemistry for their broad spectrum of biological activities, including potent anticancer effects.[1][2] Modifications to the indole ring, such as fluorination, can enhance metabolic stability and binding affinity to molecular targets.[3] A promising strategy in cancer therapy involves the use of indole-3-acetic acid derivatives as prodrugs.[4] These prodrugs can be selectively activated at the tumor site by an enzyme, such as horseradish peroxidase (HRP), which converts the non-toxic prodrug into a cytotoxic agent that kills cancer cells. This targeted approach aims to minimize systemic toxicity and widen the therapeutic window.

Comparative Efficacy and Cytotoxicity Data

To contextualize the potential therapeutic window of this compound, the following table summarizes the in vitro cytotoxicity of the closely related compound, 5-fluoroindole-3-acetic acid, and a standard chemotherapeutic agent, Doxorubicin, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
5-fluoroindole-3-acetic acid + HRP V79Hamster FibroblastMore cytotoxic than IAA + HRP[4]
MCF7Breast AdenocarcinomaPotent cytotoxicity observed[4]
HT29Colon AdenocarcinomaPotent cytotoxicity observed[4]
CaNTMurine CarcinomaPotent cytotoxicity observed[4]
T24Bladder CarcinomaMore resistant[4]
Doxorubicin MCF-7Breast Cancer15.2 ± 1.8[5]
A549Lung Carcinoma-[6]
HeLaCervical Carcinoma-[6]
HepG2Liver Carcinoma-[6]

Note: The cytotoxicity of 5-fluoroindole-3-acetic acid is dependent on the presence of horseradish peroxidase (HRP) for its activation.[4] The exact IC50 values for all cell lines were not specified in the referenced literature but were described as showing "potent cytotoxic activity".

Mechanism of Action: HRP-Mediated Prodrug Activation

The proposed mechanism of action for the anticancer activity of 5-fluoroindole-3-acetic acid, and likely for this compound, involves its role as a prodrug activated by horseradish peroxidase.

  • Targeted Delivery: HRP can be targeted to the tumor microenvironment through various methods, such as antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT).[7]

  • Prodrug Administration: The non-toxic indole-3-acetic acid derivative is administered systemically.

  • Enzymatic Activation: At the tumor site, HRP oxidizes the indole-3-acetic acid derivative.[8] This process leads to the formation of a radical-cation that rapidly undergoes decarboxylation.[4]

  • Cytotoxic Species Formation: The fragmentation of the radical-cation generates highly reactive and cytotoxic species, such as 3-methylene-2-oxindole.[4]

  • Induction of Cell Death: These cytotoxic products can form conjugates with essential biological nucleophiles like thiols and DNA, leading to cellular damage and ultimately inducing apoptosis (programmed cell death) in cancer cells.[4]

G Signaling Pathway of HRP-Activated Indole-3-Acetic Acid Prodrugs cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell Prodrug This compound (Non-toxic) HRP Horseradish Peroxidase (Targeted Enzyme) Prodrug->HRP Systemic Delivery Activation Oxidative Decarboxylation Prodrug->Activation HRP->Activation Enzymatic Reaction Cytotoxic_Species Cytotoxic Species (e.g., 3-methylene-2-oxindole) Activation->Cytotoxic_Species Cellular_Damage DNA Adducts & Thiol Conjugation Cytotoxic_Species->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis G Experimental Workflow for In Vitro MTT Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Compound_Treatment Add serial dilutions of compound + HRP Incubate_24h->Compound_Treatment Incubate_Exposure Incubate for 24/48/72h Compound_Treatment->Incubate_Exposure MTT_Addition Add MTT solution Incubate_Exposure->MTT_Addition Incubate_4h Incubate 4h MTT_Addition->Incubate_4h Solubilization Add solubilization solution Incubate_4h->Solubilization Measure_Absorbance Measure absorbance at 570 nm Solubilization->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Structure-Activity Relationship of (5-fluoro-2-methyl-1H-indol-3-yl)acetic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and its analogs, focusing on their anti-inflammatory and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of these compounds.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Indole-3-acetic acid derivatives have been extensively studied for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The SAR of these compounds reveals key structural features that influence their potency and selectivity.

Key SAR Insights for Anti-Inflammatory Activity:
  • Substitution on the Indole Ring: The nature and position of substituents on the indole nucleus significantly impact anti-inflammatory activity. Electron-withdrawing groups, such as fluorine at the C5 position, can enhance potency. The methyl group at the C2 position is also considered important for activity.

  • Modification of the Acetic Acid Side Chain: Alterations to the carboxylic acid moiety of the acetic acid side chain can modulate activity and selectivity. Esterification or conversion to amides can lead to potent and selective COX-2 inhibitors. For instance, derivatization of the carboxylate group in indomethacin, a well-known indole-based NSAID, has been shown to generate highly selective COX-2 inhibitors.[1]

  • N1-Substitution: Substitution on the indole nitrogen (N1) with various groups can influence both potency and selectivity towards COX enzymes.

Comparative Biological Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative indole-3-acetic acid analogs against COX-1 and COX-2. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2 over COX-1. A higher SI value is desirable for reducing gastrointestinal side effects associated with COX-1 inhibition.

CompoundR1 (N1-position)R2 (C2-position)R5 (C5-position)Rα (Side Chain)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Indomethacin p-Cl-benzoylCH3OCH3COOH0.0090.310.029[2]
Analog 1 HCH3FCOOH---
Analog 2 p-Br-benzylCH3OCH3CONHCH2CH2Ph>660.050>1320[1]
Analog 3 p-Br-benzylCH3OCH3COOCH2CH2Ph>66>66-[1]
Diclofenac ----0.0760.0262.9[2]
Celecoxib ----826.812[2]

Note: Data for the parent compound this compound (Analog 1) was not explicitly found in a comparative table format. The table includes related analogs to illustrate SAR principles.

Anticancer Activity: Mechanisms and Cytotoxicity

Recent research has highlighted the potential of indole derivatives as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity:
  • Indole Ring Substitutions: The presence of specific substituents on the indole ring can significantly enhance cytotoxic activity against various cancer cell lines.

  • Side Chain Modifications: Modifications of the C3 side chain have been shown to be critical for anticancer potency.

Comparative Biological Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative indole derivatives against different human cancer cell lines, demonstrating their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)
5-Fluorouracil (5-FU) A431 (Skin)47.02 ± 0.65[3]
HT29 (Colon)85.37 ± 1.81[3]
HeLa (Cervical)43.34 ± 2.77[3]
5-Fluorouracil-1-acetic acid (5-FA) A431, HT29, HeLa>1000[3]
Indole Derivative A LOX-IMVI (Melanoma)-
Indole Derivative B EGFRT790M68 nM[4]

Note: Specific IC50 values for this compound against a wide range of cancer cell lines were not found in a consolidated table. The table includes related fluorinated indole and indole acetic acid derivatives to provide context.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its analogs are mediated through complex signaling pathways. Understanding these pathways and the experimental workflows used to assess their activity is crucial for drug development.

Signaling Pathways

PI3K_Akt_mTOR_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 inhibits

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Synthesis of Analogs Synthesis of Analogs COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Synthesis of Analogs->COX-1/COX-2 Inhibition Assay MTT Cytotoxicity Assay MTT Cytotoxicity Assay Synthesis of Analogs->MTT Cytotoxicity Assay SAR Analysis (Anti-inflammatory) SAR Analysis (Anti-inflammatory) COX-1/COX-2 Inhibition Assay->SAR Analysis (Anti-inflammatory) SAR Analysis (Anticancer) SAR Analysis (Anticancer) MTT Cytotoxicity Assay->SAR Analysis (Anticancer) Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Lead Optimization Lead Optimization Carrageenan-induced Paw Edema->Lead Optimization SAR Analysis (Anti-inflammatory)->Carrageenan-induced Paw Edema SAR Analysis (Anticancer)->Lead Optimization

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups (e.g., vehicle control, positive control, and test compound groups).

  • Test compounds, vehicle, or indomethacin are administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[5][6]

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Human Whole Blood Assay for COX-2 Activity

This ex vivo assay measures the ability of a compound to inhibit COX-2 in a physiologically relevant matrix.

Materials:

  • Fresh human venous blood from healthy volunteers

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compounds and vehicle (e.g., DMSO)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Incubator, centrifuge

Procedure:

  • Heparinized whole blood is aliquoted into tubes.

  • Test compounds or vehicle are added to the blood and pre-incubated.

  • LPS is added to induce COX-2 expression and PGE2 production.

  • The blood is incubated for a specified period (e.g., 24 hours) at 37°C.[7]

  • The reaction is stopped, and plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is determined using an ELISA kit.[8]

  • The percentage inhibition of PGE2 production by the test compounds is calculated relative to the vehicle control.

MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxicity of compounds on cancer cell lines.[9][10][11]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle only.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 2-4 hours at 37°C.[11]

  • The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control, and the IC50 value is determined.

References

Safety Operating Guide

Safe Disposal of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents such as (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, based on available safety data.

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is essential.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all personnel are familiar with the following safety precautions:

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure. The minimum required PPE is outlined in the table below.

  • Ventilation: Always handle the compound in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.[1][2][3]

  • Emergency Procedures: In case of accidental contact, flush the affected skin or eyes with running water immediately and seek medical attention.[1] If inhaled, move the individual to fresh air.[2][3]

Quantitative Safety Data Summary

Hazard ClassificationGHS Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed[1][4] H312: Harmful in contact with skin[1] H332: Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][4]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated waste must be conducted in a manner that prevents environmental release and ensures the safety of all personnel.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container. This includes any contaminated consumables such as weigh boats or paper.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound must be considered hazardous waste and disposed of accordingly in a sealed bag or container.

2. Spill Management:

  • Dry Spills: In the event of a dry spill, avoid generating dust.[1] Use a dry clean-up method such as gently sweeping or shoveling the material into a suitable, labeled container for disposal.[1][5] A vacuum cleaner equipped with a HEPA filter may also be used.[1]

  • Wet Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and shovel the mixture into a labeled container for disposal.[1] Wash the spill area with soap and water, collecting the rinse water for disposal as hazardous waste.[1] Prevent runoff from entering drains.[1]

3. Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2][3] Containers should be kept tightly closed.[1][2][3]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal company.[3][6] This material should be taken to an authorized hazardous or special waste collection point.[1][2][7]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Material waste_type->spill_waste Spill collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid collect_spill Collect in a labeled, sealed hazardous waste container spill_waste->collect_spill store_waste Store in designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_spill->store_waste disposal_pickup Arrange for pickup by licensed waste disposal service store_waste->disposal_pickup end Proper Disposal Complete disposal_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential information on the personal protective equipment (PPE) and proper disposal methods for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.

This compound is a compound that presents several hazards: it is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Adherence to the following safety protocols is critical to mitigate risks during handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment, which should be used at all times to prevent exposure.

PPE CategoryRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or goggles; face shieldMust be worn to protect against dust particles and splashes. A face shield is recommended when there is a greater risk of splash.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile)Always wear gloves to prevent skin contact.[1][2] Regularly inspect gloves for any signs of degradation or puncture.
Laboratory coat or chemical-resistant apronA lab coat should be worn to protect clothing and skin from contamination.[1][3]
Respiratory Protection Dust mask or respiratorUse in a well-ventilated area.[1] A dust respirator is necessary when handling the powder to avoid inhalation.[1]

Operational Plan for Handling

  • Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. A designated area for handling, such as a chemical fume hood, is recommended to ensure good ventilation.[1]

  • Handling :

    • Avoid all personal contact, including inhalation of dust.[1]

    • Wear the full complement of PPE as outlined in the table above.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling is complete.[1]

    • Clean all spills immediately. For dry spills, use dry clean-up procedures to avoid generating dust.[1]

    • Contaminated work clothes should be laundered separately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect residues and place them in sealed, labeled containers for disposal.[1]

  • Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.

  • Disposal Route : Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][4][5] Do not dispose of it down the drain.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact : Flush skin and hair with running water and soap. If irritation occurs, seek medical attention.[1][4]

  • Inhalation : Remove the individual from the contaminated area to fresh air. If breathing is difficult, seek medical attention.[1][4]

  • Ingestion : Immediately give a glass of water. Contact a Poisons Information Centre or a doctor for advice.[1]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal A Assess Risks: - Inhalation of dust - Skin/Eye contact B Select Appropriate PPE A->B Identify Hazards C Inspect PPE for Integrity B->C Ensure Protection D Don Full PPE: - Goggles/Face Shield - Gloves - Lab Coat - Respirator C->D Proceed to Handling E Handle Chemical in Well-Ventilated Area D->E F Clean Spills & Decontaminate Area E->F After Use G Segregate & Label Hazardous Waste F->G H Dispose of Waste via Authorized Channels G->H I Doff & Store/Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for PPE selection and use when handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.